molecular formula C11H9NO2 B1628723 1-Methylisoquinoline-3-carboxylic acid CAS No. 910123-62-5

1-Methylisoquinoline-3-carboxylic acid

Cat. No.: B1628723
CAS No.: 910123-62-5
M. Wt: 187.19 g/mol
InChI Key: DKZQAXBFQVRGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylisoquinoline-3-carboxylic acid is a versatile isoquinoline derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . Its carboxylic acid functional group makes it a key precursor for the synthesis of diverse amides, esters, and other carboxylic acid derivatives . A prominent application documented in patent literature is its use in the preparation of compounds designed as prolyl hydroxylase inhibitors . Such inhibitors play a role in the hypoxia-inducible factor (HIF) pathway and are investigated for potential therapeutic applications in conditions like anemia . Furthermore, isoquinoline scaffolds, in general, are extensively studied for their broad bioactivity, including potential antiviral properties against strains such as SARS-CoV-2, highlighting the strategic value of this chemical framework in pharmaceutical development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

910123-62-5

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-methylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-9-5-3-2-4-8(9)6-10(12-7)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

DKZQAXBFQVRGMQ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC2=CC=CC=C12)C(=O)O

Canonical SMILES

CC1=NC(=CC2=CC=CC=C12)C(=O)O

Origin of Product

United States

Foundational & Exploratory

1-Methylisoquinoline-3-carboxylic acid CAS 910123-62-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-Methylisoquinoline-3-carboxylic acid (CAS 910123-62-5) . This document is structured to serve researchers in medicinal chemistry, specifically those working on Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors and heterocyclic building blocks.

CAS: 910123-62-5 | Formula: C₁₁H₉NO₂ | MW: 187.19 g/mol [1]

Executive Summary

1-Methylisoquinoline-3-carboxylic acid is a heteroaromatic carboxylic acid serving as a critical pharmacophore in the development of HIF Prolyl Hydroxylase (HIF-PH) inhibitors . Structurally, it represents the "deoxy" core scaffold of clinically significant drugs like Roxadustat (FG-4592) .

Its value lies in its bidentate coordination ability—utilizing the isoquinoline nitrogen and the C3-carboxylate to chelate active site metals (specifically Fe²⁺) in metalloenzymes. Beyond anemia therapeutics, it functions as a versatile building block for synthesizing complex alkaloids and antitumor agents via C4-functionalization or amide coupling at the C3 position.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The compound consists of a fused benzene and pyridine ring (isoquinoline) with a methyl group at position 1 and a carboxylic acid at position 3. This substitution pattern creates a rigid, planar ligand field ideal for metal chelation.

Key Properties Table[5][8]
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidTypical of isoquinoline acids.
Melting Point > 200°C (Decomposes)High lattice energy due to zwitterionic potential.
Solubility DMSO, DMF, dilute aqueous basePoor solubility in water/non-polar solvents.
pKa (Predicted) ~3.5 (COOH), ~2.0 (Isoquinoline N)Nitrogen basicity is reduced by the electron-withdrawing COOH.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, C=O, OH)
LogP ~1.8Moderate lipophilicity.

Synthesis Protocols

Two primary routes are established for accessing CAS 910123-62-5.[2] The choice depends on the availability of starting materials (tetrahydroisoquinolines vs. isocarbostyrils).

Method A: Oxidative Dehydrogenation (The "Tic" Route)

This method is preferred for its self-validating nature; the aromatization is easily monitored by UV-Vis (appearance of isoquinoline bands) or NMR (loss of aliphatic protons).

Precursor: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1-Me-Tic). Reagents: Sulfur (S₈) or Palladium on Carbon (Pd/C).

Protocol:

  • Setup: Charge a round-bottom flask with 1-Me-Tic (1.0 equiv) and Decalin (solvent).

  • Catalyst Addition: Add 10% Pd/C (0.1 wt equiv) or elemental Sulfur (2.0 equiv).

  • Reaction: Heat to reflux (approx. 180-190°C) for 4–6 hours.

    • Causality: High temperature is required to overcome the activation energy for aromatization. Pd/C acts as a hydrogen acceptor scavenger.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove the catalyst.

    • Extract the organic phase with 1M NaOH (The product moves to the aqueous phase as the carboxylate salt).

    • Acidify the aqueous layer to pH 3–4 with 1M HCl .

  • Isolation: Collect the precipitated solid via vacuum filtration. Recrystallize from Ethanol/Water.

Method B: Carbonylation of 1-Chloroisoquinolines

Used when accessing the core from halogenated precursors.

Precursor: 1-Methyl-3-chloroisoquinoline (or 3-triflate). Reagents: Pd(OAc)₂, dppp (ligand), CO gas, Methanol/Water.

Protocol:

  • Catalysis: Combine the aryl halide with Pd(OAc)₂ (5 mol%) and dppp in Methanol.

  • Carbonylation: Pressurize with CO (5 atm) and heat to 80°C in the presence of Triethylamine.

  • Hydrolysis: The resulting methyl ester is hydrolyzed using LiOH in THF/Water to yield the free acid.

Mechanism of Action: HIF-PH Inhibition

The primary utility of 1-Methylisoquinoline-3-carboxylic acid is as a competitive inhibitor of HIF Prolyl Hydroxylase Domain (PHD) enzymes.

The Chelation Logic

PHD enzymes are 2-oxoglutarate (2-OG) dependent dioxygenases. They require a non-heme Iron (Fe²⁺) at the active site to hydroxylate HIF-α.

  • Endogenous Ligand: 2-Oxoglutarate (2-OG) binds Fe²⁺ in a bidentate manner.

  • Inhibitor Mimicry: 1-Methylisoquinoline-3-carboxylic acid mimics 2-OG. The isoquinoline nitrogen and the carboxylate oxygen form a stable 5-membered chelate ring with the active site Fe²⁺.

  • Result: The inhibitor displaces 2-OG, preventing the enzyme from activating oxygen, thus stabilizing HIF-α and inducing erythropoiesis (red blood cell production).

Pathway Visualization

The following diagram illustrates the synthesis logic and the inhibitory binding mode.

G cluster_binding Binding Mode Logic Tic 1-Methyl-Tic (Tetrahydro Precursor) Oxidation Oxidative Aromatization (Pd/C, Reflux) Tic->Oxidation - 2 H2 Target 1-Methylisoquinoline- 3-carboxylic Acid (CAS 910123-62-5) Oxidation->Target PHD_Enzyme PHD Enzyme Active Site (Fe2+) Target->PHD_Enzyme Bidentate Chelation (Competitive Inhibition) HIF_Stabilization HIF-alpha Stabilization (Erythropoiesis) PHD_Enzyme->HIF_Stabilization Inhibition leads to

Caption: Synthesis pathway via oxidative aromatization and subsequent pharmacological mechanism inhibiting the PHD enzyme active site.

Experimental Validation & Analytics

To ensure scientific integrity, the synthesized compound must be validated using the following markers:

  • ¹H NMR (DMSO-d₆):

    • Look for the singlet methyl group at δ ~2.9–3.1 ppm.

    • Confirm the aromatic region (δ 7.5–8.5 ppm) shows 5 protons (4 from the benzene ring, 1 from the pyridine ring at C4).

    • Critical Check: Absence of multiplets at δ 3.0–4.5 ppm confirms full aromatization (no tetrahydro impurity).

  • Mass Spectrometry (ESI):

    • Observe [M+H]⁺ peak at 188.2 m/z .

    • Observe [M-H]⁻ peak at 186.2 m/z (negative mode is often more sensitive for carboxylic acids).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Target Purity: >95% for biological assays.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids can decarboxylate under extreme heat; protect from moisture.

  • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • Rabinowitz, M. H., et al. (2018). Isoquinoline-3-carboxylic acid derivatives as HIF-PH inhibitors. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
  • Organic Syntheses. (n.d.). General methods for Isoquinoline Synthesis via Bischler-Napieralski and Pictet-Spengler. Retrieved from [Link]

  • FibroGen, Inc. (2014). Patent EP2621485A1: Crystalline forms of HIF-PH inhibitors.

Sources

The 1-Methylisoquinoline Scaffold in Targeted Therapeutics: A Comprehensive SAR and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline bicyclic system is a privileged pharmacophore in medicinal chemistry, frequently utilized to target kinases, epigenetic modulators, and metabolic enzymes. Within this chemical space, the 1-methylisoquinoline derivative occupies a unique mechanistic niche. The incorporation of a benzylic methyl group at the C1 position introduces profound changes to the molecule's lipophilicity, steric profile, and chemical reactivity.

While the "magic methyl" effect can dramatically improve binding affinity by displacing high-energy water molecules or locking the scaffold into a bioactive conformation[1], the 1-position of isoquinoline is highly sensitive to steric constraints. This technical guide explores the Structure-Activity Relationship (SAR) of 1-methylisoquinoline derivatives, analyzing their divergent roles as allosteric inhibitors, orthosteric enzyme antagonists, and highly reactive synthetic intermediates.

The Steric Double-Edged Sword: Allosteric Inhibition of PRMT3

Protein Arginine Methyltransferase 3 (PRMT3) is a cytosolic enzyme implicated in ribosomal biosynthesis and various oncogenic pathways. In the pursuit of selective, cell-active allosteric inhibitors for PRMT3, the 6-aminoisoquinoline scaffold was identified as a highly potent core [2].

To optimize the binding affinity and metabolic stability of these inhibitors, researchers systematically explored substitutions around the isoquinoline ring. The SAR data revealed a critical vulnerability at the C1 position.

Mechanistic SAR Insights

The allosteric binding pocket of PRMT3 imposes strict spatial limitations. When the 6-aminoisoquinoline core was functionalized, the nature and position of the substituent dictated the biological outcome:

  • 7-Position Tolerance: Small, electron-withdrawing groups (like fluorine) at the 7-position were well-tolerated, maintaining low-nanomolar potency. A 7-methyl substitution caused only a minor (~2-fold) loss in potency, indicating mild steric accommodation.

  • 1-Position Clash: The synthesis and evaluation of 6-amino-1-methylisoquinoline derivatives revealed a catastrophic ~10-fold drop in inhibitory potency [2].

Causality: The C1 position of the isoquinoline ring projects directly into a sterically restricted sub-pocket of the PRMT3 allosteric site. The Van der Waals radius of the methyl group at this specific vector creates a severe steric clash with the protein backbone, forcing the inhibitor out of its optimal binding conformation. This demonstrates that while 1-methylisoquinoline is a valuable scaffold, it is fundamentally incompatible with the PRMT3 allosteric pocket.

PRMT3_SAR Base Unsubstituted Isoquinoline (Optimal Binding) Sub7F 7-Fluoro Analog (Maintained Potency) Base->Sub7F Tolerated Sterics Sub7Me 7-Methyl Analog (2-fold Potency Loss) Base->Sub7Me Mild Steric Clash Sub1Me 1-Methyl Analog (10-fold Potency Loss) Base->Sub1Me Severe Steric Clash

Figure 1: SAR logic tree demonstrating the steric intolerance of the 1-methyl group in PRMT3 allosteric inhibitors.

Orthosteric Inhibition via Halogen Bonding: SARM1 NADase

Sterile Alpha and TIR Motif-containing 1 (SARM1) is the central executioner of programmed axon degeneration. Upon axonal injury, SARM1 is activated, unleashing its intrinsic NADase activity to rapidly deplete cellular NAD+ levels, leading to metabolic collapse [3].

Isoquinoline-derived small molecules have emerged as potent orthosteric inhibitors of the SARM1 TIR domain. Here, the 1-methylisoquinoline core serves as a critical structural anchor.

The Role of Halogen Bonding

In structural studies of SARM1 inhibition, derivatives such as 5-bromo-1-methylisoquinoline were evaluated to map the active site. The SAR demonstrated that the isoquinoline nitrogen acts as a crucial hydrogen bond acceptor, while substitutions on the carbocyclic ring drive affinity. Specifically, replacing the bromine with an iodine atom drastically increases potency.

Causality: The isoquinoline core precisely orients the heavy halogen atom to form a highly directional halogen bond with the carbonyl oxygen of residue N679 within the SARM1 TIR domain. The 1-methyl group, in this context, helps to pre-organize the dihedral angle of the molecule, locking the isoquinoline plane into the optimal trajectory for this halogen-bonding interaction [3].

SARM1_Pathway Injury Axonal Injury NMN NMN Accumulation Injury->NMN NMNAT2 Loss SARM1 SARM1 TIR Activation NMN->SARM1 Allosteric Binding NAD NAD+ Depletion SARM1->NAD NADase Cleavage Inhibitor Isoquinoline Inhibitor Inhibitor->SARM1 Halogen Bond (N679)

Figure 2: Mechanism of SARM1 activation and targeted orthosteric inhibition by isoquinoline derivatives.

1-Methylisoquinoline as a Reactive Precursor: MtTMPK Inhibitors

Beyond its role as a terminal pharmacophore, 1-methylisoquinoline is a highly valuable synthetic intermediate. The benzylic protons of the 1-methyl group are highly acidic due to the electron-withdrawing nature of the adjacent imine nitrogen. This unique electronic environment allows for selective late-stage functionalization.

In the development of non-nucleoside inhibitors targeting Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)—a critical enzyme for bacterial DNA biosynthesis—researchers required a rigid, aromatic linker to bridge the active site pockets [4]. To achieve this, 1-methylisoquinoline was subjected to a Riley oxidation to generate 1-isoquinolinecarboxaldehyde, which was subsequently elaborated into a potent inhibitor series.

Experimental Methodology: Riley Oxidation of 1-Methylisoquinoline

The following protocol details the highly selective oxidation of the C1-methyl group to an aldehyde, a fundamental transformation in isoquinoline SAR exploration.

Self-Validating Protocol:

  • Reaction Setup: Suspend 1-methylisoquinoline (2.0 mmol, 1.0 eq) and Selenium Dioxide (SeO₂; 4.0 mmol, 2.0 eq) in 10 mL of anhydrous 1,4-dioxane.

    • Causality: 1,4-dioxane is selected as the solvent because its boiling point (101 °C) provides the necessary thermal energy to drive the initial ene-type reaction between the activated methyl group and SeO₂, while maintaining the solubility of the reagents.

  • Thermal Activation: Heat the reaction mixture at 80 °C for exactly 2 hours under a nitrogen atmosphere.

    • Causality: Strict temperature and time control are critical. Exceeding 80 °C or prolonging the reaction time risks over-oxidation of the newly formed aldehyde into the corresponding carboxylic acid.

  • Quench and Filtration: Cool the reaction mixture to room temperature and filter it directly through a tightly packed pad of Celite.

    • Causality: During the oxidation, SeO₂ is reduced to elemental red colloidal selenium (Se⁰). This colloidal byproduct is notoriously difficult to remove via standard extraction. The Celite pad acts as a mechanical trap, ensuring the organic filtrate is free of heavy metal particulates.

  • Purification: Evaporate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of 100% hexane to 10% ethyl acetate/hexane.

    • Causality: The target 1-isoquinolinecarboxaldehyde lacks the hydrogen-bonding capability of the starting material's trace impurities, making it significantly less polar. This allows it to elute cleanly in a highly non-polar solvent system [4].

Quantitative SAR Data Summaries

The following tables summarize the divergent SAR impacts of the 1-methylisoquinoline scaffold across different biological targets.

Table 1: Impact of Isoquinoline Substitution on PRMT3 Allosteric Inhibition

Scaffold ModificationRelative IC₅₀ (nM)Potency ShiftStructural Rationale
Unsubstituted (Base) ~361.0xOptimal spatial fit within the allosteric binding pocket.
7-Fluoro ~361.0xFluorine's small Van der Waals radius is fully tolerated.
7-Methyl ~720.5xSlight steric clash due to the increased bulk of the methyl group.
1-Methyl >360<0.1xSevere steric clash at the C1 vector prevents the bioactive conformation.

Table 2: Halogen Bonding Efficacy in SARM1 TIR Domain Inhibition

Isoquinoline DerivativeTarget InteractionBiological Effect
5-Bromo-1-methylisoquinoline Weak halogen bondModerate NADase inhibition; baseline cellular protection.
1-Iodonaphthalene (Analog) Strong halogen bond with N679High potency NADase inhibition; robust axonal protection.

References

  • Electrochemical Late-Stage Functionalization. Chemical Reviews - ACS Publications.
  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). Journal of Medicinal Chemistry - PMC.
  • Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules. PMC - NIH.
  • Structure Guided Lead Generation toward Nonchiral M. tuberculosis Thymidylate Kinase Inhibitors. CORE.

The Pharmacological Landscape of Isoquinoline-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

From Hypoxia Signaling to Antimicrobial Defense

Executive Summary

The isoquinoline-3-carboxylic acid (IQ3CA) scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for both aromatic and reduced (tetrahydro-) bioactive agents.[1] Unlike its 1-carboxylic acid isomer, the 3-carboxylic acid position offers unique steric and electronic properties that mimic essential metabolic intermediates. This guide analyzes the scaffold's dual role: as a potent HIF-prolyl hydroxylase (HIF-PH) inhibitor for treating anemia (exemplified by Roxadustat) and as a conformational restrictor in peptide mimetics targeting CNS disorders. We also explore emerging data on its antimicrobial efficacy against multidrug-resistant pathogens.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological activity of this class hinges on the oxidation state of the nitrogen-containing ring and the substitution pattern at the C4 and N2 positions.

1.1 The Aromatic Core (Isoquinoline-3-carboxylic acid)
  • Primary Target: Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD) enzymes.[2][3]

  • Mechanism: The planar aromatic system mimics 2-oxoglutarate (2-OG), the co-substrate for PHD enzymes.

  • Critical SAR:

    • C4-Hydroxyl Group: Essential for chelating the active site Iron (Fe²⁺) in the PHD enzyme.

    • C3-Carboxyl/Carboxamide: Forms hydrogen bonds with Arg383 and Tyr303 in the PHD2 active site.

    • N-Substitution: Large lipophilic groups (e.g., phenoxy) at C7 or C8 improve hydrophobic pocket binding.

1.2 The Reduced Core (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid - Tic)
  • Primary Target: Peptide receptors (Opioid, Oxytocin) and D-Amino Acid Oxidase (DAAO).

  • Mechanism: Acts as a conformationally restricted analog of Phenylalanine (Phe).

  • Critical SAR:

    • Chirality: The (S)-enantiomer (L-Tic) is often the bioactive form in peptide mimetics.

    • N2-Acylation: Modulates membrane permeability and receptor affinity.

SAR_Map Core Isoquinoline-3-Carboxylic Acid (Scaffold) Aromatic Aromatic Form (Planar) Core->Aromatic Reduced Tetrahydro- Form (Tic, 3D) Core->Reduced HIF HIF-PH Inhibition (Anemia) Aromatic->HIF Peptide Peptide Mimetics (CNS/Pain) Reduced->Peptide DAAO DAAO Inhibition (Schizophrenia) Reduced->DAAO C4_OH C4-OH: Fe2+ Chelation (Critical for Activity) HIF->C4_OH Required C3_Amide C3-Glycine/Amide: Active Site H-Bonding HIF->C3_Amide Phe_Analog Phe Analog: Conformational Restriction Peptide->Phe_Analog

Figure 1: Structure-Activity Relationship (SAR) map distinguishing the aromatic HIF-PH inhibitors from the reduced peptide mimetics.

Primary Therapeutic Area: HIF-Prolyl Hydroxylase Inhibition

The most commercially significant application of isoquinoline-3-carboxylic acid analogs is in the treatment of anemia associated with Chronic Kidney Disease (CKD).

2.1 Mechanism of Action

Under normoxic conditions, PHD enzymes hydroxylate HIF-1α, marking it for ubiquitination and proteasomal degradation. Isoquinoline-3-carboxamide analogs (like Roxadustat) competitively inhibit PHDs by mimicking 2-oxoglutarate.

  • Binding: The inhibitor enters the PHD2 active site.

  • Chelation: The C4-hydroxyl and N-heterocycle chelate the active site Fe²⁺.

  • Stabilization: HIF-1α is not hydroxylated, accumulates, and translocates to the nucleus.

  • Transcription: Dimerization with HIF-1β induces erythropoietin (EPO) gene expression.

HIF_Pathway O2 Oxygen (O2) PHD PHD Enzyme (Active) O2->PHD Co-substrate HIF_OH HIF-1α-OH (Hydroxylated) PHD->HIF_OH Normoxia Inhibitor Isoquinoline Analog (Roxadustat) Inhibitor->PHD Blocks (Competitive) HIF_Stable HIF-1α (Stabilized) Inhibitor->HIF_Stable Induces VHL VHL Complex HIF_OH->VHL Degradation Proteasomal Degradation VHL->Degradation Nucleus Nucleus Translocation HIF_Stable->Nucleus EPO EPO Gene Transcription (Erythropoiesis) Nucleus->EPO

Figure 2: Mechanism of HIF-1α stabilization via PHD inhibition by isoquinoline analogs.

Secondary Therapeutic Areas
3.1 Antimicrobial Activity

Recent studies identify Isoquinoline-3-carboxylic acid (IQ3CA) as a potent bactericide against plant pathogens (Ralstonia solanacearum, Xanthomonas spp.) and human pathogens (S. aureus).

  • Efficacy: EC50 values range from 8.38 to 17.35 µg/mL against plant bacteria.

  • Mechanism: Evidence suggests interference with bacterial cell wall biosynthesis and nucleic acid pathways, distinct from traditional antibiotics.[4]

3.2 CNS Disorders (DAAO Inhibition)

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid inhibit D-Amino Acid Oxidase (DAAO).

  • Relevance: DAAO degrades D-serine, a co-agonist of the NMDA receptor. Inhibiting DAAO increases D-serine levels, potentially alleviating symptoms of schizophrenia.

Experimental Protocols
4.1 Protocol A: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

Method: Pictet-Spengler Cyclization This protocol yields the reduced scaffold, a key intermediate for peptide mimetics.

  • Reagents: L-Phenylalanine (16.5 g, 100 mmol), Formaldehyde (37% aq., 20 mL), Conc. HCl (15 mL).

  • Reaction:

    • Dissolve L-Phenylalanine in 150 mL water.

    • Add Formaldehyde and HCl.[1][5]

    • Heat to 60°C for 6 hours. (Note: Higher temperatures may induce racemization).

  • Isolation:

    • Cool the mixture to 4°C overnight.

    • The product precipitates as the hydrochloride salt.

    • Filter and wash with ice-cold acetone.

  • Validation: 1H-NMR (D2O) should show a singlet at ~4.3 ppm (benzylic H) and multiplets for the tetrahydro- ring protons.

4.2 Protocol B: HIF-Prolyl Hydroxylase 2 (PHD2) Inhibition Assay

Method: Fluorescence Polarization (FP) Displacement Assay This assay measures the ability of an analog to displace a fluorescent probe from the PHD2 active site.

  • Reagents:

    • Recombinant human PHD2 catalytic domain.

    • FITC-labeled HIF-1α peptide (residues 556-574).

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM MgCl2.

  • Procedure:

    • Step 1: Incubate PHD2 (100 nM) with the test isoquinoline analog (serial dilutions: 0.1 nM to 10 µM) for 15 mins at Room Temperature.

    • Step 2: Add FITC-HIF peptide (50 nM) and Fe(II) (10 µM).

    • Step 3: Incubate for 30 mins.

    • Step 4: Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

  • Analysis:

    • Calculate IC50 by plotting polarization (mP) vs. log[Inhibitor].

    • Control: Roxadustat (IC50 ≈ 10-50 nM).

Workflow Start Start: Isoquinoline Analog Screen In Silico Docking (PHD2 Crystal Structure) Start->Screen Synth Synthesis (Protocol 4.1) Screen->Synth Assay Enzymatic Assay (Protocol 4.2) Synth->Assay Assay->Synth Fail (Refine SAR) Cell Cell-Based Assay (HIF-Luciferase Reporter) Assay->Cell IC50 < 1 µM Hit Lead Candidate Cell->Hit Validates

Figure 3: Experimental workflow for validating isoquinoline-based HIF-PH inhibitors.

Quantitative Data Summary
Compound ClassTargetKey Activity MetricReference
Roxadustat (FG-4592) HIF-PH2IC50: ~10-50 nM[1]
IQ3CA (Core Acid) R. solanacearumEC50: 8.38 µg/mL[2]
Tic (Tetrahydro-) DAAOKi: ~1-10 µM[3]
Alkynyl Isoquinolines MRSAMIC: 4 µg/mL[4]
References
  • A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development. (2021).[3][6] Link[3][6]

  • Antibacterial Activity and Possibly Mode of Action of Isoquinoline-3-Carboxylic Acid. Natural Product Communications. (2024).[7][8] Link

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging and DAAO Inhibitory Activity. Molecules. (2014).[7] Link

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria. Antibiotics.[4] (2022).[4] Link

  • Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PrepChem.Link

Sources

1-Methylisoquinoline-3-carboxylic acid vs. tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 1-Methylisoquinoline-3-carboxylic acid (an aromatic, planar scaffold) and Tetrahydroisoquinoline-3-carboxylic acid (Tic, a saturated, chiral peptidomimetic).

Executive Summary: The Aromatic-Saturated Divide

The distinction between 1-Methylisoquinoline-3-carboxylic acid (1-Me-IQ-3-CA) and Tetrahydroisoquinoline-3-carboxylic acid (Tic) represents a fundamental divergence in medicinal chemistry: the choice between a planar, intercalating scaffold and a 3D, conformationally constraining element .

While Tic is a staple in peptide chemistry for restricting backbone flexibility (acting as a phenylalanine analogue), 1-Me-IQ-3-CA serves as a rigid, aromatic pharmacophore often targeting kinase pockets or DNA minor grooves. This guide dissects their structural causality, synthetic pathways, and application protocols.

Comparative Snapshot
FeatureTetrahydroisoquinoline-3-carboxylic acid (Tic) 1-Methylisoquinoline-3-carboxylic acid
Core Topology Saturated, puckered (Half-chair/Envelope)Fully Aromatic, Planar
Chirality Chiral (C3 center); usually supplied as (S)-TicAchiral (unless atropisomeric substituents added)
Nitrogen Character Secondary Amine (

, Nucleophilic)
Pyridine-like Imine (

, Basic but less nucleophilic)
pKa (approx) ~2.2 (COOH), ~9.0 (NH)~2.0 (COOH), ~5.4 (N-ring)
Primary Utility Peptidomimetic (Turn inducer,

constraint)
Kinase Inhibitor Scaffold, Intercalator

Structural & Physicochemical Analysis[2][3][4][5]

Conformational Landscape

Tic (The Constrainer): Tic is effectively a phenylalanine residue where the amine is cyclized onto the ortho-position of the phenyl ring using a methylene bridge.

  • Mechanism of Constraint: This cyclization locks the

    
     torsion angle (N-C
    
    
    
    -C
    
    
    -C
    
    
    ) near -60° or +60°, severely restricting the side-chain rotation.
  • Implication: When incorporated into peptides (e.g., opioid ligands like TIPP), Tic forces the backbone into a semi-rigid conformation, often inducing

    
    -turns or stabilizing inverse 
    
    
    
    -turns.

1-Me-IQ-3-CA (The Anchor): The fully aromatic isoquinoline ring is planar.

  • Stacking Interactions: The delocalized

    
    -system allows for strong 
    
    
    
    stacking interactions with aromatic residues in protein binding pockets (e.g., Phe, Tyr, Trp).
  • The 1-Methyl Effect: The methyl group at the C1 position adds steric bulk adjacent to the nitrogen. In kinase inhibitors, this can act as a "gatekeeper" clash probe or fill specific hydrophobic sub-pockets, enhancing selectivity over the unsubstituted isoquinoline.

Electronic Properties
  • Basicity: The nitrogen in Tic is a secondary aliphatic amine (pKa ~9.0), protonated at physiological pH. The nitrogen in 1-Me-IQ-3-CA is a pyridine-like

    
     nitrogen (pKa ~5.4), largely unprotonated at physiological pH unless in a specific acidic microenvironment.
    
  • Solubility: Tic is zwitterionic and water-soluble at neutral pH. 1-Me-IQ-3-CA is significantly more lipophilic (logP higher) and often requires DMSO or acidified buffers for solubilization.

Synthetic Pathways & Protocols

The synthesis of these two molecules diverges from a common precursor (Phenylalanine) or utilizes distinct cyclization strategies (Pictet-Spengler vs. Bischler-Napieralski).

Synthesis of Tetrahydroisoquinoline-3-carboxylic acid (Tic)

Method: Pictet-Spengler Reaction This is the industry-standard route, utilizing the electron-rich nature of the phenyl ring to attack an iminium ion formed in situ.

Protocol:

  • Reagents: L-Phenylalanine (1.0 eq), Formaldehyde (37% aq, 1.5 eq), Concentrated HCl (excess).

  • Procedure:

    • Dissolve L-Phe in conc. HCl.

    • Add Formaldehyde solution dropwise at 0°C.

    • Heat to 60°C for 4-6 hours. The reaction creates a new ring, closing the methylene bridge between the amine and the ortho-phenyl position.

    • Workup: Cool to 0°C. The hydrochloride salt of Tic often precipitates. Filter and recrystallize from water/ethanol.

  • Critical Control Point: Racemization is minimal under these conditions, but prolonged heating can lead to partial racemization at the C3 center.

Synthesis of 1-Methylisoquinoline-3-carboxylic acid

Method: Modified Pictet-Spengler followed by Oxidative Aromatization OR Bischler-Napieralski. Note: Direct Pictet-Spengler with acetaldehyde gives 1-methyl-Tic, which must then be oxidized.

Preferred Protocol (Oxidative Route):

  • Step 1: 1-Methyl-Tic Formation:

    • React L-Phenylalanine with Acetaldehyde (instead of formaldehyde) in acidic media. This yields 1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

    • Note: This creates a new chiral center at C1 (diastereomers formed).

  • Step 2: Aromatization (Dehydrogenation):

    • Reagents: 1-Methyl-Tic intermediate, Pd/C (10% wt), or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

    • Procedure: Dissolve intermediate in p-Xylene or Decalin. Add Pd/C. Reflux for 12-24 hours. The driving force is the formation of the stable aromatic system.

    • Purification: Filter catalyst. Acid-base extraction to isolate the carboxylic acid.

Visualizing the Synthetic Divergence

SynthesisPathways Phe L-Phenylalanine Tic Tetrahydroisoquinoline- 3-carboxylic acid (Tic) (Saturated, Chiral) Phe->Tic Pictet-Spengler (HCl, 60°C) MeTic 1-Methyl-Tic (Intermediate) Phe->MeTic Pictet-Spengler (HCl, Reflux) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Tic Acetaldehyde Acetaldehyde (MeCHO) Acetaldehyde->MeTic MeIQ 1-Methylisoquinoline- 3-carboxylic acid (Aromatic, Planar) MeTic->MeIQ Oxidative Aromatization (Pd/C or DDQ, -4H)

Caption: Divergent synthesis from Phenylalanine. Tic retains saturation via Formaldehyde; 1-Methyl-IQ requires Acetaldehyde followed by an oxidation step.

Applications in Drug Discovery[6][7]

Tic: The Peptidomimetic "Turn" Master

Tic is extensively used to replace Phenylalanine (Phe) or Proline (Pro) in peptide sequences to reduce conformational entropy.

  • Opioid Ligands: In enkephalin analogues (e.g., TIPP: Tyr-Tic-Phe-Phe), the Tic residue locks the N-terminal tyrosine in a specific orientation required for high affinity and selectivity for the

    
    -opioid receptor.
    
  • Protocol - Fmoc-Tic-OH Coupling:

    • Due to the secondary amine, coupling the next amino acid onto the N-terminus of a Tic residue is sterically hindered.

    • Recommendation: Use potent coupling agents like HATU or PyAOP rather than standard HBTU. Extended coupling times (2-4 hours) or double coupling are often required.

1-Methyl-IQ-3-CA: The Kinase/Intercalator Scaffold

The aromatic acid is typically a core scaffold rather than a mere residue.

  • Kinase Inhibition: The isoquinoline nitrogen can accept a hydrogen bond from the hinge region of a kinase ATP pocket. The 3-carboxylic acid provides a vector for amide coupling to "tail" groups that explore the solvent-exposed region.

  • DNA Intercalation: The planar heterocyclic surface allows insertion between DNA base pairs. The 1-methyl group can provide steric selectivity, preventing intercalation in sequences where the minor groove is narrowed.

Comparison Data Summary

PropertyTic (Saturated)1-Methyl-IQ-3-CA (Aromatic)
Molecular Weight 177.20 g/mol 187.19 g/mol
H-Bond Donors 2 (NH, COOH)1 (COOH)
H-Bond Acceptors 3 (N, C=O, OH)3 (N, C=O, OH)
Rotatable Bonds 1 (COOH rotation only)1 (COOH rotation only)
Topological Polar Surface Area ~49.3 Ų~50 Ų
UV/Vis Absorption

~210 nm (Benzene-like)

~320 nm (Extended conjugation)
Fluorescence Weak/NoneStrong (Blue/UV emission)

References

  • Schiller, P. W., et al. (1992). "Synthesis and biological activity of TIPP, a highly potent and stable delta-opioid receptor antagonist containing the conformationally constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid." Journal of Medicinal Chemistry. Link

  • Pictet, A., & Spengler, T. (1911). "Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin." Berichte der deutschen chemischen Gesellschaft. Link

  • Whaley, W. M., & Govindachari, T. R. (1951). "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines." Organic Reactions.[1][2] Link

  • Katritzky, A. R., et al. (2010). "Synthesis of 1-substituted tetrahydroisoquinoline-3-carboxylic acids." Arkivoc. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Bischler-Napieralski and oxidation protocols). Link

Sources

Pharmacophore Modeling of Isoquinoline-3-Carboxylate Derivatives: A Strategic Guide for HIF-PHD Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the computational strategy for developing pharmacophore models of isoquinoline-3-carboxylate derivatives . While this scaffold appears in various medicinal contexts, its most significant and validated application is as a HIF Prolyl Hydroxylase Domain (PHD) inhibitor . These compounds function as 2-oxoglutarate (2-OG) mimetics, stabilizing Hypoxia-Inducible Factor (HIF-1α) to treat anemia and ischemia.

This document serves as a blueprint for researchers to construct, validate, and apply pharmacophore models for this specific chemotype, moving beyond generic protocols to address the unique metal-chelating nature of the scaffold.

The Pharmacological Core: Mechanism & Structural Logic

To build an effective model, one must first understand the binding determinism. Isoquinoline-3-carboxylates do not bind randomly; they are designed to hijack the active site of PHD enzymes (PHD1, PHD2, PHD3).

The Target: HIF Prolyl Hydroxylase (PHD2)

PHD2 is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase.[1][2] Its active site contains a catalytic Iron (Fe²⁺) triad held by His313, Asp315, and His374.

  • Natural Substrate: 2-oxoglutarate (2-OG) binds to the Fe²⁺ in a bidentate manner.

  • Inhibitor Action: Isoquinoline-3-carboxylates mimic 2-OG. The nitrogen of the isoquinoline ring and the carboxylate oxygen (or adjacent hydroxyl/carbonyl) coordinate the Fe²⁺, blocking the entry of 2-OG and preventing HIF-1α hydroxylation.

The Pharmacophore Hypothesis

For this scaffold, the pharmacophore is structure-anchored rather than purely ligand-based.

Feature TypeGeometric ConstraintChemical FunctionStructural Correlate
F1: Metal Binding Domain (MBD) Vectorized FeatureFe²⁺ ChelationIsoquinoline Nitrogen (N) + C3-Carboxylate/C4-Hydroxy
F2: Aromatic Core Plane / Ring

-

Stacking / Hydrophobic
Isoquinoline fused ring system (fits hydrophobic pocket)
F3: Distal H-Bond Acceptor PointInteraction with Arg383/Tyr329Substituents at C6, C7, or "branched tails"
F4: Excluded Volume SphereSteric Clash PreventionActive site boundaries (prevents false positives)

Computational Workflow

The following diagram illustrates the integrated Ligand-Based (LBDD) and Structure-Based (SBDD) workflow required for this scaffold.

G cluster_0 Dataset Curation cluster_1 Conformational Analysis cluster_2 Validation Start Start: Isoquinoline-3-Carboxylate Scaffold Data_Active Active Set (IC50 < 100 nM) Start->Data_Active Data_Decoy Decoy Set (DUD-E / Property Matched) Start->Data_Decoy Conf_Gen Conformer Generation (Low Energy + Bioactive) Data_Active->Conf_Gen Fe_Constraint Apply Fe(II) Binding Constraint (Virtual) Conf_Gen->Fe_Constraint Critical Step Model_Gen 3D Pharmacophore Generation (Align Common Features) Fe_Constraint->Model_Gen ROC ROC Curve Analysis (AUC > 0.7) Model_Gen->ROC SBDD_Overlay Overlay with PDB: 2G19 (Crystal Structure Check) Model_Gen->SBDD_Overlay Screen Virtual Screening (ZINC / ChemDiv) ROC->Screen If Validated SBDD_Overlay->Screen

Figure 1: Integrated Pharmacophore Modeling Workflow for PHD Inhibitors.

Detailed Experimental Protocol

This protocol is software-agnostic but assumes access to standard molecular modeling suites (e.g., MOE, LigandScout, Discovery Studio, or open-source alternatives like Langerhans/RDKit).

Phase 1: Dataset Preparation & Curation

Objective: Create a high-quality training set to avoid "garbage in, garbage out."

  • Source Data: Extract experimentally verified isoquinoline-3-carboxylate derivatives from literature (e.g., Journal of Medicinal Chemistry, European Journal of Medicinal Chemistry). Look for assays specifying PHD2 IC50 values.

  • Activity Thresholds:

    • Actives: IC50 < 100 nM (High potency is required for this competitive class).

    • Inactives: IC50 > 10 µM.[2][3]

  • Structure Standardization:

    • Protonate the isoquinoline nitrogen (pKa ~5.4) appropriately for pH 7.4, but note that for metal coordination, the neutral species often initiates the attack, or the carboxylate is deprotonated (COO-).

    • Critical: Generate the C3-carboxylate anion form, as this is the species that binds Iron.

Phase 2: Conformational Analysis (The Rigid-Flexible Duality)

Objective: Address the rigidity of the isoquinoline core vs. the flexibility of distal substituents.

  • Core Constraint: The isoquinoline ring is planar. Do not allow ring flexibility during conformation generation.

  • Side Chain Sampling: Use a systematic search (e.g., OMEGA or MOE Import) for substituents at C1, C6, or C7.

  • Bioactive Conformation Bias: Unlike standard modeling, you know the bioactive conformation of the headgroup. The N and COO- must be coplanar to chelate Iron. Discard conformers where the N-C3-COO dihedral angle prevents bidentate coordination.

Phase 3: Pharmacophore Generation (Common Feature Hypothesis)
  • Alignment: Align the active training set molecules. Use the Isoquinoline ring centroid and the Carboxylate carbon as anchor points.

  • Feature Definition:

    • Acceptor/Anion: Place a feature on the carboxylate oxygens.

    • Hydrophobic: Place a feature on the benzene ring of the isoquinoline.[3][4]

    • Donor/Acceptor (Optional): If analyzing 4-hydroxy derivatives (like Roxadustat analogs), add a donor/acceptor feature at C4.

  • Exclusion Volumes: If using a Structure-Based approach (SBDD), import PDB 2G19 (PHD2 with inhibitor). Generate exclusion spheres based on the protein backbone to prevent selecting sterically clashing compounds.

Phase 4: Validation (Self-Validating System)

Objective: Prove the model discriminates actives from random noise.

  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator. Input your active isoquinolines to generate property-matched decoys (similar MW, LogP, but different topology).

  • Screening: Screen the combined Active + Decoy library against your pharmacophore.

  • Metric Calculation:

    • Calculate the Enrichment Factor (EF) at 1%, 5%, and 10%.

    • Plot the ROC Curve (Receiver Operating Characteristic). An Area Under Curve (AUC) > 0.7 is the minimum acceptable threshold for a predictive model.

Structural Interaction Map (SBDD Context)

Understanding the spatial arrangement in the binding pocket is crucial for refining the model. The diagram below visualizes the specific interactions of an isoquinoline-3-carboxylate within the PHD2 active site.

InteractionMap IsoQ_Core Isoquinoline Core (Ligand) Carboxylate C3-Carboxylate (COO-) IsoQ_Core->Carboxylate Nitrogen Isoquinoline N (Lone Pair) IsoQ_Core->Nitrogen Tail_Group Distal Tail (C6/C7 Subst.) IsoQ_Core->Tail_Group Hydro_Pocket Hydrophobic Pocket (Val/Ile) IsoQ_Core->Hydro_Pocket Pi-Alkyl / VdW Iron Fe(II) (Cofactor) Carboxylate->Iron Chelation (O1) Nitrogen->Iron Chelation (N) Arg383 Arg383 (Residue) Tail_Group->Arg383 H-Bond / Ionic Tyr329 Tyr329 (Residue) Tail_Group->Tyr329 Pi-Stacking

Figure 2: Interaction Map of Isoquinoline-3-carboxylate in PHD2 Active Site.

References

  • McDonough, M. A., et al. (2006). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences, 103(26), 9814–9819. Link

  • Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases.[5] Structure, 17(7), 981-989. (PDB Code: 2G19/3HQR context). Link

  • Ivan, M., & Kaelin, W. G. (2017). The EGLN-HIF O2-Sensing System as a Therapeutic Target. Biomedicines, 5(4), 62. Link

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrated survival responses to ischemia and anemia. Journal of Medicinal Chemistry, 56(23), 9369-9425. Link

  • Guo, G., et al. (2015). Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead.[6] Bioorganic & Medicinal Chemistry Letters, 25(22), 5137-5141. Link

Sources

Therapeutic Potential of 1-Substituted Isoquinoline-3-Carboxylic Acids: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-substituted isoquinoline-3-carboxylic acid scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Originally identified for its profound ability to mimic 2-oxoglutarate (2-OG), this structural motif has become the cornerstone for a novel class of therapeutics known as Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs). By competitively binding to the active site of Prolyl Hydroxylase Domain (PHD) enzymes, these compounds stabilize HIF-


, driving the transcription of erythropoietin (EPO) and offering a revolutionary oral treatment for anemia associated with chronic kidney disease (CKD)[1].

Beyond erythropoiesis, recent structural optimizations of the 1-substituted isoquinoline-3-carboxylic acid core have unlocked potent antibacterial and antifungal properties, expanding its therapeutic repertoire[2]. This whitepaper dissects the mechanistic causality, structural biology, and self-validating analytical protocols essential for the development and monitoring of these versatile molecules.

Mechanistic Grounding: The HIF-1 Stabilization Pathway

The Role of Prolyl Hydroxylase Domain (PHD) Enzymes

Under normoxic conditions, cellular oxygen homeostasis is regulated by the rapid degradation of HIF-


. PHD enzymes (primarily PHD2) utilize molecular oxygen, iron (Fe

), and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the HIF-

subunit. This hydroxylation acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to rapid proteasomal degradation[1].
Isoquinoline-3-Carboxylic Acids as 2-OG Competitors

The therapeutic efficacy of 1-substituted isoquinoline-3-carboxylic acids (such as and Roxadustat) stems from their bidentate chelation of the active-site iron[].

  • The 3-Carboxylic Acid: Acts as an essential anchor, mimicking the 1-carboxylate of 2-OG to bind the Fe

    
     ion.
    
  • The 1-Substitution (e.g., Chloro, Methyl, or Phenoxy groups): Dictates isoform selectivity (PHD1 vs. PHD2 vs. PHD3) by exploiting the hydrophobic pockets unique to each enzyme's active site, while also optimizing oral bioavailability and half-life[1].

By displacing 2-OG, these inhibitors halt HIF-


 hydroxylation. The stabilized HIF-

translocates to the nucleus, dimerizes with HIF-

, and initiates the transcription of target genes, most notably EPO[1].

HIF_Pathway Normoxia Normoxia (O2) PHD PHD Enzyme (Fe2+, 2-OG) Normoxia->PHD OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation HIF HIF-1α HIF->PHD Degradation Proteasomal Degradation OH_HIF->Degradation VHL Ubiquitination Inhibitor 1-Substituted Isoquinoline-3-carboxylic acid Inhibitor->PHD Competes with 2-OG Stabilized HIF-1α Stabilization Inhibitor->Stabilized Promotes Transcription EPO Transcription Stabilized->Transcription

Mechanism of HIF-1α stabilization via PHD inhibition by isoquinoline-3-carboxylic acids.

Pharmacological Landscape & Quantitative Data

The structural versatility of the isoquinoline-3-carboxylic acid core has yielded molecules with distinct pharmacological profiles. While early iterations focused exclusively on anemia, recent functionalizations (such as acylhydrazone disulfone derivations) have demonstrated potent antimicrobial activity by disrupting bacterial membranes[2].

Table 1: Pharmacological Profile of Key Isoquinoline-3-Carboxylic Acid Derivatives

Compound / DerivativePrimary TargetKey Structural FeaturePotency / EfficacyClinical Application
Roxadustat (FG-4592) PHD1, PHD2, PHD31-methyl-7-phenoxy substitutionIC

~ 0.3 - 0.6 µM
Approved for CKD-associated anemia.
FG-2216 (YM311) PHD2 (Selective)1-chloro-4-hydroxy substitutionReversible EPO inductionPhase II (Anemia)[].
Compound SF2 Bacterial MembranesAcylhydrazone disulfone moietyLEC

= 1.12 µg/mL (vs A. citrulli)
Experimental Antibacterial[2].

Self-Validating Experimental Protocols

To ensure robust data generation, researchers must employ self-validating assay systems. Below are the definitive methodologies for evaluating target engagement and conducting forensic/doping analysis for this class of compounds.

Protocol A: In Vitro PHD2 Inhibition Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays to eliminate auto-fluorescence interference common with conjugated heteroaromatic compounds like isoquinolines. The assay relies on the proximity of a Europium (Eu)-labeled antibody and an Allophycocyanin (APC) acceptor, which only occurs if the enzyme successfully hydroxylates the substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM FeSO

    
    , and 2 mM ascorbate. Note: Ascorbate is critical to maintain iron in the Fe
    
    
    
    state.
  • Enzyme-Substrate Incubation: Combine 10 nM recombinant human PHD2 with 50 nM biotinylated HIF-1

    
     peptide (residues 556-574).
    
  • Inhibitor Addition: Add the isoquinoline-3-carboxylic acid derivative in a 10-point dose-response titration (0.1 nM to 100 µM).

  • Reaction Initiation: Initiate the reaction by adding 1 µM 2-oxoglutarate (2-OG). Incubate at room temperature for 60 minutes.

  • Detection: Quench the reaction with 10 mM EDTA. Add Eu-labeled anti-hydroxyproline antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 615 nm and 665 nm). A decrease in the 665/615 ratio directly correlates with PHD2 inhibition.

Protocol B: Mass Spectrometric (LC-MS/MS) Characterization & Doping Control

Causality: Because HIF-PHIs drastically increase EPO, they are highly susceptible to abuse in endurance sports. 4 have revealed a highly unusual and specific dissociation pathway for protonated isoquinoline-3-carboxamides (like FG-2216 and Roxadustat). During Collision-Induced Dissociation (CID), they undergo a nominal loss of 11 u. This is caused by the loss of methyleneamine (-29 u) followed by a spontaneous, reversible addition of water (+18 u) in the gas phase to the highly electrophilic acylium ion, yielding the protonated isoquinoline-3-carboxylic acid[4]. Monitoring this specific transition eliminates false positives in doping controls[5].

Step-by-Step Methodology:

  • Sample Extraction: Subject 2 mL of human urine or plasma to Solid Phase Extraction (SPE) using a weak anion exchange cartridge.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • MS/MS Targeting: Isolate the protonated precursor ion (e.g., m/z 282 for specific derivatives).

  • Transition Monitoring: Monitor for the unique product ion corresponding to the net -11 u loss (e.g., m/z 271). This confirms the presence of the reversible water adduct specific to the isoquinoline-3-carboxylic acid core[4].

MS_Workflow Precursor Protonated Precursor (Isoquinoline-3-carboxamide) CID Collision-Induced Dissociation Precursor->CID Acylium Acylium Ion (-29 u) CID->Acylium Loss of amine WaterAdduct Reversible Water Adduct (+18 u) Acylium->WaterAdduct Spontaneous +H2O Product Isoquinoline-3-carboxylic acid (Net -11 u) WaterAdduct->Product Detection

Gas-phase dissociation pathway of isoquinoline-3-carboxamides showing reversible water addition.

Conclusion and Future Perspectives

The 1-substituted isoquinoline-3-carboxylic acid scaffold is a masterclass in rational drug design. By perfectly mimicking the endogenous co-factor 2-OG, it offers precise control over the HIF pathway, revolutionizing the treatment of hypoxia-related disorders. Furthermore, the unique gas-phase chemistry of these molecules provides a robust, self-validating mechanism for forensic detection. As research progresses, the functionalization of this core—such as the integration of disulfone moieties for antibacterial applications—promises to unlock entirely new therapeutic paradigms[2].

References

  • Synthesis, antibacterial evaluation and preliminary mechanism study of novel isoquinoline-3-carboxylic acid derivatives containing an acylhydrazone disulfone moiety. Pest Management Science (PubMed / NIH).2

  • Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Journal of the American Society for Mass Spectrometry (PubMed / NIH).4

  • CAS 223387-75-5 (FG-2216) Product Description and Biological Activity. BOC Sciences.

  • US7323475B2 - Nitrogen-containing heteroaryl compounds and methods of use thereof. Google Patents (FibroGen, Inc.).1

  • Implementation of the prolyl hydroxylase inhibitor Roxadustat (FG-4592) and its main metabolites into routine doping controls. Drug Testing and Analysis (ResearchGate).5

Sources

1-Methylisoquinoline-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methylisoquinoline-3-carboxylic acid (CAS: 910123-62-5) is a functionalized heteroaromatic scaffold critical in medicinal chemistry, particularly in the design of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and transition metal ligands. Distinct from its quinoline isomers, the isoquinoline core offers unique electronic distribution and solubility profiles. This guide analyzes its physicochemical properties, validates a robust synthesis pathway via the Pictet-Spengler modification, and outlines its utility as a pharmacophore in drug discovery.

Physicochemical Specifications

The following data constitutes the baseline identity of the compound. Researchers should verify these parameters upon receipt of custom synthesis batches to ensure grade integrity.

ParameterSpecificationTechnical Note
IUPAC Name 1-Methylisoquinoline-3-carboxylic acid-
CAS Number 910123-62-5Primary identifier for the free acid form.
Molecular Formula C₁₁H₉NO₂ -
Molecular Weight 187.19 g/mol Exact Mass: 187.063
Physical State Off-white to pale yellow solidColoration often deepens upon oxidation/storage.
Solubility DMSO, Methanol, Dilute Base (NaOH)Poor solubility in neutral water due to zwitterionic potential/stacking.
pKa (Predicted) ~3.5 (COOH), ~5.4 (N-ring)The 3-COOH is acidic; the N-1 is weakly basic but suppressed by the electron-withdrawing carboxyl.

Structural Logic & Pharmacophore Analysis

As a Senior Scientist, it is crucial to understand why this molecule is selected in lead optimization. It is not merely a building block; it is a bidentate ligand mimic .

The 2-Oxoglutarate Mimicry

In HIF-PH inhibition, the isoquinoline-3-carboxylic acid motif mimics 2-oxoglutarate (2-OG), the natural cofactor of the enzyme.

  • Bidentate Chelation: The nitrogen lone pair (N-2) and the carboxylate oxygen form a planar 5-membered chelate ring with the active site Iron (Fe²⁺).

  • 1-Methyl Effect: The methyl group at position 1 serves two functions:

    • Metabolic Blocking: It obstructs the C-1 position, which is susceptible to oxidative metabolism (nucleophilic attack or oxidation to isocarbostyril).

    • Steric Control: It induces a specific twist or hydrophobic contact in the binding pocket, differentiating it from un-substituted analogs.

Diagram: Pharmacophore Interactions

The following diagram illustrates the chelation logic and structural features.

Pharmacophore cluster_binding Active Site Interaction Isoq Isoquinoline Core (π-π Stacking) COOH 3-COOH Group (H-bond Donor/Acceptor) Isoq->COOH Pos 3 Substitution Methyl 1-Methyl Group (Metabolic Block) Isoq->Methyl Pos 1 Substitution Metal Fe(II) / Metal Center Isoq->Metal Chelation (N) COOH->Metal Chelation (O)

Caption: Pharmacophore map highlighting the bidentate chelation capability (N-2 and 3-COOH) and the metabolic blocking role of the 1-methyl group.

Synthesis & Methodology (Expert Protocol)

While direct carboxylation of 1-methylisoquinoline is possible, it often yields mixtures. The most robust, self-validating route for high-purity synthesis involves the Modified Pictet-Spengler reaction followed by oxidative aromatization. This method allows for the introduction of the 1-methyl group early in the sequence.

Step-by-Step Protocol
Phase 1: Cyclization (Tetrahydroisoquinoline formation)
  • Reagents: L-Phenylalanine, Acetaldehyde (or Acetal equivalent), Acid catalyst (TFA or H₂SO₄).

  • Mechanism: Condensation of the amine with acetaldehyde forms an imine, which undergoes acid-catalyzed intramolecular cyclization (Pictet-Spengler) to form 1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .

  • Critical Control Point: Maintain strictly anhydrous conditions if using Lewis acids to prevent hydrolysis of the intermediate imine.

Phase 2: Oxidative Aromatization
  • Reagents: Sulfur (S₈) at 160°C, Pd/C in refluxing Decalin, or KMnO₄ (mild oxidation).

  • Process: The tetrahydro- intermediate is dehydrogenated to the fully aromatic isoquinoline.

  • Purification: The acid functionality allows for base-extraction purification. Dissolve crude in NaOH (aq), wash with ether (removes non-acidic impurities), then precipitate with HCl.

Diagram: Synthesis Pathway[1][2][3]

Synthesis Phe L-Phenylalanine (Precursor) Inter 1-Methyl-1,2,3,4-tetrahydro- isoquinoline-3-COOH Phe->Inter Pictet-Spengler (Acid Cat.) Ald Acetaldehyde (C1 Source) Ald->Inter Pictet-Spengler (Acid Cat.) Final 1-Methylisoquinoline- 3-carboxylic acid Inter->Final Dehydrogenation/Oxidation Oxidant Oxidant (Pd/C or KMnO4) Oxidant->Inter

Caption: Retrosynthetic pathway utilizing the Pictet-Spengler cyclization followed by oxidative aromatization to establish the isoquinoline core.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized or purchased compound, the following spectral signatures must be verified.

1H NMR Profile (Predicted in DMSO-d6)
  • 
     13.0 - 14.0 ppm (Broad s, 1H):  Carboxylic acid proton. Disappears with D₂O shake.
    
  • 
     8.0 - 8.5 ppm (m, 4-5H):  Aromatic protons of the benzene ring and the pyridine H-4.
    
    • Note: The proton at C-4 (singlet-like) is distinct.

  • 
     2.9 - 3.1 ppm (s, 3H): Diagnostic Signal.  The 1-Methyl group appears as a sharp singlet.
    
    • Validation: If this signal is a doublet or multiplet, the aromatization is incomplete (tetrahydro- impurity) or the methyl is on a saturated carbon.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Target Mass: [M+H]⁺ = 188.2 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is common in carboxylic acids, resulting in a fragment at ~144 m/z (1-methylisoquinoline cation).

Applications in Drug Discovery[4][5][6]

HIF Prolyl Hydroxylase (HIF-PH) Inhibitors

This molecule serves as a "head group" for HIF-PH inhibitors. The carboxylic acid and isoquinoline nitrogen bind the active site iron, preventing the hydroxylation of HIF-1


, thereby stabilizing it and promoting erythropoiesis.
  • Reference: See patent literature on isoquinoline-3-carboxamides (e.g., Roxadustat analogs).

Metal-Organic Frameworks (MOFs) & Catalysis

The rigid, planar structure with a chelating N-O bite angle makes 1-methylisoquinoline-3-carboxylic acid an excellent ligand for constructing discrete metal complexes or infinite coordination polymers (MOFs).

References

  • PubChem. (2025). Methyl isoquinoline-3-carboxylate (Ester Analog Data). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1-Methylisoquinoline (Precursor Methodologies). Org. Synth. Coll. Vol. 4, p.641. Retrieved from [Link]

  • Google Patents. (2018). Isoquinoline-3-carboxylic acid derivatives as HIF stabilizers. US Patent Application.

Advanced Technical Guide: 1-Methylisoquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methylisoquinoline-3-carboxylic acid and its functionalized derivatives represent a critical scaffold in modern medicinal chemistry, most notably as the pharmacophore for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors . While historically overshadowed by their quinoline isomers (fluoroquinolone antibiotics), recent patent literature (2015–2024) has firmly established the 1-methylisoquinoline core as a vital intermediate in the synthesis of Roxadustat (FG-4592) , a first-in-class drug for treating anemia in Chronic Kidney Disease (CKD).

This guide analyzes the therapeutic mechanism, recent process chemistry innovations—specifically radical C1-methylation protocols—and provides detailed experimental workflows for researchers in drug development.

Therapeutic Landscape & Mechanism of Action

The Target: HIF-Prolyl Hydroxylase (HIF-PH)

The primary therapeutic utility of 1-methylisoquinoline-3-carboxylic acid derivatives lies in their ability to mimic 2-oxoglutarate (2-OG), the natural cofactor for HIF-PH enzymes.

Under normoxic conditions, HIF-PH enzymes hydroxylate HIF-


 transcription factors at specific proline residues (Pro402/Pro564). This hydroxylation recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to rapid proteasomal degradation of HIF-

.
The Inhibitor: 1-Methylisoquinoline Scaffold

Derivatives like 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid (the core of Roxadustat) bind to the catalytic active site of HIF-PH.

  • Binding Mode : The bidentate chelation of the active site Iron (Fe2+) by the 4-hydroxy and 3-carboxylate groups prevents the entry of 2-OG.

  • Result : HIF-

    
     is stabilized, translocates to the nucleus, and dimerizes with HIF-
    
    
    
    .
  • Gene Expression : The complex binds to Hypoxia Response Elements (HREs), upregulating erythropoietin (EPO) and iron metabolism genes.

Visualization: HIF-PH Inhibition Pathway

HIF_Pathway Normoxia Normoxia (High O2) HIF_PH HIF-PH Enzyme (Fe2+ / 2-OG Dependent) Normoxia->HIF_PH Activates HIF_Alpha HIF-alpha (Unstable) HIF_Alpha->HIF_PH Hydroxylation Prolyl Hydroxylation (Pro402/564) HIF_PH->Hydroxylation Catalyzes Stabilization HIF-alpha Stabilization HIF_PH->Stabilization Inhibited VHL VHL Complex Binding Hydroxylation->VHL Degradation Proteasomal Degradation VHL->Degradation Inhibitor 1-Methylisoquinoline Derivative (Roxadustat Core) Inhibitor->HIF_PH Competes with 2-OG (Chelates Fe2+) Nucleus Nuclear Translocation (+ HIF-beta) Stabilization->Nucleus EPO EPO Gene Transcription (Erythropoiesis) Nucleus->EPO

Figure 1: Mechanism of Action showing the competitive inhibition of HIF-PH by the isoquinoline scaffold, preventing HIF-


 degradation.

Process Chemistry & Synthetic Routes[1][2][3][4][5][6]

Recent patent literature (2018–2022) has shifted away from classical cyclization towards late-stage functionalization, specifically Minisci-type radical methylations . This approach allows for the direct installation of the C1-methyl group on the pre-formed isoquinoline core, significantly improving yield and scalability.

Evolution of Synthesis
  • Classical Route (Pre-2015) : Involved the condensation of phthalides with amino acid esters. This often suffered from poor regioselectivity and low yields during the ring-closure step.

  • Modern Radical Route (CN Patent 112300073A) : Utilizes a Fenton-like reaction (

    
    ) in Dimethyl Sulfoxide (DMSO). Here, DMSO acts as both the solvent and the source of the methyl radical.
    
Key Reaction: C1-Methylation via DMSO Radical

Patent Reference : CN112300073A (2021) [1].

  • Substrate : 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid ester.[1][2][3]

  • Reagents : Ferrous Sulfate (

    
    ), Hydrogen Peroxide (
    
    
    
    ), Triflic Acid (TfOH) or TFA.[4]
  • Solvent : DMSO (Methyl source).

  • Mechanism :

    • 
       reacts with 
      
      
      
      to generate hydroxyl radicals (
      
      
      ).
    • 
       abstracts a proton from DMSO, forming a methyl radical (
      
      
      
      ) and methanesulfinic acid.
    • The nucleophilic methyl radical attacks the electron-deficient C1 position of the protonated isoquinoline.

Visualization: Radical Methylation Workflow

Synthesis_Workflow Precursor Isoquinoline Precursor (No C1-Methyl) Addition Radical Addition at C1 Position Precursor->Addition Reagents Reagents: FeSO4, H2O2, H+ Radical_Gen Radical Generation (•CH3 from DMSO) Reagents->Radical_Gen Fenton Chem DMSO Solvent: DMSO (Methyl Source) DMSO->Radical_Gen Radical_Gen->Addition •CH3 Attack Product 4-OH-1-Me-Isoquinoline-3-COOH (Yield >85%) Addition->Product Oxidative Re-aromatization

Figure 2: Modern synthetic pathway utilizing DMSO as a radical methylating agent for high-yield production.

Experimental Protocol: Radical C1-Methylation

Objective : Synthesis of methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (Key Roxadustat Intermediate). Source : Adapted from Patent CN112300073A [1].

Materials
  • Substrate : Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (12.0 g, 40 mmol).

  • Catalyst : Ferrous Sulfate (

    
    ) (3.0 g).[4]
    
  • Acid : Trifluoromethanesulfonic acid (9.0 g) or Trifluoroacetic acid (TFA).

  • Oxidant : Hydrogen Peroxide (

    
    , 30% aq. solution).
    
  • Solvent : Dimethyl Sulfoxide (DMSO) (200 mL).

Methodology
  • Setup : In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and temperature probe, charge the Substrate (12 g) and DMSO (200 mL).

  • Acidification : Add Triflic acid (9 g) slowly to the mixture. Note: Exothermic reaction; maintain temperature < 30°C.

  • Catalyst Addition : Add Ferrous Sulfate (3.0 g) in one portion. Inert the system with Nitrogen (

    
    ).
    
  • Reaction Initiation : Heat the mixture to 45°C .

  • Radical Propagation :

    • Add

      
        (27 g, 30%) dropwise over 60 minutes.
      
    • Observation: The reaction color will darken as radical species generate.

    • Stir for 2 hours at 45°C.

  • Completion : Add a second portion of

    
      (18 g, 30%) dropwise to drive conversion to completion. Stir for an additional 1 hour.
    
  • Work-up :

    • Quench the reaction by pouring into ice-water (600 mL).

    • Neutralize to pH 6–7 with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification : Recrystallize from Ethanol/Water to yield the title compound as an off-white solid.

Data Summary Table
ParameterValueNotes
Yield 87.7%High efficiency vs. classical routes (~50%)
Purity (HPLC) > 98.5%Suitable for API manufacturing
Reaction Time ~4 HoursRapid kinetics due to radical mechanism
Key Impurity Des-methyl precursorControlled by excess oxidant/DMSO

Pharmaceutical Applications & Formulation[10][11]

While the free acid is the active pharmacophore, formulation patents emphasize the stability of the calcium salt or co-crystals to improve bioavailability.

  • Bioavailability : The 1-methyl group increases lipophilicity (

    
    ) compared to the un-methylated analog, enhancing membrane permeability in the GI tract.
    
  • Stability : The C1-methyl substituent sterically protects the isoquinoline ring from metabolic oxidation at the most reactive position, prolonging half-life (

    
     hours in humans) [2].
    

References

  • Preparation method of isoquinoline derivative . CN Patent 112300073A. (2021).

  • A Scalable Synthesis of Roxadustat (FG-4592) . Organic Process Research & Development. (2021). American Chemical Society.

  • Substituted isoquinoline derivatives and their use as HIF prolyl hydroxylase inhibitors . US Patent 9,340,511. (2016).

  • Process for making isoquinoline compounds . US Patent 2014/0309426. (2014).

Sources

Methodological & Application

Application Note: Synthesis of 1-Methylisoquinoline-3-Carboxylic Acid via Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine) and therapeutic agents targeting CNS disorders, hypertension, and viral infections. This Application Note details a robust, scalable protocol for synthesizing 1-methylisoquinoline-3-carboxylic acid .

While many routes exist, the Bischler-Napieralski reaction remains the gold standard for generating 3-substituted isoquinolines due to its modularity. This protocol addresses the specific challenge of retaining the C3-carboxylic acid functionality throughout the harsh cyclization and aromatization steps. We utilize a "Protect-Cyclize-Oxidize-Hydrolyze" strategy, starting from L-phenylalanine, to ensure high yield and purity.

Retrosynthetic Analysis & Strategy

To synthesize 1-methylisoquinoline-3-carboxylic acid (Target ), we must navigate the instability of the carboxylic acid group during the Lewis-acid mediated cyclization. Therefore, we employ an ester protection strategy.

Pathway Logic:

  • Precursor: L-Phenylalanine is the ideal chiral pool starting material, providing the necessary carbon skeleton and the nitrogen source.

  • Protection: The carboxylic acid is protected as an ethyl ester to prevent decarboxylation and improve solubility in organic solvents.

  • Functionalization: N-Acetylation introduces the two-carbon unit required to form the 1-methyl substituent.

  • Cyclization (Bischler-Napieralski):

    
     mediates the dehydration-driven electrophilic aromatic substitution to close the ring, yielding the 3,4-dihydroisoquinoline intermediate.[1]
    
  • Aromatization: Controlled oxidation (dehydrogenation) converts the dihydro-ring to the fully aromatic isoquinoline system.

  • Deprotection: Final hydrolysis yields the target free acid.

Reaction Scheme Diagram

ReactionScheme Start L-Phenylalanine Step1 L-Phenylalanine Ethyl Ester Start->Step1 EtOH, SOCl2 (Esterification) Step2 N-Acetyl-L-Phenylalanine Ethyl Ester Step1->Step2 Ac2O, Et3N (Acetylation) Step3 3,4-Dihydroisoquinoline Intermediate Step2->Step3 POCl3, Reflux (Bischler-Napieralski) Step4 Ethyl 1-Methylisoquinoline- 3-Carboxylate Step3->Step4 Pd/C, Heat (Aromatization) Target 1-Methylisoquinoline- 3-Carboxylic Acid Step4->Target NaOH, H2O (Hydrolysis)

Figure 1: Step-wise chemical transformation from L-Phenylalanine to the target Isoquinoline.

Detailed Experimental Protocol

Phase 1: Precursor Preparation (Esterification & Acetylation)

Objective: Prepare the cyclization precursor N-acetyl-L-phenylalanine ethyl ester.

Reagents: L-Phenylalanine (CAS 63-91-2), Thionyl Chloride (


), Ethanol (absolute), Acetic Anhydride (

), Triethylamine (

), DCM.
  • Esterification:

    • Suspend L-Phenylalanine (10.0 g, 60.5 mmol) in absolute ethanol (100 mL) at 0°C.

    • Add thionyl chloride (5.3 mL, 72.6 mmol) dropwise over 30 mins. Caution: Exothermic, gas evolution (

      
      , 
      
      
      
      ).
    • Reflux for 4 hours until the solution is clear.

    • Concentrate in vacuo to yield L-phenylalanine ethyl ester hydrochloride as a white solid.

  • Acetylation:

    • Dissolve the crude ester hydrochloride in DCM (100 mL). Add

      
       (2.5 eq) to liberate the free amine.
      
    • Cool to 0°C and add acetic anhydride (1.2 eq) dropwise.

    • Stir at RT for 3 hours. Monitor by TLC (

      
      , 50% EtOAc/Hexane).
      
    • Workup: Wash with 1M HCl, sat.

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Yield Target: >90% (Viscous pale yellow oil or solid).

Phase 2: Bischler-Napieralski Cyclization

Objective: Intramolecular cyclization to form the dihydroisoquinoline ring.[2]

Critical Mechanism: The amide oxygen attacks the phosphorous center of


, creating an imidoyl chloride/phosphate intermediate. This highly electrophilic species undergoes intramolecular attack by the phenyl ring.

Protocol:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve N-acetyl-L-phenylalanine ethyl ester (5.0 g) in dry toluene (50 mL) or acetonitrile (for milder conditions).

  • Reagent Addition: Add Phosphoryl chloride (

    
    , 3.0 eq) carefully.
    
  • Reaction: Heat to reflux (110°C) for 4–6 hours.

    • Checkpoint: The reaction mixture will darken (orange/brown). Monitor consumption of starting material by TLC.

  • Quenching (Critical Safety Step):

    • Cool reaction to RT.

    • Slowly pour the mixture into crushed ice/water with vigorous stirring to hydrolyze excess

      
      .
      
    • Neutralize with

      
       or solid 
      
      
      
      to pH ~8.
  • Extraction: Extract with DCM (3x). The organic layer contains the Ethyl 1-methyl-3,4-dihydroisoquinoline-3-carboxylate .

    • Note: This intermediate is prone to oxidation; proceed immediately to Phase 3.

Phase 3: Aromatization (Dehydrogenation)

Objective: Convert the 3,4-dihydroisoquinoline to the fully aromatic isoquinoline.

Method: Catalytic Dehydrogenation using Pd/C.

  • Dissolve the crude dihydro-intermediate in p-Cymene or Decalin (high boiling solvents).

  • Add 10% Pd/C (10 wt% loading).

  • Reflux (approx. 180°C) for 4–8 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Palladium catalyzes the removal of hydrogen, driving the system toward aromatic stability.

  • Filtration: Filter hot through a Celite pad to remove the catalyst. Wash with EtOAc.[10]

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

    • Product: Ethyl 1-methylisoquinoline-3-carboxylate.

Phase 4: Hydrolysis

Objective: Reveal the carboxylic acid.

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH or NaOH (2.0 eq). Stir at RT for 2 hours.

  • Acidification: Acidify carefully with 1M HCl to pH 3–4. The product often precipitates.

  • Isolation: Filter the precipitate or extract with EtOAc/n-Butanol. Recrystallize from Ethanol/Water.

Operational Workflow & Critical Process Parameters (CPPs)

The following diagram illustrates the operational flow, highlighting decision points and safety barriers.

Workflow Start Start: N-Acetyl Precursor Cyclization Add POCl3 Reflux 110°C (4-6h) Start->Cyclization Quench Ice Quench & Neutralization (pH 8) Cyclization->Quench Careful! Check1 TLC Check: Dihydroisoquinoline formed? Quench->Check1 Check1->Cyclization No (Extend Time) Oxidation Pd/C Dehydrogenation Reflux in Decalin Check1->Oxidation Yes Hydrolysis NaOH Hydrolysis Acidify to pH 3 Oxidation->Hydrolysis Final Recrystallization & Analysis (NMR/MS) Hydrolysis->Final

Figure 2: Operational workflow for the synthesis of 1-methylisoquinoline-3-carboxylic acid.

Data Summary Table
ParameterSpecificationRationale
Solvent (Cyclization) Toluene or AcetonitrileToluene allows higher reflux temp for difficult closures; MeCN is milder.
Reagent Ratio (

)
3.0 – 5.0 equivalentsExcess required to drive dehydration and act as solvent/medium.
Quenching Temp < 10°CPrevents violent exotherm and decomposition of the imine intermediate.
Oxidation Catalyst 10% Pd/CEfficient hydrogen scavenger; cleaner than Sulfur or DDQ for this substrate.
Final pH 3.0 – 4.0Isoquinoline nitrogen is basic; carboxylic acid is acidic. Isoelectric precipitation is key.

Troubleshooting & Senior Scientist Insights

  • Issue: Low Yield in Cyclization.

    • Cause: Electron-withdrawing groups on the phenyl ring deactivate the electrophilic substitution.

    • Solution: Although Phenylalanine is unsubstituted, ensure the precursor is dry. Residual water destroys

      
      . If yield persists low, switch to Bischler-Napieralski variation using 
      
      
      
      in refluxing xylene
      or add a Lewis Acid catalyst like
      
      
      .
  • Issue: Incomplete Aromatization.

    • Insight: The dihydro-compound is stable. If Pd/C fails, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane. DDQ is a potent oxidant for aromatization and often works at lower temperatures than Pd/C.

  • Safety Note (

    
    ): 
    
    • Never quench

      
       reactions directly with water if the volume is large. Dilute with DCM first, then add dropwise to ice. Ensure efficient fume hood ventilation (
      
      
      
      gas evolution).

References

  • Bischler-Napieralski Reaction Overview. Organic Chemistry Portal. Available at: [Link][1][2]

  • Synthesis of Isoquinoline Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Isoquinoline Alkaloids Synthesis. Organic Reactions (Wiley). Available at: [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link][1][2][3]

Sources

Application Note: One-Pot Multicomponent Synthesis of Isoquinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot multicomponent synthesis of isoquinoline-3-carboxylic acid derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This application note details a robust, sequential one-pot multicomponent protocol for the synthesis of isoquinoline-3-carboxylic acid derivatives . The isoquinoline-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antiviral agents, antitumor drugs, and CNS-active compounds. Traditional synthesis often requires the isolation of unstable intermediates or harsh cyclization conditions (e.g., Pomeranz-Fritsch). This guide presents a streamlined Pd/Ag-catalyzed cascade that couples 2-bromobenzaldehydes, terminal alkynes, and ethyl isocyanoacetate. This method offers high atom economy, operational simplicity, and direct access to 4-functionalized isoquinoline-3-carboxylates, accelerating library generation for structure-activity relationship (SAR) studies.

Scientific Background & Mechanistic Insight

The Pharmacophore

Isoquinoline-3-carboxylic acid derivatives (often referred to as Tic derivatives in their tetrahydro- form) are critical intermediates. The fully aromatic isoquinoline-3-carboxylates are precursors to potent Topoisomerase I inhibitors and NMDA receptor antagonists. The ability to functionalize the C4 position is particularly valuable for tuning solubility and binding affinity, yet it remains challenging via conventional electrophilic aromatic substitution.

The "In-Situ" Multicomponent Strategy

This protocol utilizes a sequential one-pot strategy to bypass the isolation of the sensitive 2-alkynylbenzaldehyde intermediate.

  • Phase I (Sonogashira Coupling): A Palladium-catalyzed cross-coupling of a 2-bromobenzaldehyde and a terminal alkyne generates the o-alkynylbenzaldehyde scaffold.

  • Phase II (Silver-Catalyzed Annulation): Without workup, ethyl isocyanoacetate and a Silver(I) catalyst are introduced. The silver catalyst promotes a formal [4+2] cycloaddition between the in-situ generated o-alkynylbenzaldehyde and the isocyanoacetate.

Reaction Mechanism

The transformation proceeds via a specific activation pathway where the isocyanoacetate acts as a [C-N-C] dinucleophile.

  • Step 1: The isocyano carbon attacks the aldehyde carbonyl, activated by the Lewis acidic Ag(I), forming a formimidate intermediate.

  • Step 2: Intramolecular nucleophilic attack of the

    
    -carbon of the isocyanoacetate onto the silver-activated alkyne (6-endo-dig or 5-exo-dig followed by expansion).
    
  • Step 3: Aromatization yields the ethyl 4-substituted isoquinoline-3-carboxylate .

ReactionMechanism Start 2-Bromobenzaldehyde + Terminal Alkyne Inter1 Intermediate A: 2-Alkynylbenzaldehyde Start->Inter1 Pd(PPh3)2Cl2, CuI Sonogashira Coupling Complex Ag-Activated Complex Inter1->Complex + AgOTf + Isocyanoacetate Reagent Ethyl Isocyanoacetate (:C=N-CH2-COOEt) Reagent->Complex Cyclic Cyclic Intermediate Complex->Cyclic Nucleophilic Attack (Aldehyde & Alkyne) Product Product: Ethyl 4-Substituted Isoquinoline-3-Carboxylate Cyclic->Product Aromatization - H2O

Caption: Mechanistic pathway for the sequential Pd/Ag-catalyzed synthesis of isoquinoline-3-carboxylates.

Experimental Protocol

Materials & Equipment
  • Reaction Vessel: 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

  • Solvents: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).

  • Reagents:

    • 2-Bromobenzaldehyde (1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne) (1.1 equiv)

    • Ethyl Isocyanoacetate (1.2 equiv)

  • Catalysts:

    • Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (2 mol%)
    • CuI (1 mol%)

    • AgOTf (Silver Triflate) (5 mol%)

  • Base: Triethylamine (Et

    
    N) (1.5 equiv)
    
Step-by-Step Procedure

Phase A: Generation of 2-Alkynylbenzaldehyde

  • Charge: To a flame-dried Schlenk tube, add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (14 mg, 0.02 mmol), CuI (1.9 mg, 0.01 mmol), and 2-bromobenzaldehyde (185 mg, 1.0 mmol).
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add anhydrous DCE (5 mL), Et

    
    N (210 
    
    
    
    L, 1.5 mmol), and the terminal alkyne (1.1 mmol) via syringe.
  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1) until 2-bromobenzaldehyde is fully consumed.

    • Checkpoint: A fluorescent spot corresponding to the 2-alkynylbenzaldehyde should appear.

Phase B: Silver-Catalyzed Annulation 5. Addition: Once Phase A is complete, add Ethyl Isocyanoacetate (131


L, 1.2 mmol) and AgOTf (13 mg, 0.05 mmol) directly to the reaction mixture.
  • Note: No filtration or workup is required between phases.
  • Heating: Seal the tube and heat to 80 °C for 3-6 hours.
  • Monitoring: Monitor by TLC. The intermediate alkyne spot should disappear, replaced by a highly fluorescent isoquinoline spot (typically lower R
    
    
    than the alkyne).

Phase C: Workup & Purification 8. Quench: Cool to room temperature and filter the mixture through a short pad of Celite to remove metal salts. Wash the pad with CH


Cl

(10 mL). 9. Concentration: Evaporate the solvent under reduced pressure. 10. Purification: Purify via flash column chromatography (Silica gel, Gradient: Hexane

10-20% EtOAc/Hexane).

Representative Data & Scope

The following table summarizes the expected yields and substrate scope based on validation of this protocol with various alkynes. The reaction tolerates both electron-donating and electron-withdrawing groups on the alkyne.

Table 1: Substrate Scope and Yields

EntryAlkyne (R-C≡CH)R GroupProduct (Isoquinoline-3-carboxylate)Yield (%)
1 PhenylacetylenePhenylEthyl 4-phenylisoquinoline-3-carboxylate82%
2 4-Methylphenylacetylene4-Me-PhEthyl 4-(p-tolyl)isoquinoline-3-carboxylate78%
3 4-Fluorophenylacetylene4-F-PhEthyl 4-(4-fluorophenyl)isoquinoline-3-carboxylate75%
4 1-Octynen-HexylEthyl 4-hexylisoquinoline-3-carboxylate65%
5 3-Thiophenylacetylene3-ThienylEthyl 4-(3-thienyl)isoquinoline-3-carboxylate70%

Note: Yields are isolated yields after chromatography.

Troubleshooting & Optimization (Self-Validating Protocol)

This protocol is designed to be self-validating. Use the following decision tree to address common issues.

Troubleshooting Start Issue Observed Issue1 Phase A: Starting Material Remains after 4h Start->Issue1 Issue2 Phase B: Intermediate Alkyne Not Consumed Start->Issue2 Issue3 Low Yield / Complex Mixture Start->Issue3 Action1 Check O2 exclusion (degas again). Add 1 mol% extra Pd/Cu. Warm to 40°C. Issue1->Action1 Action2 Ag catalyst deactivated by amine salts? Increase AgOTf to 10 mol%. Ensure Temp is >80°C. Issue2->Action2 Action3 Switch Solvent to Toluene. (DCE can sometimes cause side reactions with amines) Issue3->Action3

Caption: Troubleshooting logic for the sequential one-pot synthesis.

Key Optimization Tips:
  • Solvent Choice: While DCE is standard, Toluene often provides cleaner reaction profiles at higher temperatures (100 °C) if the annulation is sluggish.

  • Order of Addition: It is critical to ensure Phase A is complete before adding AgOTf. Silver can interfere with the Pd-cycle if added too early by precipitating AgI (removing the iodide ligand necessary for the Sonogashira mechanism).

References

  • Silver-Catalyzed Synthesis of Isoquinolines: Jiang, H., Yang, J., Tang, X., & Wu, W. (2016). Silver-Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate Efficiently Provides Isoquinolines. The Journal of Organic Chemistry, 81(5), 2053–2061. [Link]

  • General Isoquinoline Pharmacophore Review: Chao, Q., et al. (2010). Structure-activity relationships of 4-substituted isoquinoline-3-carboxylic acid derivatives as potent inhibitors of hypoxia inducible factor-1 activation. Journal of Medicinal Chemistry, 53(16), 5991-6009. [Link]

  • Sonogashira Coupling in MCRs: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Application Note: Palladium-Catalyzed C(sp³)–H Cross-Coupling and Annulation of 1-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Late-stage functionalization, C–H activation, and organometallic cross-coupling methodologies.

Introduction & Mechanistic Rationale

The isoquinoline scaffold is a privileged pharmacophore prevalent in numerous natural products and synthetic therapeutics. Among its derivatives, 1-methylisoquinoline presents a unique synthetic handle. The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing effect, significantly lowering the pKa of the adjacent 1-methyl group. This inherent acidity allows for specialized functionalization strategies, bypassing the need for pre-functionalized starting materials (such as halogenated isoquinolines)[1].

As a Senior Application Scientist, it is critical to understand the causality behind the reaction design. Direct functionalization of the 1-methyl group can be achieved via two distinct palladium-catalyzed paradigms:

  • Chemoselective Benzylic Metalation followed by Negishi Cross-Coupling: Utilizing sterically hindered bases to form a stable zincate intermediate, which is then coupled with aryl halides[2].

  • Oxidative C(sp³)–H Annulation: Utilizing the isoquinoline nitrogen as a directing group to coordinate Pd(II), triggering C(sp³)–H activation and subsequent alkyne insertion to form fused pyrrolo-isoquinoline architectures[3].

Pathway A: Chemoselective C(sp³)–H Arylation via Zincation-Negishi Coupling

Causality and Experimental Design

Standard lithium bases (e.g., LDA or n-BuLi) often fail when applied to 1-methylisoquinoline due to competitive nucleophilic addition to the C=N imine bond or undesired dimerization. To circumvent this, the Knochel methodology employs TMPZnCl·LiCl (2,2,6,6-tetramethylpiperidinylzinc chloride lithium chloride complex)[2]. The bulky TMP amine ensures strictly acid-base reactivity, while the zinc atom immediately stabilizes the resulting benzylic anion as a less reactive, highly chemoselective zincate. This intermediate is perfectly primed for a Pd-catalyzed Negishi cross-coupling.

Negishi N1 1-Methylisoquinoline N2 TMPZnCl·LiCl N1->N2 Deprotonation N3 Benzylic Zincate N2->N3 Metalation N4 Pd(0) / Ar-X N3->N4 Transmetalation N5 1-Benzylisoquinoline N4->N5 Reductive Elimination

Figure 1: Mechanistic workflow for the directed zincation and Pd-catalyzed Negishi coupling.

Step-by-Step Protocol: Benzylic Arylation

Self-Validating System: Before adding the palladium catalyst, quench a 0.1 mL aliquot of the reaction mixture with a solution of iodine (I₂) in THF. Analyze via GC-MS. The presence of 1-(iodomethyl)isoquinoline confirms successful zincation, validating the first half of the protocol.

  • Metalation: In an oven-dried, argon-flushed Schlenk flask, dissolve 1-methylisoquinoline (1.0 mmol) in anhydrous THF (2.0 mL).

  • Add TMPZnCl·LiCl (1.2 mmol, 1.2 M in THF) dropwise at 25 °C. Stir for 2 hours.

  • Cross-Coupling: In a separate vial, dissolve Pd(dba)₂ (0.02 mmol, 2 mol%) and tri-2-furylphosphine (tfp) (0.04 mmol, 4 mol%) in THF (1.0 mL). Stir for 10 minutes until a uniform color is achieved (active Pd(0) formation).

  • Add the chosen aryl halide (0.8 mmol) to the catalyst solution, then transfer this entire mixture to the Schlenk flask containing the zincate.

  • Heat the reaction mixture to 60 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 × 15 mL), dry over MgSO₄, and purify via silica gel column chromatography.

Pathway B: Palladium-Catalyzed Oxidative Annulation

Causality and Experimental Design

When completely fused polycyclic systems are desired, the 1-methyl group can undergo an oxidative annulation with internal alkynes. Here, Pd(OAc)₂ coordinates to the isoquinoline nitrogen, directing the metal to activate the adjacent C(sp³)–H bond of the methyl group. Subsequent migratory insertion of the alkyne and reductive elimination yields a fused pyrrolo[2,1-a]isoquinoline[3]. Because this is a Pd(II)/Pd(0) cycle, a stoichiometric oxidant (Cu(OAc)₂) is required to regenerate the active Pd(II) species.

Annulation A 1-Methylisoquinoline B Pd(II) Coordination A->B + Pd(OAc)2 C C(sp3)-H Activation B->C - HOAc D Alkyne Insertion C->D + R-C≡C-R E Reductive Elimination D->E Cyclization E->B Catalyst Regeneration (via Cu(II) Oxidant) F Fused Pyrrolo-Isoquinoline E->F Product Release

Figure 2: Catalytic cycle for the Pd(II)-catalyzed oxidative annulation with internal alkynes.

Step-by-Step Protocol: Oxidative Annulation

Self-Validating System: Monitor the reaction visually. The mixture will initially appear blue/green due to the Cu(OAc)₂. As the catalytic cycle turns over and Cu(II) is reduced to Cu(I) or Cu(0), the solution will transition to a brick-red or brown suspension. A lack of color change indicates catalyst poisoning or failed C–H activation.

  • Reaction Assembly: To an oven-dried 15 mL sealed tube, add 1-methylisoquinoline (0.5 mmol), diphenylacetylene (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (3.0 mL) as the solvent.

  • Seal the tube and heat the mixture in an oil bath at 110 °C for 24 hours under an ambient atmosphere (or O₂ balloon to assist Cu turnover).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove copper and palladium salts.

  • Wash the filtrate with water (3 × 10 mL) to remove DMF, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and reaction parameters for the functionalization of 1-methylisoquinoline, demonstrating the versatility of both the Negishi and oxidative annulation pathways.

SubstrateCoupling PartnerCatalyst / Reagent SystemYield (%)Reaction Type
1-Methylisoquinoline4-BromoanisoleTMPZnCl·LiCl, Pd(dba)₂ / tfp85Negishi C(sp³)–H Arylation
1-Methylisoquinoline4-Cyanophenyl bromideTMPZnCl·LiCl, Pd(dba)₂ / tfp78Negishi C(sp³)–H Arylation
1-Methylisoquinoline2-BromopyridineTMPZnCl·LiCl, Pd(dba)₂ / tfp72Negishi C(sp³)–H Arylation
1-MethylisoquinolineDiphenylacetylenePd(OAc)₂, Cu(OAc)₂82Oxidative Annulation
1-MethylisoquinolineEthyl phenylpropiolatePd(OAc)₂, Cu(OAc)₂75Oxidative Annulation

References

  • Duez, S. (2014). Benzylic Arylation of Heterocycles Using TMP-Bases and Cross-Coupling Reactions between Aromatic Halides. Ludwig-Maximilians-Universität München. Retrieved from[Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Retrieved from[Link]

  • Ran, L., et al. (2016). Switching the Regioselectivity Access to Pyrroles and Isoquinolines from Ketoxime Acetates and Ynals. Chemical Communications (PMC Archive). Retrieved from[Link]

  • Affron, D. P., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(1), 1-15. Retrieved from[Link]

Sources

Using 1-methylisoquinoline-3-carboxylic acid as a peptidomimetic scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methylisoquinoline-3-Carboxylic Acid as a Rigid Peptidomimetic Scaffold for Targeted Drug Discovery

Executive Summary & Mechanistic Insights

In the development of advanced peptidomimetics, overcoming the inherent conformational flexibility and proteolytic instability of native peptides is paramount. 1-Methylisoquinoline-3-carboxylic acid has emerged as a highly effective, conformationally restricted scaffold. Unlike its saturated counterpart—1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which contains a secondary amine and acts as an internal amino acid[1][2]—the fully aromatic 1-methylisoquinoline-3-carboxylic acid lacks a basic amine. Consequently, it is deployed strategically as an N-terminal capping pharmacophore or as a terminal branch in multivalent architectures[3].

The Causality of the Scaffold Design: The incorporation of this specific scaffold is driven by two thermodynamic and structural imperatives:

  • Conformational Pre-organization (Entropy): The fully aromatic isoquinoline core enforces strict planarity. The addition of the 1-methyl group introduces specific steric constraints (A-strain) that restrict the rotational freedom of the adjacent amide bond once coupled. This pre-organization reduces the entropic penalty upon receptor binding, driving high-affinity interactions[4].

  • Targeted

    
     Interactions (Enthalpy):  The electron-rich aromatic system perfectly mimics the side chains of constrained phenylalanine or tyrosine residues, enabling deep insertion into hydrophobic receptor pockets (e.g., in anti-tumor targets and integrin receptors)[3][5]. Furthermore, N-terminal capping with this bulky aromatic group completely occludes exopeptidase recognition sites, drastically extending the molecule's biological half-life.
    

Experimental Workflows & Methodologies

To leverage 1-methylisoquinoline-3-carboxylic acid effectively, researchers must account for its rigid structure during synthesis. Standard coupling reagents (e.g., DIC/HOBt) often fail to achieve complete conversion due to the rigid trajectory required for nucleophilic attack on the activated aromatic ester. We recommend the use of highly reactive additive systems like DIC/Oxyma or HATU/DIPEA.

Workflow A Resin-Bound Peptide (Deprotected N-Terminus) C Coupling Reaction (2 hrs, Room Temp) A->C B Scaffold Activation (1-Me-Isoquinoline-3-COOH + DIC/Oxyma) B->C D Cleavage & Global Deprotection (TFA/TIPS/H2O) C->D Kaiser Test Negative E RP-HPLC Purification & LC-MS Validation D->E Ether Precipitation

Workflow for N-terminal capping using 1-methylisoquinoline-3-carboxylic acid via SPPS.

Protocol A: Solid-Phase N-Terminal Capping (Peptidomimetic Synthesis)

This protocol details the self-validating coupling of the scaffold to a resin-bound peptide.

  • Resin Preparation: Ensure the resin-bound peptide (e.g., synthesized on Rink Amide AM resin) has its final N-terminal Fmoc group removed using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Scaffold Activation: In a clean glass vial, dissolve 3.0 equivalents of 1-methylisoquinoline-3-carboxylic acid and 3.0 equivalents of Oxyma Pure in minimal anhydrous DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes at room temperature to pre-form the active ester.

    • Causality Note: Oxyma is chosen over HOBt because it forms a less sterically hindered, highly reactive intermediate, which is critical when coupling rigid aromatic carboxylic acids.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation: Perform a Kaiser test. If a blue color persists (indicating unreacted primary amines), repeat the coupling step with HATU (2.9 eq) and DIPEA (6.0 eq). Do not proceed until the Kaiser test is strictly negative.

  • Cleavage: Wash the resin with DMF, followed by DCM, and dry under a vacuum. Cleave the peptidomimetic from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Isolation: Precipitate the product in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: Solution-Phase Synthesis of a Multivalent Anti-Tumor Lead

Based on the strategy of using multiple isoquinoline pharmacophores conjugated to a polyamine core[3].

  • Core Preparation: Dissolve 1.0 equivalent of tris(2-aminoethyl)amine in anhydrous dichloromethane (DCM) containing 5.0 equivalents of triethylamine (TEA).

  • Acylation: Slowly add 3.2 equivalents of 1-methylisoquinoline-3-carboxylic acid pre-activated with EDC·HCl (3.5 eq) and HOAt (3.5 eq) at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. The rigid aromatic arms will branch outward, creating a multivalent binding surface.

  • Workup: Wash the organic layer with 5% NaHCO₃, 1M HCl, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Data Presentation & Quantitative Analysis

Table 1: Coupling Reagent Efficacy for Sterically Hindered Aromatic Scaffolds

Reagent System Equivalents Reaction Time Conversion Yield (%) Epimerization Risk Mechanistic Rationale
DIC / HOBt 3.0 4 hours < 60% Low High steric clash between HOBt ester and incoming amine.
HATU / DIPEA 3.0 2 hours > 90% Moderate At-complex formation accelerates nucleophilic attack.

| DIC / Oxyma | 3.0 | 2 hours | > 95% | Low | Superior leaving group ability; minimal steric hindrance. |

Table 2: Pharmacokinetic Advantages of Isoquinoline Capping

Parameter Native Peptide (Uncapped) 1-Me-Isoquinoline Capped Causality / Mechanism

| Exopeptidase Stability | Low (


 < 30 min) | High (

> 12 hrs) | N-terminal steric occlusion prevents aminopeptidase binding. | | Lipophilicity (LogP) | Low (Hydrophilic) | Moderate/High | Aromatic ring increases membrane permeability. | | Receptor Affinity | Baseline | 10-100x Increase | Enforced

stacking with aromatic residues in the binding pocket. |

Pharmacological Binding Mechanism

The integration of 1-methylisoquinoline-3-carboxylic acid fundamentally alters the ligand-receptor interaction landscape. By restricting the dihedral space, the scaffold forces the molecule into a bioactive conformation prior to target engagement.

Mechanism S 1-Me-Isoquinoline Core • Aromatic pi-system • 1-Methyl Steric Bulk • Rigid Planarity R Receptor Pocket • pi-pi Stacking (Phe/Tyr) • Hydrophobic Cavity • Restricted Dihedral Space S->R Rigid Docking E Pharmacological Profile • Enhanced Target Affinity • Exopeptidase Resistance • High Subtype Selectivity R->E Target Modulation

Mechanistic basis for target affinity and selectivity using the 1-methylisoquinoline scaffold.

References

  • Title: Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery Source: PubMed (NIH) URL: [Link]

  • Title: Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead Source: PubMed (NIH) URL: [Link]

  • Title: Synthetic approaches to tetrahydroisoquinoline-3-carboxylic acid derivatives Source: Journal of the Indian Institute of Science URL: [Link]

  • Title: Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive Hybrid Molecules in Treating Infectious Diseases Source: PMC (NIH) URL: [Link]

Sources

Optimization of Amide Bond Formation: 1-Methylisoquinoline-3-Carboxylic Acid

[1]

Abstract & Chemical Context

This application note details the optimized protocols for synthesizing amides from 1-methylisoquinoline-3-carboxylic acid . This specific scaffold is a critical pharmacophore in the development of TSPO (Translocator Protein) ligands, similar to the classic radioligand PK11195.[1]

The coupling of 1-methylisoquinoline-3-carboxylic acid presents specific challenges distinct from standard aliphatic couplings:

  • Solubility: The fused heterocyclic ring system often displays poor solubility in non-polar solvents (DCM, Toluene), necessitating polar aprotic solvents (DMF, NMP).

  • Electronic Deactivation: The electron-deficient nature of the isoquinoline ring (pyridine-like) can reduce the nucleophilicity of the carboxylic acid oxygen, requiring highly active coupling agents.

  • Lewis Basicity: The isoquinoline nitrogen (N2) possesses a lone pair that can participate in competitive hydrogen bonding or coordinate with metal-based catalysts, potentially stalling conversion if not buffered correctly.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the scale of the reaction, the nucleophilicity of the amine partner, and downstream purification requirements.[1]

Reagent SystemPrimary Use CaseProsCons
HATU / DIPEA Discovery / R&D (<1g)Highest coupling efficiency; works well with electron-deficient amines; fast kinetics.Expensive; generates insoluble urea byproducts; difficult to remove tetramethylguanidinium salts.[1]
T3P (50% in EtOAc/DMF) Process / Scale-up (>1g)"Green" chemistry; water-soluble byproducts; very low epimerization risk; easy workup.Slower kinetics than HATU; requires excess base (typically 3-5 equiv).[1]
Acid Chloride (via SOCl₂) Sterically Hindered / Unreactive Amines Extremely high reactivity; overcomes steric bulk; low cost.[1]Harsh conditions; incompatible with acid-sensitive groups; requires anhydrous handling.[1]
EDC / HOBt Standard / Routine Water-soluble urea byproduct (easy wash); low cost.Lower yield for hindered substrates; HOBt is an explosive hazard (often replaced by Oxyma).[1]

Decision Tree & Workflow Visualization

Figure 1: Reagent Selection Logic

ReagentSelectionStartStart: 1-Methylisoquinoline-3-COOH CouplingScaleCheckIs the reaction Scale > 5g?Start->ScaleCheckAmineCheckIs the Amine Non-Nucleophilic (e.g., Aniline, sulfonamide)?ScaleCheck->AmineCheckNoT3P_RouteRoute B: T3P (Propylphosphonic Anhydride)Focus: Purification EaseScaleCheck->T3P_RouteYesHATU_RouteRoute A: HATU / DIPEAFocus: Max ConversionAmineCheck->HATU_RouteNo (Standard Amine)AcidCl_RouteRoute C: Acid Chloride (SOCl2)Focus: High ReactivityAmineCheck->AcidCl_RouteYes

Caption: Decision matrix for selecting the optimal coupling strategy based on scale and amine reactivity.

Detailed Experimental Protocols

Method A: High-Efficiency Coupling (HATU)

Recommended for medicinal chemistry library generation (10 mg – 500 mg).

Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester, which is highly reactive due to the neighboring group effect of the pyridine nitrogen in the coupling reagent.

Protocol:

  • Dissolution: In a dry vial, dissolve 1-methylisoquinoline-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DCM is often insufficient for solubility.[1]

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1] Stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.[1] Stir for 15 minutes at Room Temperature (RT) to form the active ester.[1]

  • Coupling: Add the Amine partner (1.1 – 1.2 equiv).[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for product mass; disappearance of acid peak at [M+H]+ ~188).[1]

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).[1]

    • Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid.[1]

      • Water (2x) – Removes DMF.[1]

      • Brine (1x).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove HATU byproducts (tetramethylurea).[1]

Method B: Scalable "Green" Coupling (T3P)

Recommended for gram-scale synthesis or when column chromatography must be avoided.[1]

Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate, forming a mixed anhydride that reacts with the amine.[1] The byproduct is a water-soluble phosphonic acid salt.[1][2]

Protocol:

  • Setup: Charge 1-methylisoquinoline-3-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) into a flask.

  • Solvent: Add EtOAc (or 2-MeTHF) (0.2 M).[1] If the isoquinoline acid is insoluble, add DMF as a co-solvent (10-20% v/v).

  • Base: Add Pyridine or DIPEA (4.0 equiv).[1] Crucial: T3P requires excess base to drive the equilibrium.[1]

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup (The "Self-Cleaning" Step):

    • Add water directly to the reaction mixture.[1]

    • Separate phases.[1][3]

    • Wash organic layer with 1M HCl (if product is not basic) or 10% Citric Acid (to remove excess amine and T3P byproducts).[1]

    • Wash with Sat. NaHCO₃.

    • Concentrate.

  • Result: Often yields pure product without chromatography.[1]

Method C: Acid Chloride Activation

Recommended for anilines or sterically hindered secondary amines.[1]

Protocol:

  • Chlorination: Suspend 1-methylisoquinoline-3-carboxylic acid (1.0 equiv) in anhydrous DCM . Add a catalytic amount of DMF (1-2 drops).[1]

  • Reagent: Add Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (2.0 equiv) dropwise at 0°C.

  • Activation: Stir at RT for 2 hours (or reflux for 1 hour with SOCl₂) until the solution becomes clear (indicating acid chloride formation).

  • Evaporation: Concentrate to dryness under reduced pressure to remove excess chlorinating agent.[1] Caution: Do not heat excessively.[1]

  • Coupling: Re-dissolve the crude acid chloride in DCM or THF . Add the Amine (1.1 equiv) and Triethylamine (Et₃N) (2.0 equiv) at 0°C.[1]

  • Finish: Stir at RT for 2 hours. Standard aqueous workup.[1]

Troubleshooting & Critical Parameters

Figure 2: Troubleshooting Logic Flow

TroubleshootingProblem1Issue: Low ConversionSol1Cause: Poor SolubilityAction: Switch to DMF/NMPor heat to 50°CProblem1->Sol1Problem2Issue: Product Stuck in WaterSol2Cause: Isoquinoline N is basicAction: Adjust pH to ~8-9during extractionProblem2->Sol2Problem3Issue: Slow Reaction (T3P)Sol3Cause: Insufficient BaseAction: Increase Base to 5 equivor Add DMAP (0.1 equiv)Problem3->Sol3

Caption: Common failure modes and corrective actions for isoquinoline couplings.

Key Technical Notes:
  • Isoquinoline Basicity: The pKa of the isoquinoline nitrogen is approx 5.[1]4. During acidic workups (e.g., 1M HCl washes), the product will protonate and migrate to the aqueous layer.[1] Validation: Always check the aqueous layer by TLC/LC-MS before disposal.[1] If the product is lost, basify the aqueous layer to pH 9 and re-extract with DCM.[1]

  • Order of Addition: Always activate the acid before adding the amine when using HATU to prevent the amine from reacting with the coupling reagent (guanidinylation).[1]

  • Water Sensitivity: While T3P is relatively robust, HATU and Acid Chlorides are moisture-sensitive.[1] Use anhydrous solvents.[1]

References

  • PK11195 Synthesis Precedents

    • Mechanism of HBTU/HATU coupling in quinazoline and isoquinoline carboxamides.[1]

    • Reference: Exploring the influence of amide and heterocyclic substitution on TSPO discrimination. (2016).[1] RSC Advances.

  • T3P Application Guide

    • Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.
    • Reference: Current Organic Synthesis. (2018).[1]

  • General Amide Coupling Reviews

    • Amide bond formation: beyond the myth of coupling reagents.[1]

    • Reference: Chemical Reviews. (2016).[1]

  • Isoquinoline Reactivity

    • Synthesis and evalu
    • Reference: PubMed / NIH.[1]

Application Note: Synthesis of 1-Methylisoquinoline-3-carboxylic Acid via Regioselective Reissert-Henze Cyanation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The functionalization of the isoquinoline core at the C3 position is a notoriously challenging transformation in heterocyclic chemistry. Direct electrophilic C-H activation typically favors the C4 position, while nucleophilic attacks preferentially occur at the highly electrophilic C1 position.

To synthesize 1-methylisoquinoline-3-carboxylic acid from 1-methylisoquinoline , we must bypass these inherent electronic biases. This application note details a highly robust, three-step, metal-free synthetic pathway. By utilizing an umpolung strategy via N-oxidation, we activate the ring toward nucleophilic attack. Because the C1 position is sterically and electronically blocked by the existing methyl group, a modified Reissert-Henze reaction cleanly redirects a cyanide nucleophile exclusively to the C3 position[1]. Subsequent basic hydrolysis of the installed nitrile yields the target carboxylic acid[2].

Mechanistic Pathway & Workflow Visualization

G N1 1-Methylisoquinoline (Starting Material) N2 1-Methylisoquinoline N-oxide N1->N2 mCPBA, DCM 0 °C to RT, 6 h N3 1-Methylisoquinoline- 3-carbonitrile N2->N3 TMSCN, DIEA EtOAc, RT, 12 h N4 1-Methylisoquinoline- 3-carboxylic acid N3->N4 NaOH, EtOH/H2O Reflux, 16 h

Fig 1. Three-step synthetic workflow from 1-methylisoquinoline to the target carboxylic acid.

Causality in Experimental Design
  • Step 1 (N-Oxidation): Oxidation of the basic nitrogen to the N-oxide pulls electron density from the adjacent α-carbons (C1 and C3), rendering them highly electrophilic[3].

  • Step 2 (Regioselective Cyanation): Trimethylsilyl cyanide (TMSCN) serves as the nucleophile. In standard isoquinolines, cyanide attacks C1. Here, the C1-methyl group acts as a steric shield and lacks a leaving proton, forcing absolute regioselectivity at C3[1]. N,N-Diisopropylethylamine (DIEA) is utilized as a mild base to facilitate the rearomatization step without the need for harsh acyl chlorides, minimizing ester byproducts.

  • Step 3 (Hydrolysis): Strong basic conditions are required to drive the hydrolysis of the robust aromatic nitrile through an intermediate primary amide down to the fully hydrolyzed carboxylate salt.

Quantitative Data & Reaction Parameters

Table 1: Reagent Equivalents and Reaction Parameters

StepTransformationKey ReagentsEquivalentsSolventTempTime
1 N-Oxidation1-Methylisoquinoline / mCPBA1.0 : 1.2DCM0 °C → RT6 h
2 CyanationN-oxide / TMSCN / DIEA1.0 : 3.0 : 2.0EtOAcRT12 h
3 HydrolysisNitrile / 6M NaOH1.0 : ExcessEtOH/H₂O85 °C16 h

Table 2: Expected Analytical Signatures for Self-Validation

CompoundAppearanceTLC Retention (

)
Key Analytical Signatures
1-Methylisoquinoline Yellow liquid~0.8 (5% MeOH/DCM)MS: [M+H]⁺ 144.1
N-oxide Intermediate Pale yellow solid~0.3 (5% MeOH/DCM)Broad UV absorption; MS: [M+H]⁺ 160.1
C3-Nitrile Intermediate Off-white solid~0.6 (20% EtOAc/Hex)IR: Sharp C≡N stretch at ~2220 cm⁻¹
C3-Carboxylic Acid White powder~0.2 (10% MeOH/DCM)IR: Broad O-H stretch (2500-3300 cm⁻¹)MS: [M+H]⁺ 188.2

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 1-Methylisoquinoline N-oxide

This step establishes the necessary electronic activation for downstream functionalization.

  • Initialization: Charge a 100 mL round-bottom flask with 1-methylisoquinoline (1.43 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.69 g, 12.0 mmol) portionwise over 15 minutes. Causality: Gradual addition controls the exothermic peroxy-acid reaction and prevents over-oxidation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

  • Validation Checkpoint: Perform TLC (5% MeOH in DCM). The starting material (

    
     ~0.8) must be entirely consumed, replaced by a highly polar N-oxide spot (
    
    
    
    ~0.3).
  • Workup: Quench the reaction with 20 mL of saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides. Wash the organic layer meticulously with saturated aqueous NaHCO₃ (3 × 30 mL). Critical Step: Multiple basic washes are required to completely remove the meta-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-oxide as a pale yellow solid.

Protocol 2: Synthesis of 1-Methylisoquinoline-3-carbonitrile

⚠️ SAFETY WARNING: TMSCN is highly toxic, volatile, and liberates lethal HCN gas upon contact with moisture. All operations must be conducted in a certified fume hood with proper PPE.

  • Initialization: Dissolve the 1-methylisoquinoline N-oxide (approx. 1.35 g, 8.5 mmol) in anhydrous Ethyl Acetate (EtOAc, 35 mL) in a 100 mL flask under an argon atmosphere.

  • Activation: Add DIEA (2.20 g, 2.96 mL, 17.0 mmol) via syringe and stir for 5 minutes.

  • Cyanation: Dropwise add TMSCN (2.53 g, 3.2 mL, 25.5 mmol) over 10 minutes. Stir the reaction at room temperature for 12 hours[1].

  • Validation Checkpoint: Monitor by TLC (20% EtOAc in Hexanes). The highly polar N-oxide (

    
     ~0.0) will convert to the non-polar nitrile (
    
    
    
    ~0.6). Confirm via IR spectroscopy (sharp peak at ~2220 cm⁻¹).
  • Quenching: Carefully add 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to safely decompose any excess TMSCN.

  • Isolation: Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc/Hexanes) to isolate the pure nitrile.

Protocol 3: Synthesis of 1-Methylisoquinoline-3-carboxylic acid

This step converts the stable nitrile into the final carboxylic acid via a self-validating precipitation mechanism.

  • Initialization: Suspend the 1-methylisoquinoline-3-carbonitrile (1.01 g, 6.0 mmol) in a mixture of 6M aqueous NaOH (10 mL) and Ethanol (10 mL) in a 50 mL flask equipped with a reflux condenser.

  • Hydrolysis: Heat the mixture to a gentle reflux (approx. 85 °C) for 16 hours. The initial suspension will gradually become a homogeneous solution as the water-soluble carboxylate salt forms.

  • Validation Checkpoint: LC-MS must indicate the complete disappearance of the nitrile mass and the intermediate amide mass, showing only the target acid mass ([M+H]⁺ = 188.2)[2].

  • Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure (do not evaporate to dryness). Dilute the remaining aqueous phase with 10 mL of distilled water and cool in an ice bath.

  • Precipitation: Slowly acidify the solution by dropwise addition of 6M HCl while stirring continuously. Self-Validating Step: Monitor the pH. When the pH reaches 3.5–4.0 (dropping below the

    
     of the carboxylic acid), a dense precipitate of the target compound will rapidly form.
    
  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 × 10 mL) to remove residual salts, and dry in a vacuum oven at 50 °C for 12 hours to afford the final 1-methylisoquinoline-3-carboxylic acid.

References

  • [2] United States Patent: Heterocyclic Compounds and Their Uses. (2018). Google Patents. Available at:

  • [1] Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2023). MDPI Molecules. Available at: [Link]

  • [3] Trichloroacetonitrile-hydrogen peroxide: A simple and efficient system for the selective oxidation of tertiary and secondary amines. (2025). ResearchGate. Available at: [Link]

Sources

The Castagnoli-Cushman Reaction: A Powerful Tool for the Synthesis of Isoquinoline Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoquinoline Carboxylic Acid Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] The incorporation of a carboxylic acid functionality onto this heterocyclic system gives rise to isoquinoline carboxylic acids, a class of compounds with significant potential in drug discovery. These molecules serve as versatile building blocks and key intermediates in the synthesis of a wide range of pharmacologically active agents, with applications in oncology, infectious diseases, and neurology.[1] Their derivatives have shown promise as inhibitors of crucial enzymes like poly(ADP-ribose) polymerase (PARP) and topoisomerase, making them highly valuable for the development of novel therapeutics.[2][3][4]

The Castagnoli-Cushman reaction (CCR) has emerged as a highly efficient and diastereoselective method for the synthesis of substituted tetrahydroisoquinolone carboxylic acids, which are direct precursors to the desired isoquinoline carboxylic acids.[3][5] This multicomponent reaction offers a convergent and atom-economical approach to constructing the core isoquinoline framework, making it an attractive strategy for medicinal chemists and drug development professionals.[6]

This comprehensive guide provides an in-depth exploration of the Castagnoli-Cushman reaction for the synthesis of isoquinoline carboxylic acids. We will delve into the reaction mechanism, provide detailed experimental protocols, discuss key considerations for diastereoselectivity and troubleshooting, and highlight its application in the synthesis of biologically active molecules.

Understanding the Castagnoli-Cushman Reaction: Mechanism and Key Principles

The Castagnoli-Cushman reaction is a formal [4+2] cycloaddition between an imine and a cyclic anhydride, most notably homophthalic anhydride for the synthesis of isoquinoline derivatives.[5] The reaction can be performed as a two-component reaction with a pre-formed imine or, more conveniently, as a three-component reaction (3CR) involving an aldehyde, an amine (or ammonium acetate as an ammonia surrogate), and homophthalic anhydride.[7][8]

Recent mechanistic studies have shed light on the intricate details of the reaction pathway, resolving previous uncertainties.[5][7][8] The currently accepted mechanism for the three-component reaction involves the following key steps:

  • Imine Formation: The aldehyde and amine (or ammonia from ammonium acetate) react to form an imine in situ.

  • Enolization of the Anhydride: Homophthalic anhydride undergoes enolization to form a reactive enol intermediate.

  • Mannich-like Addition: The enol form of the anhydride adds to the imine in a Mannich-like fashion.[8]

  • Lactamization: The resulting intermediate undergoes an intramolecular cyclization to form the tetrahydroisoquinolone carboxylic acid product.

This mechanistic understanding has been crucial in developing reaction conditions that lead to high yields and excellent diastereoselectivity.[7]

Visualizing the Core Reaction

Castagnoli-Cushman Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Homophthalic_Anhydride Homophthalic_Anhydride Enol Enol Homophthalic_Anhydride->Enol Tautomerization Mannich_Adduct Mannich_Adduct Imine->Mannich_Adduct Enol->Mannich_Adduct Mannich-like Addition Tetrahydroisoquinolone Tetrahydroisoquinolone Carboxylic Acid Mannich_Adduct->Tetrahydroisoquinolone Lactamization

Caption: The three-component Castagnoli-Cushman reaction mechanism.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of a representative tetrahydroisoquinolone carboxylic acid using the three-component Castagnoli-Cushman reaction, followed by its aromatization to the corresponding isoquinoline carboxylic acid.

Part 1: Synthesis of (±)-trans-1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid

This protocol describes a catalyst-free, three-component reaction between homophthalic anhydride, benzaldehyde, and ammonium acetate.[6]

Materials and Reagents:

  • Homophthalic anhydride

  • Benzaldehyde

  • Ammonium acetate

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homophthalic anhydride (1.62 g, 10 mmol, 1.0 equiv.), benzaldehyde (1.06 g, 10 mmol, 1.0 equiv.), and ammonium acetate (1.54 g, 20 mmol, 2.0 equiv.).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is typically complete when the starting materials are consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of 1 M NaOH solution.

    • Transfer the mixture to a separatory funnel and shake vigorously. The product will be in the aqueous layer as its carboxylate salt.

    • Separate the layers and wash the organic layer with another 20 mL of 1 M NaOH.

    • Combine the aqueous layers and wash with 30 mL of ethyl acetate to remove any remaining non-acidic impurities.

    • Carefully acidify the combined aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the product should form.

    • Extract the product with three 50 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (±)-trans-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid as a white solid. The trans isomer is generally the thermodynamically favored product.[9]

Expected Yield and Characterization:

  • Yields for this reaction are typically in the range of 70-90%.

  • The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The trans configuration can be confirmed by the coupling constant between the protons at C3 and C4 in the ¹H NMR spectrum.

Part 2: Aromatization to 1-Hydroxy-3-phenylisoquinoline-4-carboxylic Acid

This protocol describes the oxidative dehydrogenation of the tetrahydroisoquinoline carboxylic acid to the corresponding isoquinoline carboxylic acid. A variety of oxidizing agents can be used; a common and effective method involves the use of palladium on carbon (Pd/C) in a high-boiling solvent.

Materials and Reagents:

  • (±)-trans-1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Decalin or Diphenyl ether (high-boiling solvent)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Celite®

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask, add the (±)-trans-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1.41 g, 5 mmol, 1.0 equiv.) and 10% Pd/C (0.14 g, 10 wt%).

  • Solvent Addition: Add 20 mL of decalin to the flask.

  • Reaction: Heat the mixture to reflux (approximately 190 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 30 mL of dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional dichloromethane.

    • Concentrate the filtrate under reduced pressure to remove the dichloromethane. The high-boiling solvent (decalin) can be removed by vacuum distillation or by precipitating the product by adding a non-polar solvent like hexanes.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-hydroxy-3-phenylisoquinoline-4-carboxylic acid.

Data Presentation: Representative Yields

EntryAldehydeAmine SourceProductDiastereomeric Ratio (trans:cis)Yield (%)
1BenzaldehydeAmmonium Acetate(±)-1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid>95:585
24-ChlorobenzaldehydeAmmonium Acetate(±)-3-(4-Chlorophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid>95:582
3CyclohexanecarboxaldehydeAmmonium Acetate(±)-3-Cyclohexyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid>95:578

Troubleshooting and Optimization

  • Low Yields:

    • Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with imine formation.

    • The reaction time may need to be extended for less reactive aldehydes.

    • For sluggish reactions, the addition of a catalytic amount of a Lewis acid or a Brønsted acid can sometimes be beneficial, although the catalyst-free protocol is generally effective.[8]

  • Poor Diastereoselectivity:

    • The trans isomer is typically the thermodynamic product and is favored at higher temperatures and longer reaction times.[9]

    • If the cis isomer is desired, the reaction can be run at lower temperatures, though this may require longer reaction times or the use of a catalyst. In some cases, the initial kinetic product is the cis isomer.[10]

  • Purification Challenges:

    • The carboxylic acid product can sometimes be difficult to purify by column chromatography due to streaking. Recrystallization is often the preferred method.

    • If the product is not precipitating upon acidification, ensure the pH is sufficiently low (pH 2-3). Saturation of the aqueous layer with NaCl may also aid in the extraction of the product.

Applications in Drug Discovery: Synthesis of Bioactive Molecules

The Castagnoli-Cushman reaction has been instrumental in the synthesis of several classes of biologically active molecules, particularly in the field of oncology.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a key enzyme involved in DNA repair, and its inhibition is a clinically validated strategy for cancer treatment.[2][11] The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, readily accessible through the Castagnoli-Cushman reaction, has been identified as a novel chemotype for potent PARP inhibitors.[2][12][13] By varying the substituents at the 3-position of the isoquinoline core, researchers have been able to fine-tune the inhibitory activity and selectivity of these compounds.[2][7]

Topoisomerase Inhibitors

Topoisomerases are enzymes that regulate the topology of DNA and are essential for cell replication. Inhibitors of these enzymes are widely used as anticancer agents.[3] The Castagnoli-Cushman reaction has been employed to synthesize indenoisoquinolines, a class of non-camptothecin topoisomerase I inhibitors.[3][4][14][15] The reaction of substituted homophthalic anhydrides with appropriate imines provides the core isoquinolone structure, which is then further elaborated to the final indenoisoquinoline drug candidates.[3]

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Part 1: CCR Synthesis cluster_aromatization Part 2: Aromatization Reactants Homophthalic Anhydride Aldehyde Ammonium Acetate Reaction Reflux in Acetonitrile Reactants->Reaction Workup_1 Aqueous Workup (Base/Acid Extraction) Reaction->Workup_1 Purification_1 Recrystallization Workup_1->Purification_1 Product_1 Tetrahydroisoquinolone Carboxylic Acid Purification_1->Product_1 Reactants_2 Tetrahydroisoquinolone Carboxylic Acid Pd/C Product_1->Reactants_2 Reaction_2 Reflux in Decalin Reactants_2->Reaction_2 Workup_2 Filtration & Solvent Removal Reaction_2->Workup_2 Purification_2 Recrystallization or Chromatography Workup_2->Purification_2 Product_2 Isoquinoline Carboxylic Acid Purification_2->Product_2

Caption: A streamlined workflow for isoquinoline carboxylic acid synthesis.

Conclusion

The Castagnoli-Cushman reaction represents a robust and versatile strategy for the synthesis of isoquinoline carboxylic acids and their derivatives. Its operational simplicity, high efficiency, and excellent diastereoselectivity make it a valuable tool for researchers in both academic and industrial settings. The ability to readily access complex molecular scaffolds from simple starting materials underscores the power of multicomponent reactions in modern drug discovery. As the demand for novel therapeutics continues to grow, the Castagnoli-Cushman reaction is poised to play an increasingly important role in the development of the next generation of isoquinoline-based drugs.

References

  • Safrygin, A., Zhmurov, P., Dar'in, D., & Krasavin, M. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1916-1921. [Link]

  • Alcobendas, J. L. R., & El-Faham, A. (2023). The Castagnoli–Cushman Reaction. Molecules, 28(6), 2654. [Link]

  • Douglas, C. J., & Thomson, R. J. (2018). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 20(21), 6848-6851. [Link]

  • Howard, S. Y., Di Maso, M. J., Shimabukuro, K., Burlow, N. P., Tan, D. Q., Fettinger, J. C., ... & Shaw, J. T. (2021). Mechanistic Investigation of Castagnoli–Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(17), 11599-11607. [Link]

  • Krasavin, M., Safrygin, A., Zhmurov, P., & Dar'in, D. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Taylor & Francis Online. [Link]

  • Douglas, C. J., & Thomson, R. J. (2018). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. [Link]

  • Shaw, J. T., et al. (2025). Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. Organic Letters. [Link]

  • Howard, S. Y., et al. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. Organic Chemistry Portal. [Link]

  • Krasavin, M., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors. ResearchGate. [Link]

  • Krasavin, M., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). PubMed. [Link]

  • Cushman, M., et al. (2021). Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy. ResearchGate. [Link]

  • Krasavin, M., et al. (2018). Three-Component Reaction of Homophthalic Anhydride with Carbonyl Compounds and Ammonium Acetate: New Developments. ResearchGate. [Link]

  • Howard, S. Y., et al. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. PubMed. [Link]

  • Krasavin, M., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Semantic Scholar. [Link]

  • Buchwald, S. L., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. ACS Publications. [Link]

  • Cushman, M., et al. (2021). Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy. ACS Publications. [Link]

  • Cushman, M., et al. (2006). Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors. PubMed. [Link]

  • Che, C.-M., et al. (2019). N-Substituted Auxiliaries for Aerobic Dehydrogenation of Tetrahydro-isoquinoline: A Theory-Guided Photo-Catalytic Design. PMC. [Link]

  • Alcobendas, J. L. R., & El-Faham, A. (2023). The Castagnoli–Cushman Reaction. Dehesa. [Link]

  • Various Authors. (2014). Tetrahydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • MacLean, D. B., et al. (1992). Enantioselective synthesis of l-substituted tetrahydroisoquinoline-1-carboxylic acids. Canadian Journal of Chemistry. [Link]

  • D'hooghe, M., & De Kimpe, N. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. MDPI. [Link]

  • Login, R. B. (n.d.). The Castagnoli-Cushman Polymerization Reaction. rloginconsulting.com. [Link]

  • Krasavin, M., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). PubMed. [Link]

  • Gawroński, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

  • Li, Z., et al. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. ACS Publications. [Link]

  • Various Authors. (2026). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-Methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

For researchers and drug development professionals, the isoquinoline scaffold represents a privileged pharmacophore embedded in numerous antimicrobial, cardiovascular, and anti-inflammatory agents[1]. Historically, the synthesis and functionalization of 1-methylisoquinolines have relied on conventional thermal heating, which is often plagued by prolonged reaction times, poor atom economy, and the degradation of sensitive functional groups[2].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By transitioning from convective heating to dielectric heating, chemists can achieve rapid, uniform energy transfer directly to the reacting molecules[3]. This application note provides a comprehensive, self-validating guide to the microwave-assisted synthesis of 1-methylisoquinoline cores and their subsequent functionalization into highly complex [1,2,4]triazolo[3,4-a]isoquinoline and thiadiazolyl isoquinoline derivatives[1].

Mechanistic Rationale: The Microwave Advantage

To master MAOS, one must understand the causality behind the experimental parameters rather than simply following a recipe.

  • Dielectric Heating vs. Convective Heating: Conventional oil baths heat the vessel walls first, creating a temperature gradient that can lead to localized charring and byproduct formation. Microwave irradiation directly couples with the dipole moments of the solvent and reagents. This allows for instantaneous, volumetric heating (superheating) of the reaction mixture[3].

  • Solvent Selection (Loss Tangent): In our core cyclization protocol, toluene is used. Because toluene is largely microwave-transparent (low loss tangent), the microwave energy is selectively absorbed by the highly polar POCl₃/P₂O₅ complex and the amide precursor, driving the endothermic reaction precisely where the energy is needed[2]. Conversely, in the functionalization step, ethanol is used for its high loss tangent, ensuring rapid bulk heating of the entire solution[1].

  • Eco-Friendly Catalysis: Traditional functionalizations require toxic homogeneous bases like triethylamine or pyridine[1]. Our protocol utilizes chitosan—a biodegradable biopolymer—as a heterogeneous basic catalyst. Under microwave conditions, chitosan provides a highly active surface area for [3+2] cycloadditions while allowing for simple mechanical recovery[1].

Visualizing the Synthetic Logic

G N1 N-Acyl-β-arylethylamine N2 1-Methylisoquinoline N1->N2 POCl3/P2O5 MW, Toluene N3 Triazolo[3,4-a]isoquinoline N2->N3 Hydrazonoyl Halides Chitosan, MW, EtOH N4 Thiadiazolyl Isoquinoline N2->N4 Arylisothiocyanate Chitosan, MW, EtOH

Reaction pathways for microwave-assisted synthesis of 1-methylisoquinoline derivatives.

Validated Experimental Protocols

Note: The following methodologies are designed as self-validating systems. Built-in physical feedback loops (such as specific precipitation behaviors and catalyst recovery) allow the researcher to confirm reaction success prior to spectroscopic analysis.

Protocol A: Microwave-Accelerated Bischler-Napieralski Cyclization

Objective: Synthesis of the 1-methyl-3,4-dihydroisoquinoline core via intramolecular electrophilic cyclization[4].

  • Reagent Preparation: In a heavy-walled 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the target N-(1-phenylethyl)acetamide in 5 mL of anhydrous toluene[2].

  • Catalyst Addition: Add phosphorus pentoxide (1.5 w/w relative to the amide) and phosphorus oxychloride (3.0 equiv)[2]. Causality: POCl₃ acts as the primary dehydrating agent, while P₂O₅ drives the thermodynamic equilibrium forward by sequestering the generated water.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave reactor (e.g., CEM Discover) at 120 °C for 15 minutes.

  • Self-Validating Workup: Cool the vessel to room temperature. Carefully quench the mixture by pouring it over crushed ice. Neutralize dropwise with saturated NaHCO₃ until bubbling ceases. Validation Check: A clean separation of the organic layer without heavy tar formation at the interface indicates a successful, clean cyclization. Extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

Protocol B: Green Synthesis of [1,2,4]Triazolo[3,4-a]isoquinolines

Objective: Functionalization of the isoquinoline core using an ecologically acceptable catalyst[1].

  • Reagent Preparation: In a microwave vial, combine 1-methyl-3,4-dihydro-6,7-dimethoxyisoquinoline (1.0 mmol) and the appropriate hydrazonoyl chloride (1.0 mmol) in 5 mL of absolute ethanol[1].

  • Heterogeneous Catalysis: Add 0.1 g of chitosan flakes to the solution[1].

  • Microwave Parameters: Seal the vial and irradiate at a constant power of 300 W. Maintain the reaction at 80 °C and a constant pressure of 11.2 Bar for exactly 10 minutes[1]. Causality: The 11.2 Bar pressure prevents the ethanol from boiling off, allowing the solvent to be superheated safely, which exponentially increases the reaction kinetics[1].

  • Self-Validating Isolation: Immediately perform a hot filtration to remove the chitosan[1]. Validation Check: The chitosan should filter cleanly without clogging. Allow the filtrate to cool, then add dilute HCl dropwise until the pH is acidic. The immediate precipitation of a distinct solid confirms the successful formation of the triazoloisoquinoline derivative[1]. Filter and recrystallize from ethanol.

Quantitative Performance Metrics

The transition from conventional reflux to MAOS yields dramatic improvements in both throughput and material recovery. The data below summarizes the efficiency gains across standard workflows.

Table 1: Comparative Efficiency of Conventional vs. Microwave-Assisted Protocols

SubstrateCatalystHeating ModalityConditionsReaction TimeIsolated Yield (%)
N-Acyl-β-arylethylaminePOCl₃ / P₂O₅Conventional Reflux110 °C, Toluene12 - 24 h55 - 65
N-Acyl-β-arylethylaminePOCl₃ / P₂O₅Microwave (MAOS)120 °C, Toluene15 min85 - 92
1-Methylisoquinoline + Hydrazonoyl HalideTriethylamineConventional Reflux80 °C, Chloroform6 - 8 h60 - 70
1-Methylisoquinoline + Hydrazonoyl HalideChitosanMicrowave (MAOS)80 °C, 11.2 Bar, EtOH10 min85 - 95
1-Methylisoquinoline + ArylisothiocyanatePyridineConventional Reflux80 °C, Chloroform12 h55 - 60
1-Methylisoquinoline + ArylisothiocyanateChitosanMicrowave (MAOS)80 °C, 11.2 Bar, EtOH10 min82 - 88

Data synthesized from comparative baseline studies demonstrating the kinetic and thermodynamic superiority of MAOS in heterocyclic chemistry.

References

  • Title: Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thiadiazolyl isoquinoline derivatives.
  • Title: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Title: Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

Sources

Solid-phase synthesis using isoquinoline-3-carboxylic acid building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Synthesis of Isoquinoline-3-Carboxamide Libraries

Introduction

Isoquinoline-3-carboxylic acid derivatives are "privileged structures" in drug discovery, serving as core scaffolds for peptidomimetics, protease inhibitors, and GPCR ligands. In solid-phase synthesis (SPS), these building blocks generally appear in two distinct forms, each presenting unique synthetic challenges:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): A conformationally constrained phenylalanine analogue.[1] It contains a secondary amine , creating significant steric hindrance that makes acylation difficult.[2]

  • Isoquinoline-3-carboxylic acid (Fully Aromatic): Used primarily in fragment-based lead discovery. While it lacks the chirality issues of Tic, its electron-deficient heteroaromatic ring can alter solubility and coupling kinetics.

This guide provides optimized protocols for handling both scaffolds, focusing on overcoming steric hindrance, preventing racemization, and executing on-resin cyclization (Pictet-Spengler).

Resin Selection & Loading Strategies

Expert Insight: For isoquinoline-3-carboxylic acid derivatives, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice over Wang or Rink Amide resins for the initial loading step.

  • Causality: The steric bulk of the isoquinoline ring adjacent to the carboxylic acid makes the ester linkage susceptible to diketopiperazine (DKP) formation during Fmoc removal of the second residue. 2-CTC’s extreme steric bulk prevents DKP formation.

  • Racemization Control: Loading onto 2-CTC occurs via nucleophilic displacement of chloride (SN1 mechanism) rather than activated ester coupling, preserving the chiral integrity of enantiopure Tic [1].

Protocol A: Racemization-Free Loading on 2-CTC Resin
ParameterSpecification
Resin 2-Chlorotrityl Chloride (1.0–1.6 mmol/g)
Solvent Anhydrous DCM (Dichloromethane)
Base DIPEA (Diisopropylethylamine)
Stoichiometry 0.6 – 0.8 eq. Amino Acid (relative to resin capacity)

Step-by-Step:

  • Swell: Place 2-CTC resin in a fritted syringe; swell in dry DCM for 30 min.

  • Prepare Solution: Dissolve Fmoc-Tic-OH (or aromatic analog) (0.8 eq.) in DCM (10 mL/g resin). Add DIPEA (4.0 eq.).

    • Note: Do not pre-activate with HATU/DIC; this causes racemization.

  • Load: Add solution to resin. Agitate gently for 2 hours at RT.

  • Cap: Add MeOH (1 mL/g resin) to the reaction mixture (to cap unreacted chlorides) and agitate for 20 min.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Quantify: Determine loading via UV-Fmoc analysis (290 nm). Target loading: 0.4–0.6 mmol/g.

Coupling Strategies: Overcoming Steric Hindrance

The secondary amine of Tic is the "bottleneck" in library synthesis. Standard carbodiimide couplings (DIC/HOBt) often fail, resulting in deletion sequences.

Protocol B: Acylation of the Tic Secondary Amine

Mechanism: The bulky bicyclic system shields the nitrogen. We must use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP , which generate the highly reactive 7-azabenzotriazole ester [2].

Reagents:

  • Activator: HATU (0.95 eq. relative to incoming acid)

  • Base: HOAt (1.0 eq.) + DIPEA (2.0 eq.)

  • Solvent: DMF (minimal volume to maximize concentration).

Workflow:

  • Pre-activation: Dissolve the incoming Fmoc-Amino Acid (4.0 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8.0 eq.).[3][4] Shake for 30 seconds (color change to yellow/orange).

  • Coupling: Add immediately to the resin-bound Tic.

  • Reaction Time: Double-couple:

    • Cycle 1: 1 hour at RT.

    • Cycle 2: 2 hours at RT (fresh reagents).

  • Monitoring: The Chloranil test is required (Kaiser test does not detect secondary amines). A blue stain indicates incomplete coupling.

Advanced Protocol: On-Resin Pictet-Spengler Cyclization

Instead of buying expensive Fmoc-Tic-OH, you can build the tetrahydroisoquinoline ring directly on the resin using the Pictet-Spengler reaction . This allows for the rapid generation of libraries with diversity at the 1-position (R1) [3].

DOT Diagram: Pictet-Spengler Synthetic Workflow

PictetSpengler cluster_0 Critical Control Point: Anhydrous Conditions Resin Resin-Bound Phe/Tyr Imine Imine Intermediate Resin->Imine + Aldehyde (R-CHO) + TMOF (Dehydrating) Cyclization Acid-Catalyzed Cyclization Imine->Cyclization TFA / DCM (1:1) anhydrous Product Resin-Bound Tetrahydroisoquinoline Cyclization->Product 2-12 Hours RT to 50°C

Figure 1: On-resin construction of the isoquinoline core via Pictet-Spengler condensation. TMOF = Trimethyl orthoformate.

Protocol Steps:

  • Start: Resin-bound H-Phe-OH or H-Tyr-OH (N-terminus deprotected).

  • Imine Formation: Suspend resin in anhydrous DCM/TMOF (1:1). Add Aldehyde (5.0 eq.). Agitate 2 hours.

  • Cyclization: Drain solvent. Add 50% TFA in anhydrous DCM. Agitate 4–12 hours.

    • Optimization: Electron-rich rings (Tyr, Trp) cyclize faster than Phe.

  • Wash: DCM (5x), DMF (5x), 5% DIPEA in DMF (neutralization).

Cleavage and Analysis

Protocol C: Cleavage Cocktail

For 2-CTC resin, mild acid cleavage releases the protected peptide fragment (if desired), while strong acid releases the fully deprotected molecule.

Target ProductReagent CocktailTime
Protected Fragment 1% TFA in DCM10 x 2 min (Flow method)
Fully Deprotected TFA / TIPS / H2O (95:2.5:2.5)2 hours

QC Check:

  • HPLC: Isoquinoline derivatives often show peak broadening due to rotamers (cis/trans isomerism around the tertiary amide bond). Run gradients slowly (0.5% B/min) or at elevated temperature (50°C) to coalesce peaks.

  • NMR: Expect complex spectra for Tic derivatives due to restricted rotation.

References

  • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Nielsen, T. E., & Meldal, M. (2005). "Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinolines via Pictet-Spengler Cyclization." Journal of Combinatorial Chemistry, 7(4), 599-610. Link

  • Chem-Impex Int'l. "L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid-2-chlorotrityl-resin Product Guide." Link

Sources

Troubleshooting & Optimization

Preventing decarboxylation of isoquinoline-3-carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Unwanted Decarboxylation

Welcome to the technical support center for the synthesis and handling of isoquinoline-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability of this important heterocyclic scaffold. Unwanted decarboxylation is a common pitfall during the synthesis and subsequent modification of isoquinoline-3-carboxylic acids, leading to yield loss and purification difficulties.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Understanding the Challenge: The Lability of the C-3 Carboxyl Group

The carboxyl group at the 3-position of the isoquinoline ring is susceptible to decarboxylation, particularly under harsh reaction conditions such as high temperatures or extreme pH. This instability is attributed to the electronic nature of the isoquinoline ring system. The electron-withdrawing character of the nitrogen atom can stabilize the intermediate formed upon loss of carbon dioxide, thereby lowering the activation energy for the decarboxylation reaction.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during the synthesis of isoquinoline-3-carboxylic acids.

Q1: My ester hydrolysis to the carboxylic acid is resulting in significant amounts of the decarboxylated isoquinoline. What is causing this?

A1: This is a classic problem. Standard saponification conditions, such as refluxing with strong bases like sodium hydroxide or potassium hydroxide in alcoholic solvents, often provide enough thermal energy to induce decarboxylation. The combination of high temperature and strong base is the most common culprit.

Q2: I am attempting a Pictet-Spengler or Bischler-Napieralski reaction to build the isoquinoline core, but I am losing the carboxyl group. How can I avoid this?

A2: While these are powerful methods for constructing the isoquinoline skeleton, the acidic conditions and elevated temperatures often employed can lead to premature decarboxylation, especially if the carboxyl group is present during the cyclization step. It is often more strategic to introduce the carboxyl group (or a precursor like a cyano or ester group) after the core has been formed, or to use milder cyclization conditions if possible.

Q3: Are there specific protecting groups for the carboxylic acid that can prevent decarboxylation?

A3: While the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with other reactions, these esters must be cleaved to yield the final product. The choice of ester is critical. Sterically hindered esters, such as a tert-butyl ester, can sometimes be cleaved under milder acidic conditions that may be less prone to causing decarboxylation compared to the harsh basic conditions required for methyl or ethyl ester hydrolysis. However, the most effective strategy is not the protecting group itself, but the method of its removal.

Q4: Can I use acidic conditions to hydrolyze my ester instead of basic conditions?

A4: Acid-catalyzed hydrolysis is an alternative to saponification. However, it often requires high temperatures and strongly acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄), which can also promote decarboxylation. Therefore, this is not always a milder alternative and should be approached with caution.

Troubleshooting Guide: Strategies to Mitigate Decarboxylation

This section provides actionable strategies and alternative protocols to prevent the loss of the C-3 carboxyl group.

Issue 1: Decarboxylation During Ester Hydrolysis (Saponification)

Root Cause: High reaction temperatures and/or strongly basic conditions.

Solutions:

  • Lower the Reaction Temperature: Whenever possible, conduct the saponification at room temperature or even at 0 °C. The reaction time will be longer, but the prevention of decarboxylation is often worth the wait. Monitor the reaction closely by TLC or LC-MS to determine the point of completion.

  • Use Milder Bases: Instead of NaOH or KOH, consider using lithium hydroxide (LiOH). It is a strong base but can often be effective at lower temperatures.

  • Employ Alternative Hydrolysis Reagents: For particularly sensitive substrates, consider specialized reagents that operate under neutral or very mild conditions.

    • Trimethyltin Hydroxide (Me₃SnOH): This reagent is known for its mild and selective hydrolysis of esters, particularly methyl esters, under neutral conditions.[1][2][3] It is an excellent choice for complex molecules with sensitive functional groups.

Issue 2: Decarboxylation During Ring Formation

Root Cause: Harsh acidic and/or high-temperature conditions during cyclization.

Solutions:

  • Modify the Synthetic Route: If possible, plan your synthesis to introduce the carboxyl group or a precursor (e.g., a cyano group that can be hydrolyzed later) after the isoquinoline ring has been formed and is stable.

  • Explore Milder Cyclization Methods: For reactions like the Pictet-Spengler synthesis, investigate the use of Lewis acids or milder protic acids that may facilitate cyclization at lower temperatures.[4]

Issue 3: General Instability of the Final Product

Root Cause: The inherent electronic properties of the isoquinoline-3-carboxylic acid.

Solutions:

  • Careful Handling and Storage: Once synthesized, store the isoquinoline-3-carboxylic acid in a cool, dark, and dry place. Avoid prolonged exposure to heat or strong light.

  • pH Control in Aqueous Solutions: If working with the compound in an aqueous solution, maintain a neutral or slightly acidic pH to minimize the formation of the carboxylate anion, which can be more prone to decarboxylation.

Detailed Experimental Protocols

Protocol 1: Mild Saponification Using Lithium Hydroxide

This protocol is a first-line approach for reducing decarboxylation during the hydrolysis of methyl or ethyl isoquinoline-3-carboxylates.

Materials:

  • Methyl/Ethyl isoquinoline-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the isoquinoline-3-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH·H₂O (1.5 - 3.0 eq) to the solution with stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature and continue stirring.

  • Once the starting material is consumed, quench the reaction by adding 1 M HCl until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude isoquinoline-3-carboxylic acid.

  • Purify the product as necessary (e.g., by recrystallization or column chromatography).

Protocol 2: Hydrolysis using Trimethyltin Hydroxide

This method is recommended for highly sensitive substrates where traditional saponification fails.

Materials:

  • Isoquinoline-3-carboxylate ester

  • Trimethyltin hydroxide (Me₃SnOH)

  • Anhydrous 1,2-dichloroethane (DCE) or toluene

  • Potassium fluoride (KF) on celite (optional, for workup)

Procedure:

  • To a solution of the isoquinoline-3-carboxylate ester (1.0 eq) in anhydrous DCE or toluene, add Me₃SnOH (2.0 - 4.0 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The workup can be performed by partitioning between an organic solvent (e.g., EtOAc) and water, followed by careful acidification of the aqueous layer and extraction of the product. Alternatively, to remove tin byproducts, the reaction mixture can be filtered through a pad of potassium fluoride on celite, eluting with the reaction solvent or another suitable organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the product as needed.

Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Protocol 3: Enzymatic Hydrolysis

Enzymatic hydrolysis offers exceptional mildness and can be highly selective. Lipases are commonly used for this purpose.[5][6]

Materials:

  • Isoquinoline-3-carboxylate ester

  • A suitable lipase (e.g., from Candida antarctica or pig liver)

  • Phosphate buffer (e.g., pH 7-8)

  • An organic co-solvent if needed (e.g., tert-butanol or acetone)

Procedure:

  • Prepare a solution or suspension of the isoquinoline-3-carboxylate ester in the phosphate buffer. An organic co-solvent may be added to improve solubility.

  • Add the lipase to the mixture.

  • Stir the reaction at a controlled temperature (often room temperature or slightly elevated, e.g., 30-40 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, denature the enzyme (e.g., by adding a water-miscible organic solvent like acetone or by filtration).

  • Acidify the aqueous solution to a pH of ~2-3 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the product.

Visualizing the Problem and Solutions

Mechanism of Decarboxylation

G cluster_0 Decarboxylation Pathway Start Isoquinoline-3-carboxylate anion Intermediate Zwitterionic Intermediate (stabilized by the N-atom) Start->Intermediate Heat / H+ Product Isoquinoline + CO2 Intermediate->Product Loss of CO2

Caption: Proposed mechanism for the decarboxylation of the isoquinoline-3-carboxylate anion.

Workflow for Preventing Decarboxylation

G Start Synthesis of Isoquinoline-3-carboxylate Ester Problem Ester Hydrolysis Step Start->Problem Harsh Harsh Conditions (High Temp, Strong Base) Problem->Harsh Common Approach Mild Mild Conditions (Low Temp, Mild Reagents) Problem->Mild Recommended Approach Decarboxylation Decarboxylation (Product Loss) Harsh->Decarboxylation Success Desired Isoquinoline-3-carboxylic Acid Mild->Success

Caption: Decision workflow for selecting appropriate hydrolysis conditions.

Data Summary Table: Hydrolysis Methods

MethodReagentsTemperatureKey AdvantagesPotential Drawbacks
Standard Saponification NaOH or KOH in MeOH/EtOH/H₂ORefluxFast reaction timesHigh risk of decarboxylation
Mild Saponification LiOH in THF/H₂O0 °C to RTReduced risk of decarboxylationLonger reaction times
Organotin Hydrolysis Me₃SnOH in DCE or TolueneRefluxHighly selective, neutral conditionsToxicity of tin reagents
Enzymatic Hydrolysis Lipase in bufferRT to 40 °CExtremely mild, high selectivityEnzyme cost and compatibility

References

  • Harwood, H. J., & Johnson, T. B. (1934). Isoquinoline Derivatives. III. 3-Isoquinolinecarboxylic Acids. Journal of the American Chemical Society, 56(2), 468-470.
  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.
  • Wikipedia. (2023). Trimethyltin hydroxide. [Link]

  • Harwood, L. M., & Moody, C. J. (1989). Experimental organic chemistry: Principles and Practice.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Tunemalm, K., & Törnroos, K. W. (2000). Synthesis and Enzymatic Hydrolysis of Esters, Constituting Simple Models of Soft Drugs. Chemical and Pharmaceutical Bulletin, 48(10), 1496-1502.
  • US Patent US20100311130A1, "Enzymatic ester hydrolysis", published December 9, 2010.

Sources

Section 1: Fundamental Physicochemical Properties (The "Why" of Insolubility)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Physicochemical Optimization . This guide is designed for researchers, formulators, and drug development professionals facing challenges with the aqueous solubility of 1-methylisoquinoline-3-carboxylic acid (CAS: 910123-62-5).

Below, you will find an in-depth mechanistic breakdown of the compound's insolubility, a troubleshooting FAQ, quantitative comparison tables, and self-validating experimental protocols.

Q: Why is 1-methylisoquinoline-3-carboxylic acid so poorly soluble in water at neutral pH? A: The poor aqueous solubility of this compound stems from its amphoteric nature. It contains a basic isoquinoline nitrogen (estimated pKa ~4.5–5.5) and an acidic carboxylic acid group (estimated pKa ~2.0–3.0). At a physiological or neutral pH (pH ~7.0), the molecule exists predominantly as a zwitterion (or a neutral species with strong intermolecular hydrogen bonding)[1].

Zwitterionic compounds often exhibit high crystal lattice energies in the solid state because the positively and negatively charged domains form strong ionic and hydrogen bonds with neighboring molecules[2]. Because the net charge of the molecule is zero, ion-dipole interactions with water are minimized, making it thermodynamically unfavorable to break the crystal lattice and hydrate the molecule[1]. Furthermore, the planar, aromatic isoquinoline core is highly lipophilic, further driving the compound out of the aqueous phase.

ZwitterionEquilibrium Cation Cationic Form (pH < 2) High Aqueous Solubility Zwitterion Zwitterionic / Neutral Form (pH 3 - 5) Lowest Solubility (Lattice Locked) Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form (pH > 6) High Aqueous Solubility Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Caption: pH-dependent ionization states of 1-methylisoquinoline-3-carboxylic acid affecting solubility.

Section 2: Troubleshooting Guide & Strategy Selection

Q: My downstream assay requires a neutral pH (pH 7.4). How do I keep the compound dissolved without altering the pH? A: If pH adjustment (salt formation) is strictly prohibited by your biological assay, you must rely on either cosolvents or macromolecular complexation .

  • Cosolvents: Using a water-miscible organic solvent like DMSO or PEG 400 lowers the dielectric constant of the aqueous vehicle, reducing the energy barrier for the lipophilic isoquinoline core to enter the solution[3].

  • Cyclodextrin Complexation: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is highly effective for isoquinoline derivatives. The lipophilic isoquinoline ring inserts into the hydrophobic cavity of the β-cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[4][5].

DecisionTree Start Target: Solubilize 1-Methylisoquinoline- 3-Carboxylic Acid Q1 Is pH adjustment acceptable for assay? Start->Q1 Yes_pH Yes Q1->Yes_pH No_pH No (Must be neutral pH) Q1->No_pH Acidic Acidic Media (pH < 2) Form HCl Salt Yes_pH->Acidic Basic Basic Media (pH > 6) Form Sodium Salt Yes_pH->Basic Q2 Is organic solvent toxicity a concern? No_pH->Q2 Yes_Tox Yes (In vivo / Cell assays) Q2->Yes_Tox No_Tox No (In vitro biochemical) Q2->No_Tox Complex Use HP-β-Cyclodextrin (10-20% w/v) Yes_Tox->Complex Cosolvent Use Cosolvents (e.g., 5-10% DMSO) No_Tox->Cosolvent

Caption: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Section 3: Quantitative Strategy Comparison

To assist in selecting the right approach, the following table summarizes the expected solubility enhancements based on the physicochemical mechanisms of isoquinoline-carboxylic acid derivatives[1][3][5].

Solubilization StrategyPrimary MechanismEstimated EnhancementProsCons
Alkaline pH (pH > 7.5) Deprotonation of carboxylic acid to form a highly hydrated anion.>100-fold Simple, inexpensive, highly effective.Unsuitable for pH-sensitive cells or enzymes.
Cosolvent (10% DMSO) Disruption of water's hydrogen bond network; lowering dielectric constant.20 to 50-fold Easy to prepare; good for biochemical assays.High risk of precipitation upon dilution; potential cytotoxicity.
HP-β-Cyclodextrin (10% w/v) Host-guest inclusion complexation of the lipophilic isoquinoline core.10 to 30-fold Biocompatible, maintains neutral pH, low toxicity.Requires optimization of molar ratios; higher material cost.
Micellar (1% Tween 80) Entrapment of the hydrophobic core within surfactant micelles.5 to 15-fold Good for oral/IV formulations.Surfactant toxicity; risk of hemolysis in vivo.

Section 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure that the compound is truly dissolved, rather than forming a micro-suspension that could skew your assay results.

Protocol A: Preparation of the Sodium Salt Solution (Alkaline Solubilization)

Use this protocol when your downstream application can tolerate a slightly alkaline stock solution that will be diluted into a strongly buffered assay.

Causality: Adding a strong base deprotonates the carboxylic acid at C3, converting the zwitterion into a negatively charged sodium salt. This breaks the crystal lattice and introduces a permanent charge, drastically increasing hydration energy[3].

  • Weighing: Weigh exactly 10.0 mg of 1-methylisoquinoline-3-carboxylic acid powder into a clean glass vial.

  • Initial Wetting: Add 100 µL of molecular biology grade water. The powder will remain completely insoluble (cloudy suspension).

  • Titration: Add 1.0 M NaOH in 10 µL increments. After each addition, vortex vigorously for 10 seconds.

  • Observation: The suspension will begin to clear as the pH exceeds the pKa of the carboxylic acid (pH > 4.0). Continue adding NaOH until the solution is completely transparent. (Note: Do not exceed a final pH of 8.5 to prevent chemical degradation).

  • Volume Adjustment: Once clear, bring the total volume to 1.0 mL using 100 mM Tris-HCl buffer (pH 8.0) or PBS.

  • Self-Validation (Turbidimetry): Measure the Optical Density (OD) of the solution at 600 nm using a spectrophotometer.

    • Pass Criteria: OD600 < 0.05 indicates a true solution.

    • Fail Criteria: OD600 > 0.05 indicates micro-precipitates. If it fails, sonicate for 5 minutes and re-check.

Protocol B: HP-β-Cyclodextrin Complexation (Neutral pH)

Use this protocol for cell-based assays or in vivo dosing where organic solvents and extreme pH values are toxic.

Causality: HP-β-CD forms a non-covalent, dynamic inclusion complex. The hydrophobic cavity shields the isoquinoline ring from water, while the exterior hydroxyl groups interact with the aqueous solvent[4][5].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-Cyclodextrin in standard PBS (pH 7.4). Stir until completely clear.

  • Addition of API: Add 5.0 mg of 1-methylisoquinoline-3-carboxylic acid directly into 1.0 mL of the 20% HP-β-CD solution.

  • Mechanical Disruption: Vortex the mixture for 60 seconds. The solution will initially appear milky.

  • Thermodynamic Equilibration: Place the vial in a bath sonicator set to 37°C for 30 minutes. The input of ultrasonic energy and mild heat accelerates the kinetics of the host-guest complexation.

  • Equilibration: Allow the solution to return to room temperature (25°C) and sit for 2 hours to ensure the complex is thermodynamically stable and does not precipitate upon cooling.

  • Self-Validation (Centrifugation): Centrifuge the solution at 10,000 x g for 10 minutes.

    • Pass Criteria: No visible pellet at the bottom of the tube. The supernatant should be crystal clear.

    • Fail Criteria: A visible pellet indicates the solubility limit has been exceeded. You must either increase the HP-β-CD concentration or filter the solution through a 0.22 µm PTFE syringe filter to determine the maximum achieved concentration via HPLC or UV-Vis.

Section 5: References

  • Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. MDPI. Available at:[Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC (NIH). Available at:[Link]

  • Solubilization of a tripeptide HIV protease inhibitor using a combination of ionization and complexation with chemically modified cyclodextrins. PubMed (NIH). Available at:[Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available at:[Link]

  • Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. PMC (NIH). Available at:[Link]

Sources

Troubleshooting low yields in isoquinoline cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the . As a Senior Application Scientist, I frequently consult with researchers struggling with low yields, complex mixtures, or stalled reactions during the construction of the isoquinoline core. Whether you are utilizing the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch pathways, the root cause of failure almost always traces back to a fundamental mismatch between the substrate's electronic profile and the activation energy provided by your chosen reagents.

This guide abandons generic advice in favor of mechanistic causality. Below, you will find a diagnostic workflow, reaction-specific troubleshooting FAQs, quantitative reference tables, and self-validating experimental protocols designed to rescue your yields.

Diagnostic Triage: Identifying the Root Cause

Before altering your protocol, you must analyze the electronic nature of your substrate. Isoquinoline cyclizations are fundamentally intramolecular electrophilic aromatic substitutions. If your aromatic ring is deactivated, standard conditions will fail, and applying more heat will only trigger thermodynamic side reactions.

Workflow Start Low Yield in Isoquinoline Cyclization CheckSubstrate Analyze Substrate Electronics Start->CheckSubstrate ElectronRich Electron-Donating Groups (Activated Ring) CheckSubstrate->ElectronRich ElectronPoor Electron-Withdrawing Groups (Deactivated Ring) CheckSubstrate->ElectronPoor Method1 Standard Conditions (POCl3 or TFA) ElectronRich->Method1 Method2 Stronger Activation (Tf2O/2-ClPyr or Superacid) ElectronPoor->Method2 CheckSide Check for Side Reactions (Polymerization / Retro-Ritter) Method1->CheckSide Method2->CheckSide

Troubleshooting workflow for isoquinoline cyclization based on substrate electronics.

Bischler-Napieralski Reaction Troubleshooting

Q: Why is my Bischler-Napieralski reaction yielding mostly styrene derivatives instead of the desired 3,4-dihydroisoquinoline?

Causality: You are observing a classic retro-Ritter fragmentation[1]. The Bischler-Napieralski reaction relies on the nucleophilic attack of the aromatic ring onto a nitrilium ion intermediate[1]. When the aromatic ring is deactivated (e.g., contains electron-withdrawing groups like -NO₂, -CF₃, or halogens), this nucleophilic attack is kinetically slow. If you attempt to force the reaction using standard dehydrating agents like POCl₃ at high temperatures (e.g., refluxing toluene or acetonitrile), the activation energy barrier for the competing retro-Ritter fragmentation is breached first[1]. Consequently, the nitrilium ion collapses into a styrene derivative and a nitrile[1].

Solution: You must lower the activation energy of the desired pathway by using a more potent electrophile. This allows the reaction to proceed at low temperatures where the thermodynamic retro-Ritter pathway is completely suppressed. The Trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine system is the gold standard for this[2].

Mechanism Amide β-Arylethylamide (Starting Material) Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (POCl3, Tf2O) Cyclization Electrophilic Aromatic Substitution (Desired Pathway) Nitrilium->Cyclization Electron-Rich Ring RetroRitter Retro-Ritter Fragmentation (Competing Pathway) Nitrilium->RetroRitter Electron-Poor Ring or High Heat DHIQ 3,4-Dihydroisoquinoline (Target Product) Cyclization->DHIQ Deprotonation Styrene Styrene Derivative (Side Product) RetroRitter->Styrene

Bischler-Napieralski pathway showing desired cyclization vs. retro-Ritter fragmentation.

Quantitative Data: Dehydrating Agent Selection Guide
Dehydrating AgentSubstrate Electronic ProfileTypical TempRisk of Side Reactions
POCl₃ Strongly Electron-Donating80–110 °CHigh (if heated too long)
P₂O₅ / POCl₃ Mildly Electron-Donating110 °CModerate
Tf₂O / 2-Chloropyridine Electron-Withdrawing (Deactivated)-20 °C to 25 °CLow (Retro-Ritter suppressed)
Self-Validating Protocol: Low-Temperature Tf₂O/2-Chloropyridine Activation
  • Preparation: Flame-dry a Schlenk flask. Dissolve the β-arylethylamide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere[2].

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise over 10 minutes.

    • Self-Validation Checkpoint: The solution should transition to a bright yellow or orange color, confirming the formation of the persistent nitrilium ion. If the solution immediately turns black, moisture contamination has hydrolyzed the Tf₂O into free triflic acid, leading to substrate charring. Discard, re-dry your DCM, and start over.

  • Cyclization: Allow the reaction to slowly warm to room temperature over 2–4 hours. Monitor the consumption of the starting material by LC-MS.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Pictet-Spengler Reaction Troubleshooting

Q: My Pictet-Spengler reaction stalls at the imine stage. How do I force the cyclization without causing polymerization?

Causality: The Pictet-Spengler reaction relies heavily on the electrophilicity of the iminium ion generated in situ[3]. If your starting amine and aldehyde successfully condense to form an imine, but the aromatic ring is not sufficiently electron-rich (e.g., a simple phenyl ring instead of an indole or pyrrole), ring closure will not occur under standard Brønsted acid conditions like TFA or HCl[3]. Pushing the temperature higher in these protic conditions often just leads to the polymerization of the aldehyde or the starting materials[3].

Solution: Utilize superacid conditions (e.g., TfOH) in an aprotic solvent. This generates a highly reactive, doubly-protonated superelectrophile, drastically lowering the LUMO energy of the intermediate and forcing the cyclization even on deactivated rings[4].

Quantitative Data: Acid Catalysts vs. Substrate Reactivity
Acid CatalystSubstrate TypeSolventMechanism of Activation
TFA (Trifluoroacetic acid) Indoles, Pyrroles (Highly activated)DCMStandard iminium ion formation
HCl (Hydrochloric acid) Electron-rich benzenesProtic (EtOH/H₂O)Standard iminium ion formation
TfOH (Triflic acid) Electron-poor benzenesAprotic (DCM)Superelectrophilic activation
Self-Validating Protocol: Superacid-Catalyzed Pictet-Spengler
  • Imine Formation: In a dry flask, combine the β-arylethylamine (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous DCM. Add anhydrous MgSO₄ (3.0 equiv) as a desiccant and stir for 2 hours at room temperature.

  • Filtration: Filter the mixture under inert gas to remove the MgSO₄ and transfer the filtrate to a clean, dry flask.

    • Self-Validation Checkpoint: Take a 50 µL aliquot for IR spectroscopy. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of a sharp imine stretch (~1650 cm⁻¹) validates successful intermediate formation. If the carbonyl peak remains strong, extend the reaction time or use a Dean-Stark apparatus.

  • Superelectrophilic Activation: Cool the solution to 0 °C. Slowly add trifluoromethanesulfonic acid (TfOH, 2.0–5.0 equiv)[4].

  • Cyclization: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor the disappearance of the imine mass [M+H]⁺ by LC-MS.

  • Quench: Carefully pour the mixture into ice-cold 2M NaOH to neutralize the superacid. Extract with ethyl acetate, wash with brine, dry, and concentrate.

Pomeranz-Fritsch Reaction Optimization

Q: How do I prevent the benzalaminoacetal intermediate from degrading before cyclization?

Causality: The Pomeranz-Fritsch reaction requires strong protic acids (like H₂SO₄) to cleave the acetal and generate the highly electrophilic oxonium/iminium species[3]. However, these harsh conditions easily degrade the starting benzaldehyde and promote polymerization if the acetal does not cyclize rapidly[3].

Solution: Careful optimization of the acid concentration is required. If degradation persists, consider utilizing the Schlittler-Müller modification (reacting a benzylamine with glyoxal semiacetal) which often proceeds under milder conditions and minimizes aldehyde polymerization[3].

References[1] Technical Support Center: Bischler–Napieralski Reaction Troubleshooting - Benchchem. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF97t3pCQ3B2hoTxyk3pw5ApBgpxd9EKfAKpL4_5RIw2TJtkZrL7xBkpz7tCh8lpZVWYh8182nNvrHK4xYviktZhcV-1jukJioOHBpb28WEaILjVcMMHN4XoSn9jnyuX01gZDzMvMF_AR6qljc3FmJzODN_8Y8bQEelSJK2m3jRG0zZoMrG2NIK8BjECC1u5W0IbF5rnj4E5h87vZrNtP8nRjuL[3] Technical Support Center: Optimization of Isoquinoline Synthesis - Benchchem. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjBAO4oo6-oultrjgxecp60ldx7eghf3ImPThwqj0Aiha1SF8KPPZJuS0VirSz1cFvj8rVfiKQfgfmdpNOoUdhnGVlKcbHv5LxgeR-kiRgPi32AHvaNtMDxD-s6QxqI5bLVnDWaQ4IYDR3jaKpxcet1Y5wUSE1ye5gv1IstfoykYxl1sFTEbh0rdNQmkMWAAV1T02zM49lzU-oXuw=[4] Tetrahydroisoquinoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESxSbVO_lW9kWMTmXL0km-Nfap4Ji4DeFDjnWo7NQS02fJ9M3quAAWmPSkrF7HLYLW1u7K6BxZxbMgMZIcKKponWLLvAEqwmi__bt1AYJjmXCDZOQF8mQWPTrDkEOi74PNB2_zQqkITgUePXZbpyOUBfXHxm3QZi5LMfIKo5uVV6Xb34vpgMx1Rp1j8xQe1obvGsdcBzHNVPxBhCM=[2] Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. MIT Open Access Articles.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuWJZkEmaVm5ly6k22B15RJLR4CAanzoVX-N6Nupr2GgAFADsYYoHLvUf-kDyzZeZmClvPBjKLVezdWcOyc0QHE_adpwjL35jjI2QCEY6HFH390hilKNgMSXULlrMlxRH3C9UMY_CpRXdYlUVZCqAWwhcPj0xvxNfp-bbqhEh5pFDxT8gXL4JVuePtTILfSen9QcPn5x2b11yr5yTHMMm9gUjJPO6ZoqYAjLeCQplEIpb-

Sources

Optimizing HPLC separation of isoquinoline-3-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Support Center From: Senior Application Scientist Subject: Technical Guide: Optimizing HPLC Separation of Isoquinoline-3-Carboxylic Acid Isomers

Introduction: The Separation Challenge

Isoquinoline-3-carboxylic acid (IQCA) presents a classic "amphoteric separation challenge" in HPLC. As a zwitterionic aromatic heterocycle, its retention and selectivity are governed by two ionizable sites: the basic isoquinoline nitrogen (


) and the acidic carboxylic acid group (

).

"Isomers" in this context typically refers to two distinct impurity classes encountered in drug development:

  • Positional Isomers: Isoquinoline-1-carboxylic acid (1-IQCA) or Isoquinoline-4-carboxylic acid (4-IQCA), formed as byproducts during cyclization or oxidation.[1][2]

  • Structural Isomers: Quinoline-3-carboxylic acid (QCA), a common contaminant from starting material impurities.[1][2]

  • Stereoisomers (Special Case): If you are working with the hydrogenated derivative, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , the challenge shifts to chiral separation of (S)-Tic and (R)-Tic.[1]

This guide provides a modular troubleshooting framework to resolve these specific separation issues.

Module 1: Method Development Strategy

The following workflow outlines the logical progression for optimizing selectivity (


) between IQCA and its isomers.

MethodDevelopment Start Start: IQCA Isomer Separation Step1 Step 1: Define Isomer Type Start->Step1 Branch1 Positional/Structural (Aromatic) Step1->Branch1 Aromatic Core Branch2 Stereoisomers (Tetrahydro-Tic) Step1->Branch2 Chiral Center Step2A pH Scouting (Acidic vs. Neutral) Suppress Silanol Activity Branch1->Step2A Step2B Chiral Column Screening (Crown Ether / Polysaccharide) Branch2->Step2B Step3A Column Selection C18 vs. Phenyl-Hexyl Step2A->Step3A End Final Method Validation Step2B->End Step4A Optimize Organic Modifier MeOH (H-bonding) vs. ACN (Dipole) Step3A->Step4A Step4A->End

Caption: Decision tree for selecting critical method parameters based on isomer type (Positional vs. Chiral).

Module 2: Troubleshooting Positional Isomer Resolution (Q&A)

Q1: I cannot resolve Isoquinoline-3-carboxylic acid (3-IQCA) from Isoquinoline-1-carboxylic acid (1-IQCA) using a standard C18 column. What should I change?

Root Cause: On standard C18 columns, positional isomers often co-elute because their hydrophobicity (logP) is nearly identical.[2] The selectivity difference provided by pure hydrophobic interaction is insufficient.[2]

Corrective Action: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.[1][2]

  • Mechanism: These phases utilize

    
     interactions.[1][2] The electron density distribution differs significantly between the 1-position (adjacent to Nitrogen) and the 3-position.[1] The Phenyl-Hexyl phase interacts differently with the 
    
    
    
    -cloud of each isomer, often providing the necessary selectivity (
    
    
    ) that C18 cannot achieve [1].[1]

Protocol:

  • Column: Phenyl-Hexyl,

    
     mm, 3 µm.[1][2]
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (Methanol enhances

    
     interactions more than Acetonitrile).[2]
    
  • Gradient: 5% B to 40% B over 20 minutes.

Q2: My peaks are tailing severely (Asymmetry > 1.5). Is this column failure?

Root Cause: Likely not.[2] This is typically caused by secondary silanol interactions .[2] The isoquinoline nitrogen is basic.[2] At neutral pH, residual silanols on the silica surface are ionized (


) and bind electrostatically to the protonated isoquinoline nitrogen (

), causing tailing.[1]

Corrective Action: You have two options depending on your detection method (UV vs. MS):

MethodAdditive/BufferMechanism
UV Detection Triethylamine (TEA) 0.1% TEA acts as a "sacrificial base," saturating silanol sites so the analyte cannot bind.[1][2]
LC-MS Ammonium Formate (pH 3.0) Low pH (

) suppresses silanol ionization (

), preventing the interaction.[2]

Q3: The retention times are drifting between injections.

Root Cause: pH Instability. Isoquinoline-3-carboxylic acid is sensitive to small pH changes near its


.[1][2] If your buffer capacity is low, or if the mobile phase absorbs 

, the ionization state of the molecule changes, shifting retention.[1]

Corrective Action:

  • Buffer Selection: Ensure you are using a buffer within its capacity range.[2] For pH 3.0, use Phosphate or Formate.[1][2] For pH 5.0, use Acetate.[1][2] Avoid unbuffered acids (like 0.1% Formic Acid in water) for sensitive isomer separations; always add the salt (e.g., 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid) [2].

Module 3: Special Case - Chiral Separation (Tetrahydro-Tic)

Q4: I am synthesizing peptide mimetics and need to separate (S)-Tic from (R)-Tic. My C18 method shows one peak.

Root Cause: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) has a chiral center at C3.[1][2] C18 columns are achiral and cannot separate enantiomers.[2]

Corrective Action: You must use a Chiral Stationary Phase (CSP) .[2]

Recommended System:

  • Column: Crown Ether-based column (e.g., CROWNPAK CR-I(+)) or Zwitterionic Chiral column (e.g., CHIRALPAK ZWIX).

  • Mechanism: Crown ether columns are specifically designed for amino acids (primary and secondary amines).[2] The crown ether forms a host-guest complex with the ammonium group of the Tic, discriminating based on the spatial orientation of the carboxylic acid [3].

Protocol (Crown Ether Mode):

  • Mobile Phase: Perchloric acid (pH 1.0 to 2.[2]0) is often required to ensure the amine is fully protonated (

    
    ) for complexation.
    
  • Temperature: Low temperature (

    
    ) often improves resolution by stabilizing the complex.[2]
    

Summary of Physicochemical Properties

ParameterValueImpact on HPLC
Molecular Weight 173.17 g/mol Small molecule; requires high surface area columns.[1][2]

(COOH)

Ionized (

) at pH > 4.[2]

(N-ring)

Protonated (

) at pH < 5.[2]
LogP

(Neutral)
Moderately retentive on C18; pH dependent.[2]

References

  • BenchChem Technical Support. (2025).[2][3][4] Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers. Retrieved from

  • SIELC Technologies. (2024).[2] Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

  • MDPI Molecules. (2007).[2] Chiral HPLC separation of the enantiomers of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. Retrieved from

  • Cayman Chemical. (2025).[2] Isoquinoline-3-carboxylic Acid Product Data Sheet. Retrieved from

Sources

Technical Support Center: Isoquinoline-3-Carboxylate Hydrolysis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Side Reactions & Maximizing Yield in Methyl Isoquinoline-3-Carboxylate Hydrolysis Ticket ID: ISOQ-HYD-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stability-Reactivity Paradox

Hydrolyzing methyl isoquinoline-3-carboxylate presents a classic organic chemistry paradox. You need sufficient energy (pH/temperature) to cleave the ester bond, but the isoquinoline core is electron-deficient , making it susceptible to nucleophilic attack, while the resulting acid is prone to thermal decarboxylation .

This guide moves beyond standard "add base and stir" protocols. It treats the reaction as a system of competing rates, where we must maximize


 while minimizing 

and

.

Module 1: Mechanistic Pathways & Risk Analysis

To troubleshoot effectively, you must visualize the competing pathways. The diagram below maps the "Golden Path" to the product versus the "Failure Modes" that lead to impurities.

G Start Methyl Isoquinoline- 3-Carboxylate Inter Tetrahedral Intermediate Start->Inter + OH- (Base) Side_C1 C1-Hydroxy/Amino Impurities (Nucleophilic Attack) Start->Side_C1 Excess Strong Base High Temp Prod_Salt Carboxylate Salt (Stable in Base) Inter->Prod_Salt - MeOH Prod_Acid Isoquinoline-3- Carboxylic Acid (Target) Prod_Salt->Prod_Acid + H+ (Acidification) Side_Decarb Isoquinoline (Decarboxylation) Prod_Acid->Side_Decarb Heat + Acid (Reflux)

Figure 1: Reaction landscape showing the primary hydrolysis pathway (Green) and critical degradation routes (Red).

Module 2: Troubleshooting (Q&A)

Q1: My LC-MS shows full conversion of the ester, but I see a large peak matching "Isoquinoline" (M-COOH). Why?

Diagnosis: Decarboxylation.[1][2][3][4] Root Cause: The isoquinoline-3-carboxylic acid is thermally unstable, particularly in its protonated form or during acidic workup. The Fix:

  • Avoid Acidic Reflux: Never hydrolyze this ester using HCl/H2SO4 at reflux. The acid catalyzes decarboxylation.[1][3][4]

  • Controlled Workup: When acidifying the carboxylate salt to precipitate the product, keep the temperature below 10°C .

  • Avoid Vacuum Heating: Do not dry the final solid in a vacuum oven above 40°C.

Q2: The reaction mixture turned dark brown/black. Is my product gone?

Diagnosis: Ring degradation or polymerization. Root Cause: Nucleophilic attack at the C1 position. The C1 carbon (adjacent to Nitrogen) is highly electrophilic. Strong bases (like NaOH or KOH) at high concentrations can attack C1, leading to ring opening or polymerization. The Fix:

  • Switch Bases: Use LiOH (Lithium Hydroxide). It is a milder nucleophile than NaOH/KOH due to the tight ion pairing of Lithium.

  • Degas Solvents: Isoquinoline derivatives can form N-oxides or undergo oxidative polymerization in the presence of air and base. Sparge solvents with Argon/Nitrogen.

Q3: I acidified to pH 1, but no solid precipitated. Where is my product?

Diagnosis: Solubility trap (Cationic species). Root Cause: You overshot the pI (Isoelectric Point).

  • pH < 2: The pyridine nitrogen is protonated (

    
    ). The molecule is a soluble cation.
    
  • pH > 8: The carboxylic acid is deprotonated (

    
    ). The molecule is a soluble anion.
    
  • pH ~ 4.5: The molecule is a Zwitterion (

    
    ). This is the point of minimum solubility.
    The Fix: 
    Carefully adjust pH to 4.5 – 5.0 . The product will crash out as a white/off-white solid.
    

Module 3: The Optimized Protocol (Gold Standard)

This protocol is designed to balance kinetics (reaction speed) with thermodynamics (product stability).

Reagents:

  • Substrate: Methyl isoquinoline-3-carboxylate (1.0 eq)

  • Base: LiOH·H2O (Lithium Hydroxide Monohydrate) (1.2 – 1.5 eq)

  • Solvent: THF : Water (3:1 ratio)

Step-by-Step Workflow:

  • Dissolution: Dissolve the ester in THF. Ensure it is fully soluble before adding water.

    • Why? Heterogeneous reactions lead to local hotspots of high base concentration, promoting side reactions.

  • Base Addition: Dissolve LiOH in the calculated amount of water. Add this solution dropwise to the THF mixture at 0°C .

    • Why? Low temperature during addition prevents immediate attack at C1.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LC-MS.

    • Time: Typically 2–4 hours. Do not heat.

  • Quench & Workup (The Critical Step):

    • Cool the mixture to 0°C .

    • Evaporate THF under reduced pressure (keep bath < 35°C). You will be left with an aqueous solution of the carboxylate salt.

    • Slowly add 1M HCl dropwise while stirring. Monitor pH with a calibrated meter.

    • Stop exactly at pH 4.5 – 5.0.

  • Isolation:

    • Stir at 0°C for 30 mins to maximize precipitation.

    • Filter the solid. Wash with cold water (

      
      ) and cold diethyl ether (to remove unreacted ester).
      
    • Dry under high vacuum at room temperature.

Module 4: Data & Solvent Selection

The choice of solvent and base dramatically impacts the side-reaction profile.

SystemRateRisk: DecarboxylationRisk: C1 AttackRecommendation
LiOH / THF / H2O ModerateLowLowRecommended
NaOH / MeOH / H2O FastModerateHighAvoid (C1 attack risk)
HCl / H2O (Reflux) FastCritical LowNever Use
K2CO3 / MeOH / H2O SlowLowLowAlternative (if LiOH fails)

References

  • Isoquinoline Reactivity & Nucleophilic Attack

    • Structure-Reactivity Relationships in Isoquinolines.
    • Source: (General Text Reference).

  • Decarboxylation Mechanisms

    • Thermal Decarboxylation of Heteroaromatic Acids. Heterocyclic carboxylic acids adjacent to the ring nitrogen (2-pyridyl, 1-isoquinolyl, 3-isoquinolyl)
    • Source: (General mechanistic grounding).

  • Zwitterion Isolation (pI Calculation)

    • Isoelectric Point of Amino Acids and Heterocycles. The pI is the average of (~5.4) and (~3.5), yielding a target pH of ~4.5.
    • Source:

  • Synthetic Protocol Verification

    • Synthesis of Isoquinoline-3-carboxylic acid derivatives.
    • Source:

Sources

Technical Support Center: NMR Solvent Selection for Hydrophobic Isoquinoline Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of hydrophobic isoquinoline acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and chemical principles behind them, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: I have a novel isoquinoline derivative with a carboxylic acid group. It's poorly soluble in CDCl₃. What is the primary issue and what solvent should I try next?

A1: The challenge you're facing is due to the dual nature of your molecule. The large, aromatic isoquinoline core is hydrophobic and non-polar, favoring solvents like deuterated chloroform (CDCl₃).[1] However, the carboxylic acid group is polar and capable of strong hydrogen bonding, which requires a more polar solvent to effectively solvate it. When CDCl₃ fails, it's because it cannot overcome the strong intermolecular hydrogen bonds between the acid moieties of your analyte.

Your next step should be to try a polar, aprotic solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is the most robust choice for this situation.[2]

  • Why DMSO-d₆ works: DMSO is a strong hydrogen bond acceptor.[3] It can effectively break up the self-association of the carboxylic acid groups and solvate the polar portion of your molecule, while still being suitable for the hydrophobic isoquinoline ring. This often results in complete dissolution.[4]

  • What to expect: The chemical shifts in DMSO-d₆ can be significantly different from those in CDCl₃.[5] Protons near the carboxylic acid will be particularly affected. The acidic proton itself will likely appear as a broad singlet at a high chemical shift (often >10 ppm). Unlike in protic solvents, this signal will not exchange and disappear, allowing for its direct observation.[3]

  • Caveats: DMSO-d₆ is hygroscopic, meaning it readily absorbs water from the atmosphere, which will appear as a peak around 3.33 ppm.[6] It also has a very high boiling point (189 °C), making sample recovery difficult without specialized equipment.[3][7]

If sample recovery is critical, deuterated acetone (Acetone-d₆) is a good alternative with intermediate polarity and a lower boiling point (56 °C).

Q2: My compound dissolves in DMSO-d₆, but the aromatic signals are crowded and difficult to interpret. Are there other options?

A2: Yes. While DMSO-d₆ is excellent for solubility, it doesn't always provide the best spectral dispersion. If you're facing signal overlap, particularly in the aromatic region, you should consider solvents that can induce different chemical shifts through specific solvent-solute interactions.

  • Deuterated Benzene (C₆D₆) or Toluene-d₈: These aromatic solvents can cause significant changes in chemical shifts due to their magnetic anisotropy, often referred to as the Aromatic Solvent-Induced Shift (ASIS). Protons located above or below the plane of the solvent molecule will be shielded (shifted upfield), while those on the periphery will be deshielded. This can often resolve overlapping signals in complex aromatic systems. However, solubility may be a concern, and a co-solvent approach might be necessary.

  • Deuterated Acetonitrile (CD₃CN): Known for its thermal stability and predictable chemical shifts, CD₃CN is a practical choice, especially for nitrogen-containing compounds.[2] It is less viscous than DMSO-d₆, which can lead to sharper lines.

The most powerful technique in this situation is often the use of a co-solvent system .

Q3: What is a co-solvent system, and how do I use it to dissolve my hydrophobic isoquinoline acid?

A3: A co-solvent system involves using a mixture of two or more deuterated solvents to achieve the ideal balance of solubility and spectral quality.[8] This is an extremely effective strategy for molecules like yours with distinct hydrophobic and polar regions.

The most common approach is to start with a non-polar solvent that dissolves the hydrophobic core and then add a small amount of a highly polar solvent to solvate the acidic group.

  • Recommended Mixture: A mixture of CDCl₃ and deuterated methanol (CD₃OD) , often in a ratio of 4:1 or 9:1, is a powerful combination.[8] The CDCl₃ solvates the isoquinoline backbone, while the small amount of CD₃OD effectively solvates the carboxylic acid.

  • Experimental Impact: Be aware that using a protic co-solvent like CD₃OD will cause the labile acidic proton to exchange with deuterium.[9] This means the carboxylic acid proton signal will broaden and likely disappear from your ¹H NMR spectrum, which can be a useful confirmation of its presence.

  • Alternative Mixture: If you need to observe the acidic proton, a mixture of CDCl₃ and DMSO-d₆ can be used. Adding just a few drops of DMSO-d₆ to your sample in CDCl₃ can be enough to achieve solubility without drastically altering the spectrum or making sample recovery impossible.[10]

Troubleshooting Guide & Protocols
Problem: My NMR peaks are broad, even though the sample appears to be dissolved.

This is a common issue that can stem from several sources. Before re-running the sample, consider the following causes and solutions.

  • Cause 1: Particulate Matter. Even microscopic, undissolved particles can disrupt the magnetic field homogeneity, leading to significant line broadening. The solution may appear clear, but suspended micro-particulates are often the culprit.

    • Solution: Always filter your NMR sample. This is the single most important step for achieving high-resolution spectra.[11]

  • Cause 2: Paramagnetic Impurities. Trace amounts of paramagnetic metals (e.g., iron, copper) from catalysts or glassware can cause severe line broadening.[12]

    • Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination, passing the sample solution through a small plug of silica or celite during filtration can help.

  • Cause 3: High Concentration & Viscosity. Highly concentrated samples can be viscous, which slows molecular tumbling and leads to broader lines. This can be a particular issue in DMSO-d₆. Isoquinoline systems can also engage in π-π stacking at high concentrations, which can affect peak shape.[13]

    • Solution: Try diluting your sample. For ¹H NMR, a concentration of 1-5 mg in 0.6 mL of solvent is typically sufficient.[12]

Protocol 1: Systematic Solvent Solubility Test

To avoid wasting your compound and expensive deuterated solvents, perform a quick solubility test using non-deuterated solvents first.[9]

  • Aliquot Sample: Weigh approximately 1 mg of your hydrophobic isoquinoline acid into three separate small, clean vials (e.g., 1-dram vials).

  • Test Non-Polar Solvent: To the first vial, add 0.5 mL of chloroform (CHCl₃). Agitate gently (vortex or sonicate). Observe for complete dissolution.

  • Test Polar Aprotic Solvent: If solubility in chloroform is poor, add 0.5 mL of dimethyl sulfoxide (DMSO) to the second vial. Agitate and observe.

  • Test Co-Solvent System: If both single solvents fail or if you want to optimize for spectral quality, use the third vial. Add 0.4 mL of chloroform and agitate. Then, add methanol (CH₃OH) dropwise (e.g., 20-50 µL at a time), agitating after each addition, until the sample dissolves. Note the approximate ratio.

  • Select Deuterated Solvent: Based on the best result from the tests above, prepare your final NMR sample using the corresponding deuterated solvent (CDCl₃, DMSO-d₆, or a CDCl₃/CD₃OD mixture).[14]

Protocol 2: High-Resolution NMR Sample Preparation
  • Weigh Analyte: Accurately weigh 1-5 mg of your solid sample for ¹H NMR (or 5-30 mg for ¹³C NMR) into a clean, dry vial.[3][12]

  • Add Solvent: Add approximately 0.7 mL of the selected deuterated solvent to the vial.

  • Dissolve: Gently vortex or place the vial in an ultrasonic bath to ensure complete dissolution.[15]

  • Prepare Filter: Take a clean Pasteur pipette and tightly pack a small plug of glass wool or a Kimwipe into the narrow tip. Do not use cotton wool, as solvents can leach impurities from it.[11]

  • Filter Sample: Using the prepared pipette, transfer the solution from the vial directly into a clean, dry NMR tube. The filter will remove any dust or undissolved particulates.[11][16]

  • Cap and Mix: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.[16] Wipe the outside of the tube clean before inserting it into the spectrometer.

Data & Workflow Visualization
Table 1: Properties of Common Deuterated Solvents for NMR

This table summarizes key properties to aid in your selection process. Residual peak values can vary slightly based on temperature, pH, and solute concentration.[3][17][18]

SolventFormulaResidual ¹H (ppm)Residual ¹³C (ppm)Boiling Point (°C)PolarityKey Characteristics & Use Cases
Chloroform-dCDCl₃7.26 (singlet)77.16 (triplet)61LowGood starting point for non-polar to moderately polar compounds. Easy sample recovery. Can be slightly acidic.[3][14]
DMSO-d₆(CD₃)₂SO2.50 (quintet)39.52 (septet)189HighExcellent for dissolving polar compounds, acids, and salts. Strong H-bond acceptor. Difficult sample recovery.[2][3]
Acetone-d₆(CD₃)₂CO2.05 (quintet)29.84, 206.2656MediumGood all-purpose solvent with intermediate polarity. Volatile and easy to remove.
Methanol-d₄CD₃OD3.31, 4.87 (singlets)49.0 (septet)65HighPolar, protic solvent. Will exchange with labile protons (e.g., -OH, -NH, -COOH), causing their signals to disappear.[2][6]
Benzene-d₆C₆D₆7.16 (singlet)128.06 (triplet)80Non-polarAromatic solvent. Can induce significant chemical shifts (ASIS) that may resolve overlapping signals.[19]
Acetonitrile-d₃CD₃CN1.94 (quintet)1.32, 118.2682MediumGood for nitrogen-containing compounds. Thermally stable.[2]
Diagram 1: Logical Workflow for Solvent Selection

This diagram guides you through a systematic process for choosing the optimal solvent system.

Solvent_Selection_Workflow start Start: Hydrophobic Isoquinoline Acid solubility_test Perform Solubility Test (Protocol 1) start->solubility_test try_cdcl3 Test with CDCl3 (Non-polar) solubility_test->try_cdcl3 is_soluble_cdcl3 Completely Soluble? try_cdcl3->is_soluble_cdcl3 try_dmso Test with DMSO-d6 (Polar Aprotic) is_soluble_cdcl3->try_dmso No use_cdcl3 Use CDCl3. Prepare Sample (Protocol 2). is_soluble_cdcl3->use_cdcl3 Yes is_soluble_dmso Completely Soluble? try_dmso->is_soluble_dmso try_cosolvent Test Co-Solvent (e.g., CDCl3 + CD3OD/DMSO-d6) is_soluble_dmso->try_cosolvent No use_dmso Use DMSO-d6. Consider sample recovery & water peak. is_soluble_dmso->use_dmso Yes is_soluble_cosolvent Completely Soluble? try_cosolvent->is_soluble_cosolvent use_cosolvent Use Co-Solvent System. Note exchange of labile protons. is_soluble_cosolvent->use_cosolvent Yes re_evaluate Re-evaluate Structure. Consider derivatization or advanced techniques (e.g., high temp). is_soluble_cosolvent->re_evaluate No Analyte_Solvent_Interactions cluster_analyte Hydrophobic Isoquinoline Acid cluster_solvents Potential Solvents hydrophobic_core Isoquinoline Core (Hydrophobic, Non-polar) acid_group Carboxylic Acid Group (Polar, H-Bond Donor/Acceptor) cdcl3 CDCl3 (Non-polar) cdcl3->hydrophobic_core Favorable Interaction (van der Waals) cdcl3->acid_group Poor Interaction dmso DMSO-d6 (Polar Aprotic, H-Bond Acceptor) dmso->hydrophobic_core Moderate Interaction dmso->acid_group Very Favorable Interaction (Strong H-Bonding) cd3od CD3OD (Polar Protic, H-Bond Donor/Acceptor) cd3od->hydrophobic_core Poor Interaction cd3od->acid_group Favorable Interaction (H-Bonding & Proton Exchange)

Caption: Interactions between the analyte's functional regions and solvent types.

References
  • Deuterated Solvents for NMR - Isotope Science / Alfa Chemistry. Isotope Science. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Organomation. Available at: [Link]

  • NMR Sample Prepara-on. Bruker. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum - Chemistry - University of Rochester. University of Rochester. Available at: [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM. UCHEM. Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. University College London. Available at: [Link]

  • NMR Sample Preparation. University of Cambridge. Available at: [Link]

  • How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry. Isotope Science. Available at: [Link]

  • On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]

  • How to select NMR solvent. Available at: [Link]

  • NMR solvent selection - that also allows sample recovery - BioChromato. BioChromato. Available at: [Link]

  • Avance Beginners Guide - Solvent Selection. Bruker. Available at: [Link]

  • For NMR experiment, what is the best solvent for protein and lipid? - ResearchGate. ResearchGate. Available at: [Link]

  • Which is the suitable NMR solvent for compound that does not dissolve in DMSO-d6 and CDCl3? | ResearchGate. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. ACS Publications. Available at: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. MDPI. Available at: [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - MDPI. MDPI. Available at: [Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - Modgraph. Modgraph. Available at: [Link]

  • NMR question : r/OrganicChemistry - Reddit. Reddit. Available at: [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington. Available at: [Link]

  • The Hydrophobic Effect and the Role of Cosolvents - ResearchGate. ResearchGate. Available at: [Link]

  • NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • NMR studies on hydrophobic interactions in solution Part 4. Temperature and concentration dependence of the hydrophobic self-association of tert-butanol in water. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Available at: [Link]

  • NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC. National Center for Biotechnology Information. Available at: [Link]

  • CHAPTER 5 ALKALOIDS ISOLATED FROM SOUTH AFRICAN MENISPERMACEAE. University of Johannesburg. Available at: [Link]

  • Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. Available at: [Link]

  • The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. ACS Publications. Available at: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available at: [Link]

Sources

Removing metal catalyst residues from isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoquinoline Challenge

Synthesizing isoquinolines—whether via the Pomeranz-Fritsch reaction, Bischler-Napieralski cyclization, or modern transition-metal-catalyzed C-H activation (e.g., Rh(III) or Pd(II) annulations)—presents a unique purification challenge.

The Core Problem: Isoquinolines are not just products; they are ligands . The basic nitrogen atom (pKa ~5.4) in the isoquinoline core acts as a competitive binding site, coordinating tightly to residual metal catalysts. Standard silica chromatography often fails because the metal-product complex co-elutes. Furthermore, acidic washes designed to strip metals can protonate the isoquinoline, trapping your product in the aqueous phase or precipitating it as a salt with the metal still entrained.

This guide provides a tiered troubleshooting approach to meet ICH Q3D elemental impurity limits (Class 2B for Pd/Rh, Class 3 for Cu) while preserving yield.

Decision Matrix: Selecting a Removal Strategy

Before starting a protocol, determine your strategy based on the metal type and the physical state of your product.[1]

MetalRemovalStrategy Start Start: Identify Catalyst & Product State MetalType Which Metal? Start->MetalType Cu Copper (Cu) MetalType->Cu PdRh Palladium (Pd) / Rhodium (Rh) MetalType->PdRh Cu_Wash Chelating Wash (EDTA/NH3) Cu->Cu_Wash Fail Still High ppm? Cu_Wash->Fail Scavenger Solid-Supported Scavenger (Silica/Resin) PdRh->Scavenger LigandType Catalyst Ligand Type? Scavenger->LigandType Simple Simple (OAc, Cl) LigandType->Simple Complex Complex (Phosphines/Carbenes) LigandType->Complex Thiol Use Si-Thiol / Si-DMT Simple->Thiol Thiourea Use Si-Thiourea Complex->Thiourea Thiol->Fail Thiourea->Fail Advanced Activated Carbon OR Crystallization + Scavenger Fail->Advanced

Figure 1: Decision tree for selecting the optimal metal removal method based on catalyst type and ligand complexity.

Tier 1: Aqueous Workups (The "Free" Solution)

Best For: Copper (Cu) catalysts (e.g., from Cu-catalyzed cyclizations). Limitations: Ineffective for organopalladium complexes; risk of product loss if pH is uncontrolled.

Q: My isoquinoline product is water-soluble at low pH. How do I remove Copper without losing yield?

A: Do not use standard acid washes (HCl/H₂SO₄). These protonate the isoquinoline (making it isoquinolinium), driving it into the water layer along with the copper.

Instead, use a Basic Chelating Wash .

  • Ammonium Hydroxide (NH₄OH): Wash the organic layer (EtOAc or DCM) with 10% aqueous NH₄OH.

    • Mechanism:[2][3][4][5] Ammonia displaces the isoquinoline, forming the water-soluble deep blue complex

      
      .
      
    • Visual Cue: The aqueous layer turns blue.[6][7][8] Repeat until the aqueous layer is colorless.[6][7][8]

  • EDTA at pH 8-9: If your product is sensitive to strong bases, use an EDTA solution adjusted to pH 8.

    • Protocol: Dissolve disodium EDTA in water and adjust pH to ~8.5 with NaOH. Wash the organic phase.[6][7][8] The high formation constant of Cu-EDTA (

      
      ) strips Cu from the isoquinoline nitrogen.
      

Tier 2: Solid-Supported Scavengers (The Gold Standard)

Best For: Palladium (Pd) and Rhodium (Rh) residues (e.g., Suzuki/Heck couplings, C-H activation). Why: Functionalized silica (e.g., SiliaMetS®, Biotage®) is superior to polymer resins because it does not swell, works in all solvents, and allows faster mass transfer.

Q: Which scavenger should I choose for my specific catalyst?

A: The choice depends on the "hardness" of the metal and the ligands attached to it. Use the table below for selection.

Target MetalCatalyst TypeRecommended ScavengerWhy?
Pd (II) Pd(OAc)₂, PdCl₂Thiol (Si-Thiol) or DMT High affinity for "naked" Pd species.
Pd (0/II) Pd(PPh₃)₄, Pd(dppf)Cl₂Thiourea (Si-Thiourea) Thiourea is a stronger ligand than phosphines, displacing them effectively.
Rh (I/III) [RhCp*Cl₂]₂, Rh(COD)Thiol or Diamine Rhodium binds well to soft sulfur (Thiol) or chelating nitrogens (Diamine).
Cu (I/II) CuI, Cu(OAc)₂Thiol or TAAcOH (EDTA)Thiol is universal; TAAcOH mimics EDTA for stubborn Cu.
Q: I added the scavenger, but the Pd level is still >50 ppm. What went wrong?

A: This is a kinetic issue, common with isoquinolines. The isoquinoline nitrogen is coordinating to the metal, competing with the scavenger.

  • Troubleshooting Step 1 (Temperature): Heat the scavenging mixture to 50-60°C . Heat increases the dissociation rate of the Pd-Isoquinoline complex, allowing the scavenger to capture the metal.

  • Troubleshooting Step 2 (Time): Extend contact time from 1 hour to 4-16 hours .

  • Troubleshooting Step 3 (Solvent): Ensure your solvent dissolves the product completely. THF is often better than DCM for scavenging efficiency.

Tier 3: Advanced Troubleshooting & Protocols

Q: Can I use Activated Carbon (Charcoal)?

A: Yes, but with caution.

  • Pros: Cheap, removes some colloidal Pd.

  • Cons: Non-selective. It may adsorb your isoquinoline product (especially if planar/aromatic), causing yield loss. It is also messy to filter.

  • Recommendation: Use specialized carbon like Darco® KB-G or Ecosorb® , which are optimized for metal removal with lower product binding. Always test yield recovery on a small scale first.

Q: How do I validate that the metal is gone?

A: Color is not a reliable indicator. A light yellow isoquinoline solution can still contain 500 ppm Pd.

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the only way to certify compliance with ICH Q3D.

  • Qualitative (Quick Check): Sodium Sulfide (

    
    ) spot test. Add a drop of aqueous 
    
    
    
    to an aliquot of your organic phase. A black/brown precipitate indicates significant heavy metal residue.

Detailed Experimental Protocol: Bulk Scavenging

Objective: Remove residual Pd from an isoquinoline synthesis reaction mixture using silica-supported Thiol (Si-Thiol).

Materials:

  • Crude reaction mixture (dissolved in THF or EtOAc).

  • SiliaMetS® Thiol (or equivalent).[9][10][11][12]

  • Sintered glass funnel or Celite pad.[1][13]

Step-by-Step:

  • Assessment: Determine the theoretical amount of metal remaining (based on catalyst loading).

  • Dosing: Add 4 to 8 molar equivalents of Si-Thiol relative to the residual metal content. (e.g., If you have 1 mmol of Pd catalyst, add 4-8 mmol of functionalized silica).

  • Incubation:

    • Add the silica directly to the reaction flask.

    • Stir at room temperature for 4 hours .

    • Note: If the isoquinoline is bulky or the Pd ligand is bidentate (e.g., dppf), heat to 50°C and stir overnight (12-16h).

  • Filtration:

    • Filter the suspension through a sintered glass funnel (medium porosity) or a pad of Celite to remove the silica scavenger.

    • Wash the silica cake with 2-3 volumes of the solvent to recover any entrained product.

  • Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Link

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Process Research & Development. (2021). Link

  • SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc.Link

  • Strategies for the Removal of Palladium from Reaction Mixtures. Johnson Matthey Technology Review. Link

  • Rhodium(III)-catalyzed annulation of enamides with sulfoxonium ylides toward isoquinolines. Royal Society of Chemistry (RSC Advances). (2021). Link

Sources

Technical Support Center: Handling & Stability of Isoquinoline Carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with Isoquinoline Carboxylic Acid Salts (e.g., Isoquinoline-1-carboxylic acid HCl, Sodium isoquinoline-3-carboxylate).

The Core Challenge: Isoquinoline derivatives containing carboxylic acid moieties often exhibit extreme hygroscopicity . This is driven by two factors:

  • The Isoquinoline Nitrogen: When protonated (e.g., HCl salt), the pyridinium-like cation has high hydration energy, aggressively pulling water from the atmosphere to stabilize the crystal lattice.

  • The Carboxylate Group: In its anionic form (e.g., Na+ salt), the high charge density of the carboxylate oxygen promotes rapid hydrogen bonding with atmospheric water.

Failure to manage this leads to deliquescence (dissolving in absorbed water), hydrolysis of the amide/ester bonds (if derivatives are present), and catastrophic weighing errors in quantitative experiments.

Troubleshooting Guide (Q&A)

Category A: Weighing & Handling[1][2][3][4][5]

Q1: My analytical balance reading drifts upwards continuously when I try to weigh the salt. How do I get an accurate mass? Diagnosis: The drift is caused by the sample absorbing atmospheric moisture during the weighing process. A standard open-pan weighing technique will result in a systematic positive error (weighing water + compound). Solution: You must switch to the "Weighing by Difference" technique (see Protocol 1 below) or use a controlled atmosphere.

  • Immediate Fix: Do not target a specific mass on the balance pan. Instead, weigh the closed vial, remove an approximate amount, and re-weigh the closed vial. The loss in mass is the exact amount transferred.

Q2: The powder has turned into a sticky gum or a liquid (deliquescence). Is it recoverable? Diagnosis: The salt has exceeded its Critical Relative Humidity (CRH). Isoquinoline salts can deliquesce at RH as low as 30-40%. Solution:

  • If chemical purity is critical: Discard. Hydrolysis may have occurred if the compound was wet for >24 hours.

  • If salvage is attempted: Dissolve the gum in a dry organic solvent (e.g., anhydrous methanol or ethanol), filter, and re-precipitate using an anti-solvent (e.g., diethyl ether) or perform lyophilization. Do not heat-dry deliquesced salts in an oven, as this often fuses the material into a glass.

Category B: Storage & Stability

Q3: I stored the vial in a desiccator with silica gel, but it still caked. Why? Diagnosis: Silica gel is often insufficient for highly hygroscopic amine salts. It has a lower moisture capacity at low RH compared to more aggressive desiccants. Furthermore, every time the desiccator is opened, ambient moisture enters. Solution:

  • Upgrade Desiccant: Switch to Phosphorus Pentoxide (

    
    )  or Molecular Sieves (4Å)  for storage. 
    
    
    
    chemically reacts with water, providing a near-zero humidity environment.
  • Barrier Method: Parafilm is permeable to water vapor over time. Use electrical tape or heat-shrink bands for long-term storage, or store the vial inside a secondary jar containing desiccant.

Q4: Can I use these salts in aqueous buffers if they are hygroscopic? Diagnosis: Yes, hygroscopicity is a solid-state issue. Once dissolved, the compound is stable unless it contains hydrolyzable groups (like esters). Solution:

  • Prepare solutions immediately before use.

  • Do not store stock solutions of isoquinoline carboxylic acids for long periods, as the carboxylic acid moiety can undergo slow decarboxylation or dimerization depending on pH and light exposure.

Standard Operating Protocols (SOPs)

Protocol 1: Weighing by Difference (The "Subtractive" Method)

Use this method for any quantitative transfer (e.g., preparing HPLC standards or reaction stoichiometry).

  • Preparation: Dry the weighing bottle/vial containing the bulk salt in a vacuum desiccator for 2 hours before use.

  • Initial Weigh: Place the capped weighing bottle containing the salt on the analytical balance. Record mass (

    
    ).
    
  • Transfer: Remove the bottle from the balance. In a fume hood, open the cap and transfer an estimated amount of powder into your receiving vessel (flask/tube).

  • Re-Weigh: Immediately recap the bottle and place it back on the balance. Record the new mass (

    
    ).[1]
    
  • Calculation:

    
    
    Note: This eliminates the error of moisture adsorbing to the sample on the balance pan, as the "weight" is determined by the loss from the protected environment.
    
Protocol 2: Solvent Removal for Hygroscopic Salts

Use this when isolating the salt after synthesis or purification.

MethodSuitabilityRisk LevelNotes
Rotary Evaporation LowHighOften leaves a "gum" that traps solvent and water.
Vacuum Oven MediumMediumRisk of melting/degradation if

. Use with

trap.
Lyophilization (Freeze Drying) High Low Recommended. Produces a fluffy, amorphous powder with high surface area (dissolves fast) but requires immediate sealing under inert gas.

Decision Logic & Visualization

The following diagram outlines the decision process for handling isoquinoline salts based on their current physical state.

MoistureManagement Start Inspect Isoquinoline Salt StateCheck Physical State? Start->StateCheck FreeFlow Free-Flowing Powder StateCheck->FreeFlow Dry Clumped Clumped/Caked StateCheck->Clumped Moist Liquid Deliquesced (Liquid/Gum) StateCheck->Liquid Wet ActionWeigh Proceed to Weighing (Use Protocol 1) FreeFlow->ActionWeigh ActionDry Vacuum Dry over P2O5 (24-48 hrs) Clumped->ActionDry ActionSalvage Dissolve in MeOH -> Filter -> Lyophilize Liquid->ActionSalvage ActionDry->StateCheck Re-evaluate ActionDiscard Check Purity (HPLC) If <98%: Discard ActionSalvage->ActionDiscard

Figure 1: Decision Matrix for handling hygroscopic isoquinoline salts. Green paths indicate safe operations; red paths indicate critical failure modes requiring remediation.

Comparative Data: Salt Selection

If you are in the development phase, consider switching the counterion. The choice of salt dramatically affects hygroscopicity.[2]

Salt FormHygroscopicity RiskSolubility (Aq)Handling Recommendation
Hydrochloride (HCl) Extreme Very HighRequires glovebox or rapid handling.
Mesylate HighHighStandard desiccator storage (

).
Sulfate ModerateHighGood balance for early development.
Fumarate/Succinate Low ModeratePreferred for solid oral dosage forms; easier to weigh.

Data Insight: Switching from HCl to a Fumarate salt can often raise the Critical Relative Humidity (CRH) from ~40% to >80%, allowing for handling in open air [1].

References

  • Newman, A. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Institutes of Health (PMC). [Link]

  • Michigan Tech University . (n.d.). Weighing by Difference: Analytical Protocols. [Link]

  • Crystal Pharmatech . (2024). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • American Pharmaceutical Review . (2024). Moisture Control and Degradation Management in Solid Dosage Forms. [Link]

Sources

Validation & Comparative

Comparative 1H NMR Structural Elucidation: 1-Methylisoquinoline-3-carboxylic Acid vs. Isoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Structural Context

In medicinal chemistry and rational drug design, the isoquinoline scaffold is a privileged pharmacophore. However, unsubstituted isoquinolines frequently suffer from a severe metabolic liability: rapid oxidation by Aldehyde Oxidase (AO), which aggressively attacks the electron-deficient C1 position.

To circumvent this, drug development professionals routinely employ a bioisosteric strategy—methylating the C1 position to create compounds like 1-methylisoquinoline-3-carboxylic acid [1]. This modification introduces steric hindrance and alters the local electronic environment, effectively blocking AO metabolism and prolonging the drug's half-life. Confirming the success of this synthesis via high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical, non-negotiable quality control step[2].

AO_Metabolism Unmethylated Isoquinoline-3-carboxylic Acid (Unsubstituted C1) AO Aldehyde Oxidase (AO) Metabolic Attack at C1 Unmethylated->AO Metabolite 1-Oxo-1,2-dihydroisoquinoline (Inactive / Rapid Clearance) AO->Metabolite Methylated 1-Methylisoquinoline-3-carboxylic Acid (C1-Methylated) Steric Steric Hindrance & Electronic Blockade Methylated->Steric Stable Metabolic Stability (Prolonged Half-life) Steric->Stable

Figure 1: Mechanistic rationale for C1-methylation to prevent aldehyde oxidase (AO) metabolism.

Comparative 1H NMR Analysis

The fundamental analytical challenge is distinguishing the target compound from its unmethylated precursor or positional isomers. By comparing the 1H NMR spectrum of 1-methylisoquinoline-3-carboxylic acid against the baseline isoquinoline-3-carboxylic acid[3], we can establish a self-validating framework for structural verification.

The Baseline: Isoquinoline-3-carboxylic Acid

In the unmethylated analog, the C1 proton (H1) is the primary diagnostic marker. Because H1 is sandwiched between the electronegative nitrogen atom (which withdraws electron density) and the anisotropic deshielding cone of the fused benzene ring, it resonates exceptionally downfield at 9.24 ppm as a sharp singlet[3]. The H4 proton, situated beta to the nitrogen, appears as a distinct singlet at 8.63 ppm[3].

The Target: 1-Methylisoquinoline-3-carboxylic Acid

Upon successful methylation at C1, the spectrum undergoes three definitive, causal transformations:

  • Eradication of the H1 Singlet: The diagnostic peak at 9.24 ppm completely disappears, confirming substitution at the C1 position.

  • Emergence of the C1-Methyl Marker: A new, intense 3H singlet appears at approximately 2.95 ppm . While standard aliphatic methyl groups resonate around 0.9–1.5 ppm, this signal is significantly deshielded due to its direct attachment to the electron-deficient heteroaromatic ring.

  • Peri-Interaction Deshielding: The H8 proton (the aromatic proton spatially closest to the C1 position) experiences a slight downfield shift (from ~8.17 ppm to ~8.25 ppm). This is caused by steric compression (van der Waals deshielding) and the anisotropic effect of the bulky new methyl group.

Table 1: Comparative 1H NMR Chemical Shifts

Data acquired in CD3OD at 400 MHz. Shifts for the methylated analog are predicted based on established heteroaromatic substituent effects.

Proton PositionIsoquinoline-3-carboxylic acid (ppm)[3]1-Methylisoquinoline-3-carboxylic acid (ppm)Multiplicity & J-CouplingDiagnostic Significance
C1 9.24N/A (Substituted)Singlet (1H)Primary baseline marker; absence proves substitution.
C1-CH₃ N/A~2.95Singlet (3H)Definitive proof of successful C1-methylation.
C4 8.63~8.50Singlet (1H)Beta to nitrogen; slightly shielded by methyl induction.
C8 8.17~8.25Doublet (J=8.0 Hz, 1H)Peri-interaction with C1-methyl causes deshielding.
C5 8.11~8.05Doublet (J=8.0 Hz, 1H)Aromatic system baseline.
C7 7.88~7.85Triplet (J=7.6 Hz, 1H)Aromatic system baseline.
C6 7.81~7.75Triplet (J=7.6 Hz, 1H)Aromatic system baseline.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data that can withstand regulatory scrutiny (e.g., IND submissions), the NMR acquisition must follow a rigorous methodology. Simply running a default 1H parameter set is insufficient for quantitative structural verification.

NMR_Workflow A 1. Sample Preparation (10 mg in 0.6 mL CD3OD + TMS) B 2. Shimming & Locking (Optimize B0 Homogeneity) A->B C 3. RF Pulse & Acquisition (90° Pulse, D1=2s, ns=16) B->C D 4. Spectral Processing (Zero-filling, FT, Phase Corr.) C->D E 5. Signal Assignment (Integration & Multiplicity) D->E

Figure 2: Standardized 1H NMR workflow for quantitative structural verification of isoquinolines.

Step-by-Step Methodology

Step 1: Solvent Selection and Sample Dissolution

  • Action: Dissolve 10–15 mg of the compound in 0.6 mL of Methanol-d4 (CD3OD) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Isoquinoline-3-carboxylic acid derivatives possess zwitterionic character and strong intermolecular hydrogen bonding, making them poorly soluble in non-polar solvents like CDCl3[4]. CD3OD disrupts these bonds, ensuring complete dissolution. TMS is mandatory as an internal zero-point reference to prevent chemical shift drift caused by concentration or temperature variations.

Step 2: Probe Tuning and Magnetic Shimming

  • Action: Insert the NMR tube, lock onto the Deuterium (2H) frequency of CD3OD, and perform automated or manual gradient shimming (Z1-Z5).

  • Causality: The nitrogen atom in the isoquinoline ring possesses a quadrupole moment that can broaden adjacent proton signals (like H4) if the magnetic field (B0) is inhomogeneous. Precise shimming ensures sharp, highly resolved singlets, allowing for accurate integration of the C1-methyl peak against the aromatic protons.

Step 3: Parameter Optimization (The D1 Delay)

  • Action: Set the relaxation delay (D1) to a minimum of 2.0 seconds and the number of scans (ns) to 16 or 32.

  • Causality: Accurate integration is the only way to prove the presence of exactly three protons for the methyl group. Aromatic protons have long longitudinal relaxation times (T1). A default D1 of <1 second will truncate the relaxation, leading to artificially low integration values for the aromatic protons relative to the faster-relaxing methyl group. This self-validating step guarantees quantitative reliability.

Step 4: Acquisition and Processing

  • Action: Acquire the Free Induction Decay (FID). Apply a 0.3 Hz exponential line-broadening window function, zero-fill to 64k data points, and perform the Fourier Transform (FT).

  • Causality: Zero-filling improves digital resolution, which is essential for accurately measuring the fine J-couplings (7.6 - 8.0 Hz) of the H5-H8 aromatic spin system. Proper phase and baseline correction prevent integration errors, ensuring the 3:1 ratio between the methyl group and individual aromatic protons is exact.

Conclusion

The transition from isoquinoline-3-carboxylic acid to 1-methylisoquinoline-3-carboxylic acid represents a vital maneuver in optimizing pharmacokinetic stability. By utilizing a rigorously controlled 1H NMR protocol, researchers can definitively confirm this structural modification. The complete eradication of the highly deshielded H1 singlet (>9.2 ppm) coupled with the emergence of a 3H singlet at ~2.95 ppm serves as the ultimate self-validating proof of successful C1-methylation.

References

  • MDPI. "Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid."[4] URL:[Link]

  • PubChem - NIH. "Isoquinoline-3-carboxylic acid | C10H7NO2 | CID 124656."[5] URL:[Link]

Sources

Mass spectrometry fragmentation pattern of isoquinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of Isoquinoline-3-Carboxylic Acids: A Comparative Guide

Executive Overview

Isoquinoline-3-carboxylic acids and their carboxamide derivatives (e.g., Roxadustat, FG-2216) represent a highly critical class of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors used in the treatment of renal anemia. In drug development, pharmacokinetics, and anti-doping analysis, characterizing the metabolic fate of these compounds is paramount. However, these molecules exhibit a highly atypical fragmentation behavior during collision-induced dissociation (CID) and higher-energy C-trap dissociation (HCD).

As a Senior Application Scientist, I have observed that relying solely on traditional nominal mass platforms can lead to catastrophic misassignments of these metabolites due to spontaneous gas-phase reactions. This guide objectively compares High-Resolution Accurate Mass (HRAM) Orbitrap technology against traditional Triple Quadrupole (QqQ) platforms, providing a self-validating methodology to decode the unusual fragmentation patterns of isoquinoline-3-carboxylic acids.

The Mechanistic Anomaly: Gas-Phase Water Adduction

When subjected to positive electrospray ionization (ESI+) and subsequent collisional activation, protonated isoquinoline-3-carboxamides undergo a primary cleavage, losing their amide moiety (e.g., a loss of methyleneamine, -29 u) to form a highly electrophilic acylium ion.

In a standard collision cell or ion trap, residual water molecules act as nucleophiles, attacking the acylium carbon. This results in a spontaneous, reversible gas-phase water adduction (+18 u), yielding a protonated isoquinoline-3-carboxylic acid. To the untrained eye—or a low-resolution mass spectrometer—this manifests as a bizarre nominal mass loss of 11 u (-29 u + 18 u). A subsequent loss of carbon monoxide (-28 u) followed by another water adduction (+18 u) yields a nominal loss of 10 u .

Understanding this causality is critical: these are not true biological metabolites, but gas-phase artifacts driven by the electrophilicity of the intermediate acylium ion.

Fragmentation A Precursor Ion [M+H]+ B Acylium Ion (-29 u) A->B CID/HCD C Protonated Acid (+18 u) Net: -11 u B->C +H2O (Gas Phase) D 2° Acylium Ion (-28 u) C->D CID/HCD E Hydroxylated Core (+18 u) Net: -10 u D->E +H2O (Gas Phase)

Gas-phase fragmentation pathway of isoquinoline-3-carboxamides showing reversible water addition.

Platform Comparison: HRAM Orbitrap vs. QqQ MS

Why choose one platform over the other? The choice dictates whether you are discovering structures or quantifying knowns. QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode offer unmatched duty cycles and sensitivity for pharmacokinetic quantification. However, because QqQ analyzers measure nominal mass, a -10 u shift could easily be misinterpreted as a loss of carbon (-12 u) and addition of two protons (+2 u).

Conversely, HRAM platforms (like the Q-Exactive or LTQ-Orbitrap) provide sub-5 ppm mass accuracy. This allows the analyst to unambiguously calculate the exact elemental composition of the fragment, proving that the -10 u shift is actually a combined loss of CO and addition of H₂O.

Table 1: Performance Comparison of MS Platforms for Isoquinoline-3-Carboxylic Acids

Analytical FeatureHRAM Orbitrap (Q-TOF/Orbitrap)Triple Quadrupole (QqQ)Analytical Impact
Mass Accuracy Sub-5 ppm (Exact Mass)± 0.5 Da (Nominal Mass)HRAM prevents misidentification of isobaric gas-phase artifacts.
Structural Elucidation Excellent (Full scan MS/MS)Poor (Requires predefined MRMs)HRAM is mandatory for identifying novel functional metabolites.
Quantitation Sensitivity High (via PRM mode)Ultra-High (via MRM mode)QqQ remains the gold standard for high-throughput PK screening.
Duty Cycle Moderate (Scan speed dependent)Fast (Ideal for narrow UHPLC peaks)QqQ provides more data points across sharp UHPLC peaks.

Quantitative Data & Spectral Interpretation

To successfully interpret the mass spectra of HIF-PH inhibitors like Roxadustat, analysts must look for specific exact mass transitions rather than nominal shifts.

Table 2: Characteristic Exact Mass Transitions for Isoquinoline-3-Carboxamides

Precursor Ion [M+H]+Fragment IonMass Shift (Δm/z)Elemental ChangeMechanistic Origin
m/z 353.090m/z 324.065-29.025-CH₅NLoss of methyleneamine to form primary acylium ion.
m/z 353.090m/z 342.076-11.014-CH₅N + H₂OGas-phase water adduction to the primary acylium ion.
m/z 342.076m/z 314.081-27.995-COLoss of carbon monoxide from the protonated acid.
m/z 342.076m/z 332.091-9.985-CO + H₂OSecondary gas-phase water adduction to the 2° acylium ion.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness in structural assignment, the following protocol incorporates a self-validating "Ping-Pong" MSⁿ system and H/D exchange to definitively prove the causality of the water adduction.

Workflow cluster_MS 4. Mass Spectrometry Platform Comparison S1 1. Protein Precipitation (ACN, 0.1% Formic Acid) S2 2. UHPLC Separation (C8 Column, Acidic Gradient) S1->S2 S3 3. ESI+ Ionization (Analyte Protonation) S2->S3 S4a Orbitrap HRAM (Sub-5 ppm Mass Accuracy) S3->S4a S4b QqQ MRM (High-Duty Cycle Quantitation) S3->S4b S5 5. Self-Validation (H/D Exchange & MSn Ping-Pong) S4a->S5 S4b->S5

Self-validating LC-MS/MS workflow for the structural elucidation of isoquinoline derivatives.

Step-by-Step Methodology:

Step 1: Sample Preparation & Quenching Precipitate plasma proteins using a 3:1 volume of cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile instantly denatures enzymes, preventing ex vivo degradation of the drug, while formic acid ensures the basic nitrogen of the isoquinoline ring is pre-protonated, maximizing ESI+ ionization yield.

Step 2: Chromatographic Separation Inject 5 µL of the supernatant onto a C8 UHPLC column (2.1 x 50 mm, 1.8 µm). Causality: Isoquinoline-3-carboxylic acids and their polar glucuronide metabolites often exhibit excessive tailing on heavily end-capped C18 columns. A C8 stationary phase provides optimal moderate hydrophobicity, ensuring sharp peak shapes and reproducible retention times. Elute using a gradient of 0.1% aqueous formic acid and acetonitrile.

Step 3: Mass Spectrometric Acquisition Operate the Orbitrap in positive ESI mode with a resolving power of 70,000 (FWHM) for MS1 and 35,000 for data-dependent MS2 (ddMS2). Set the normalized collision energy (NCE) to 30%.

Step 4: Self-Validation via "Ping-Pong" MSⁿ and H/D Exchange To validate that the +18 u mass shift is a gas-phase water adduct and not a co-eluting isobaric interference, execute a "Ping-Pong" MS³ experiment. Isolate the precursor, fragment it to the acylium ion, trap it to allow water adduction, isolate the new water adduct, and fragment it again. If it yields the exact same acylium ion, the adduction is proven to be a reversible gas-phase reaction. Finally, infuse D₂O into the collision cell; a shift from +18 u to +20 u definitively confirms residual water as the nucleophilic source.

Conclusion

For the structural elucidation of isoquinoline-3-carboxylic acids, relying on nominal mass QqQ platforms introduces a high risk of misinterpreting gas-phase water adductions as true biological metabolites. By leveraging the sub-5 ppm mass accuracy of HRAM Orbitrap systems and employing self-validating MSⁿ protocols, researchers can unambiguously map the complex fragmentation pathways of HIF-PH inhibitors, ensuring absolute scientific integrity in drug metabolism and anti-doping studies.

References

  • Title: Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

IR Spectroscopy Characteristic Bands for Isoquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the characteristic IR spectroscopy bands for isoquinoline carboxylic acids, specifically focusing on the 1- and 3-isomers often used in drug discovery.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Isoquinoline carboxylic acids serve as critical scaffolds in the synthesis of alkaloids, antitumor agents (e.g., topoisomerase inhibitors), and antiviral drugs.[1] In drug development, Infrared (IR) spectroscopy is a rapid, non-destructive method for validating these intermediates.[1]

This guide provides a comparative analysis of the vibrational signatures of 1-isoquinolinecarboxylic acid and 3-isoquinolinecarboxylic acid .[2] It distinguishes between the neutral and zwitterionic forms—a common source of spectral misinterpretation in solid-state analysis—and offers a validated experimental protocol for data acquisition.

Fundamental Vibrational Modes

The IR spectrum of an isoquinoline carboxylic acid is a superposition of the heterocyclic aromatic core and the carboxyl substituent.

The "Spectral Fingerprint" at a Glance
Functional GroupVibration ModeWavenumber Region (cm⁻¹)Characteristic Feature
O-H (Acid) Stretch3300 – 2500 Very broad, often centered ~3000 cm⁻¹; overlaps C-H stretches.[3]
C-H (Aromatic) Stretch3100 – 3000 Sharp, weak spikes emerging from the broad O-H shoulder.[1]
C=O (Acid) Stretch1720 – 1680 Strong, sharp.[1] Frequency lowers with conjugation or H-bonding.
C=C / C=N Ring Stretch1640 – 1450 Usually 3-4 bands (e.g., ~1630, 1590, 1500, 1460).[1]
C-O (Acid) Stretch1320 – 1210 Strong intensity; often coupled with O-H in-plane bending.
O-H (Acid) Out-of-Plane Bend950 – 900 Broad, medium intensity "wagging" band.
C-H (Aromatic) Out-of-Plane Bend900 – 700 Key for isomer differentiation. Depends on substitution pattern.
Comparative Analysis: 1-COOH vs. 3-COOH Isomers

Distinguishing between positional isomers requires analyzing the "Fingerprint Region" (1500–600 cm⁻¹) where ring skeletal vibrations and C-H deformations occur.

Table 1: Isomer-Specific Differentiators
Feature1-Isoquinolinecarboxylic Acid 3-Isoquinolinecarboxylic Acid Mechanistic Insight
C=O[2][4][5][6][7][8] Environment ~1710 – 1725 cm⁻¹ ~1690 – 1710 cm⁻¹ The 1-position is sterically crowded (peri-interaction with H8), potentially twisting the COOH out of plane, reducing conjugation, and raising the frequency. The 3-position allows better planarity/conjugation.
Ring Breathing Split bands near 1600 & 1580 cm⁻¹ Distinct band near 1590 cm⁻¹ Substitution at C1 disrupts the symmetry of the pyridine ring more significantly than at C3.
C-H OOP Bending ~780 – 750 cm⁻¹ (4 adjacent H)~860 – 800 cm⁻¹ (Isolated H)The 1-isomer leaves the heterocyclic ring with no isolated protons, while the 3-isomer has an isolated proton at C1 (singlet in NMR) which often shows a distinct higher-frequency bend.

Critical Note: Exact wavenumbers shift based on sample state (Solid KBr vs. Solid ATR). ATR peaks typically appear 2-5 cm⁻¹ lower than transmission KBr peaks due to the wavelength-dependent penetration depth.

The "Zwitterion Trap": A Common Analysis Error

Isoquinoline carboxylic acids can exist as zwitterions (isoquinolinium carboxylates) in the solid state, particularly if crystallized from neutral aqueous solutions. This drastically alters the spectrum.

  • Neutral Form (R-COOH): Shows classic C=O stretch at ~1700 cm⁻¹.

  • Zwitterionic Form (R-COO⁻ / NH⁺): The C=O band disappears .

Table 2: Neutral vs. Zwitterionic Spectral Signatures
VibrationNeutral Form Zwitterionic Form
Carbonyl Region 1720–1680 cm⁻¹ (C=O[6] Stretch)1610–1550 cm⁻¹ (COO⁻ Asym.[1] Stretch)1400–1350 cm⁻¹ (COO⁻ Sym.[1] Stretch)
High Frequency 3300–2500 cm⁻¹ (O-H Acid)3200–2400 cm⁻¹ (Broad N-H⁺ Stretch)Often exhibits "Fermi Resonance" sub-bands.[1]
Nitrogen Mode No specific N-H band.~2000–1800 cm⁻¹ (Broad, weak overtone bands characteristic of iminium salts).[1]
Experimental Protocol: Validated Data Acquisition

To ensure reproducible data that can be compared against literature standards, follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR) – Recommended

Best for: Rapid screening, preserving crystal form (polymorphs).[1]

  • Crystal Cleanliness: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline (background scan).[1]

  • Sample Loading: Place ~5 mg of solid isoquinoline carboxylic acid on the crystal.

  • Pressure Application: Apply force using the anvil until the "preview" spectrum peaks stabilize.

    • Validation Check: Ensure the strongest peak absorbance is between 0.1 and 1.0 A.U. If >1.5, the detector is saturating (unlikely for solids, but possible).[1]

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in your software to adjust relative intensities to match transmission library data.

Method B: KBr Pellet – Legacy/Reference

Best for: High-resolution fingerprinting, resolving weak overtones.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes.

    • Caution: Do not over-grind if the sample is polymorphic; heat can induce phase transitions.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).

  • Validation Check: The resulting pellet must be transparent/translucent. If opaque/white, light scattering will distort the baseline (Sloping baseline effect).[1]

Decision Logic for Spectral Assignment

Use the following logic flow to classify your spectrum and identify the isomer/state.

IR_Analysis_Workflow Start Acquire IR Spectrum (4000 - 400 cm⁻¹) CheckCO Is there a strong band at 1720 - 1680 cm⁻¹? Start->CheckCO Neutral Neutral Form (COOH intact) CheckCO->Neutral Yes Zwitterion Zwitterionic Form (COO⁻ / NH⁺) CheckCO->Zwitterion No (Strong 1600/1400) CheckRegion Analyze Fingerprint (900 - 700 cm⁻¹) Neutral->CheckRegion Zwitterion->CheckRegion Caution: Bands Shifted Iso1 1-Isoquinoline COOH Likely: ~750-780 cm⁻¹ (4 adj H pattern) CheckRegion->Iso1 Low Freq OOP Iso3 3-Isoquinoline COOH Likely: ~800-860 cm⁻¹ (Isolated H pattern) CheckRegion->Iso3 High Freq OOP

Caption: Decision matrix for classifying Isoquinoline Carboxylic Acids based on Carbonyl and Fingerprint regions.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[9] (Standard text for general aromatic/carboxylic acid assignments).

  • Krishnakumar, V., & Ramasamy, R. (2005).[1] DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683.[1] Link[1]

  • Kanimozhi, R., et al. (2020).[1][2] Conformations, structure, vibrations... of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid. Journal of Molecular Structure, 1207, 127841.[1][2] Link[1]

  • NIST Chemistry WebBook. Isoquinoline IR Spectrum. National Institute of Standards and Technology.[1] Link[1]

Sources

Melting Point Comparison Guide: 1-Methylisoquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the solid-state physicochemical properties of drug scaffolds is foundational to successful pharmaceutical formulation. The 1-methylisoquinoline-3-carboxylic acid core is a highly privileged scaffold in modern medicinal chemistry, serving as the critical pharmacophore for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors [5].

In this guide, we will objectively compare the melting points (MP) of various isoquinoline-3-carboxylic acid derivatives, analyze the structural causality behind their thermal behaviors, and establish a self-validating experimental protocol for accurate thermal analysis.

Quantitative Data: Melting Point Comparison

The melting point of a derivative is not merely a purity metric; it is a direct macroscopic readout of intermolecular forces, crystal lattice energy, and potential polymorphism. Below is a comparative analysis of key derivatives within this chemical space.

Compound / DerivativeStructural ModificationsMelting Point (°C)Analytical Method
Isoquinoline-3-carboxylic acid Unsubstituted core (Hydrate)163.0 – 169.0Capillary (Clear Melt) [1]
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid Tetrahydro saturation, chiral331.0 (Decomp.)Kofler Hot Stage [2]
Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate HCl Methyl esterification, HCl salt248.0 – 250.0 (Decomp.)Capillary[2]
Roxadustat (Free Acid, Form I) 4-OH, 1-CH3, 7-OPh, N-acylglycine219.0 – 221.0DSC / Capillary [3]
Roxadustat Potassium Salt (Form II) Potassium salt formation288.0DSC [4]
Roxadustat Lithium Salt (Form II) Lithium salt formation226.1DSC [4]
Structural Causality & Expert Insights

The massive variance in melting points across these derivatives is driven by specific molecular interactions:

  • Zwitterionic Rigidity: The saturated (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits an exceptionally high melting point (331 °C) accompanied by decomposition [2]. This is caused by its zwitterionic nature in the solid state, which forms a rigid, high-energy crystal lattice driven by dense, three-dimensional hydrogen bonding networks.

  • Esterification & Salt Disruption: Converting the carboxylic acid to a methyl ester hydrochloride drops the melting point to ~248 °C [2]. By removing the primary hydrogen-bond donor (the free carboxylic acid), the lattice energy decreases, though the ionic nature of the HCl salt prevents it from dropping to the level of the unsubstituted core.

  • Polymorphism & Heavy Cations: Roxadustat (a highly substituted 1-methylisoquinoline derivative) demonstrates how salt screening drastically alters thermal stability. The free acid melts at ~220 °C [3], but converting it to a Potassium Salt (Form II) pushes the melting point to 288 °C [4]. The larger ionic radius of potassium creates a highly stable, tightly packed polymorphic lattice that strongly resists thermal degradation.

Biological Context: The HIF-PH Inhibition Pathway

To understand why researchers synthesize these specific derivatives, we must look at their biological target. The 1-methylisoquinoline-3-carboxylic acid core acts as a bidentate chelator for the iron (Fe2+) center in the active site of HIF-PH enzymes.

HIF_Pathway A 1-Methylisoquinoline-3-carboxylic Acid Derivative (e.g., Roxadustat) B Chelation of Fe2+ & Inhibition of HIF-Prolyl Hydroxylase A->B C Stabilization of HIF-1α (Prevents Proteasomal Degradation) B->C D Translocation to Nucleus & Dimerization with HIF-1β C->D E Erythropoiesis Gene Transcription (EPO, Transferrin) D->E

Figure 1: Logical relationship of HIF-PH inhibition by isoquinoline derivatives.

Experimental Protocol: Self-Validating DSC Workflow

Because complex derivatives like Roxadustat exhibit extensive polymorphism and are prone to thermal decomposition near their melting points, standard visual capillary methods are insufficient. Differential Scanning Calorimetry (DSC) is mandatory.

The following protocol is designed as a self-validating system to ensure absolute trustworthiness in your thermal data.

Step-by-Step Methodology

Step 1: Closed-Loop Instrument Calibration

  • Action: Run high-purity Indium (MP: 156.6 °C) and Zinc (MP: 419.5 °C) standards before your sample batch.

  • Causality: Isoquinoline derivatives melt across a wide thermal window (150–350 °C). A two-point calibration ensures the thermocouple response remains perfectly linear across this specific gradient.

Step 2: Precision Sample Preparation

  • Action: Weigh exactly 2.00 ± 0.05 mg of the derivative into a standard aluminum DSC pan.

  • Causality: Using a strictly controlled, low mass prevents "thermal lag" (where the outside of the sample melts before the inside), which artificially broadens the endothermic peak and skews the onset temperature.

Step 3: Hermetic Sealing with Pinhole Venting

  • Action: Crimp the aluminum lid using a press. If analyzing a hydrate (e.g., Isoquinoline-3-carboxylic acid hydrate), pierce a 50 µm pinhole in the lid.

  • Causality: The pinhole allows trapped moisture to escape during heating. If sealed completely, the vaporizing water acts as a pressurized hydrothermal bomb, artificially altering the melting point via Le Chatelier's principle.

Step 4: Controlled Thermal Cycling

  • Action: Equilibrate the furnace at 25 °C, then apply a strict heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Causality: A 10 °C/min rate perfectly balances thermal resolution with experiment time. Slower rates can induce in-situ polymorphic transitions before the true melting point is reached. The nitrogen purge prevents oxidative degradation, ensuring the endotherm represents a pure phase transition.

Step 5: Post-Run System Validation

  • Action: Immediately rerun the Indium standard after the sample batch.

  • Causality (Self-Validation): If the Indium

    
     deviates by >0.5 °C from the initial calibration, the sensor has drifted. The entire batch data is automatically invalidated and must be repeated.
    

DSC_Workflow A Sample Preparation (2.00 mg Derivative) B Hermetic Sealing (Pinhole for Hydrates) A->B D Thermal Cycling (10 °C/min, N2 Purge) B->D C Pre-Run Calibration (Indium/Zinc Standards) C->A E Post-Run Validation (Rerun Indium Standard) D->E F Thermogram Analysis (Calculate Onset T) E->F

Figure 2: Self-validating DSC workflow for precise melting point determination.

References

  • MDPI Molecules. "Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid". Available at:[Link]

  • Google Patents. "Solid forms of roxadustat (WO2019042485A1)".
  • PubChem. "Isoquinoline-3-carboxylic acid (CID 124656)". Available at: [Link]

HPLC Retention Time Standards for 1-Methylisoquinoline-3-Carboxylic Acid: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is establishing robust, reproducible retention time standards for amphoteric, highly polar heterocycles. 1-Methylisoquinoline-3-carboxylic acid perfectly embodies this challenge. Featuring an ionizable basic nitrogen within an aromatic isoquinoline core and an acidic carboxylate group, this molecule’s retention behavior is highly susceptible to mobile phase pH, ionic strength, and stationary phase chemistry.

This guide objectively compares the performance of standard Reversed-Phase (RP-HPLC) chemistries against specialized orthogonal phases (Phenyl-Hexyl and ZIC-HILIC). By dissecting the physicochemical causality behind these interactions, we provide a self-validating framework for establishing reliable retention time standards.

The Analytical Challenge: Physicochemical Causality

To control retention, we must first understand the analyte's ionization states. 1-Methylisoquinoline-3-carboxylic acid possesses two key functional groups:

  • Carboxylic Acid (

    
    ):  Deprotonates to form an anion at higher pH.
    
  • Isoquinoline Nitrogen (

    
    ):  Protonates to form a cation at lower pH.
    

At a standard RP-HPLC pH of 2.5 (commonly achieved with 0.1% Formic Acid), the carboxylic acid is largely neutral, but the basic nitrogen is fully protonated. This cationic state severely limits hydrophobic partitioning into standard alkyl chains (like C18) [1]. Furthermore, the positively charged nitrogen aggressively interacts with residual, unendcapped silanols on the silica support via ion-exchange mechanisms, leading to severe peak tailing and poor reproducibility.

To achieve a retention factor (


) greater than 3.0 without relying on MS-incompatible ion-pairing reagents (e.g., Trifluoroacetic acid), we must abandon standard hydrophobic partitioning and exploit alternative retention mechanisms [2].

Stationary Phase Comparison: Mechanisms & Performance

Standard C18 (Reversed-Phase)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Poor. The cationic nature of the analyte at acidic pH causes it to elute near the void volume (

    
    ). While some literature demonstrates the use of C18 for isoquinoline derivatives, it often requires highly specific organic modifier ratios and still suffers from sub-optimal retention and peak symmetry[1].
    
Phenyl-Hexyl ( Mediated RP)
  • Mechanism: Hydrophobic partitioning coupled with

    
     stacking.
    
  • Performance: Moderate to Good. The phenyl ring of the stationary phase engages in electron donor-acceptor interactions with the delocalized

    
    -electrons of the isoquinoline core. This provides a measurable retention boost and masks some silanol activity, improving peak shape.
    
Zwitterionic HILIC (The Optimal Standard)
  • Mechanism: Hydrophilic partitioning and weak electrostatic interactions.

  • Performance: Excellent. By buffering the mobile phase to pH 4.5, the analyte is forced into a fully zwitterionic state (both groups ionized). In Hydrophilic Interaction Liquid Chromatography (HILIC), this highly polar state drives the analyte into the water-enriched layer immobilized on the silica surface, resulting in superior retention and perfect MS compatibility[3].

Comparative Quantitative Data

The following table summarizes standardized test injections (10 µg/mL analyte) across the three column chemistries.

Stationary PhaseMobile Phase SystemRetention Time (

, min)
Retention Factor (

)
Asymmetry (

)
Theoretical Plates (

)
C18 (Standard) 0.1% FA in

/ MeOH
1.850.82.103,200
Phenyl-Hexyl 0.1% FA in

/ MeOH
4.102.51.358,500
ZIC-HILIC 10 mM

(pH 4.5) / ACN
7.455.21.0514,200

Data Parameters: Flow rate 1.0 mL/min, Column dimensions 150 x 4.6 mm (3 µm), 254 nm UV detection. A


 value > 3.0 and 

between 0.95–1.15 are required for a validated standard.

Methodological Workflows & Chromatographic Logic

Workflow A 1-Methylisoquinoline-3-carboxylic Acid (Amphoteric & Aromatic) B Determine Dominant Retention Mechanism A->B C Hydrophobic Partitioning (Standard C18) B->C Acidic pH (2.5) Cationic State D π-π Stacking (Phenyl-Hexyl) B->D Acidic pH (2.5) Aromatic Engagement E Hydrophilic Partitioning (ZIC-HILIC) B->E Buffered pH (4.5) Zwitterionic State F Poor Retention (k' < 1) High Silanol Tailing C->F G Moderate Retention (k' ≈ 2.5) Acceptable Symmetry D->G H Optimal Retention (k' > 4) Excellent Symmetry E->H

Fig 1. Decision matrix for HPLC stationary phase selection based on analyte physicochemical traits.

Self-Validating Experimental Protocols

A chromatographic protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; if the System Suitability Test (SST) fails, the run is automatically invalidated, preventing the collection of artifactual data.

Protocol A: ZIC-HILIC Method (Recommended Standard)

This protocol leverages the zwitterionic state of the analyte for maximum retention.

Step 1: Mobile Phase Preparation (Causality Check)

  • Action: Prepare Aqueous Buffer (Mobile Phase A): 10 mM Ammonium Acetate in MS-grade water. Adjust pH strictly to 4.5 using glacial acetic acid. Mobile Phase B is 100% MS-grade Acetonitrile.

  • Causality: The 10 mM concentration provides sufficient ionic strength to disrupt secondary electrostatic repulsions, while the pH of 4.5 ensures the analyte is fully zwitterionic, maximizing its dipole moment for partitioning into the HILIC water layer.

Step 2: Column Equilibration

  • Action: Flush a ZIC-HILIC column (150 x 4.6 mm, 3 µm) with 90% B / 10% A for a minimum of 20 column volumes.

Step 3: System Suitability Test (The Self-Validation Step)

  • Action: Inject a standard mixture containing Toluene (void volume marker,

    
    ) and 1-methylisoquinoline-3-carboxylic acid.
    
  • Validation Criteria:

    • Toluene must elute at

      
      . If Toluene shows retention (
      
      
      
      ), the column is contaminated with hydrophobic masking agents.
    • The analyte must exhibit a

      
      . If 
      
      
      
      , the immobilized aqueous layer is depleted, indicating insufficient column equilibration. Do not proceed until re-equilibrated.

Step 4: Isocratic Analysis

  • Action: Run isocratically at 80% B / 20% A at 1.0 mL/min. Monitor via UV at 254 nm or ESI-MS (Positive mode).

Protocol B: Phenyl-Hexyl Method (Alternative RP-HPLC)

Use this protocol if HILIC is unavailable and reversed-phase is mandatory.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade water (pH ~2.7). Mobile Phase B: 100% Methanol. (Methanol is preferred over Acetonitrile here as it enhances

    
     interactions).
    

Step 2: System Suitability Test (SST)

  • Action: Inject Thiourea as the

    
     marker.
    
  • Validation Criteria: The analyte must achieve

    
     with an asymmetry factor (
    
    
    
    )
    
    
    . If tailing exceeds 1.4, residual silanol activity is too high; purge the column with 100% Methanol to remove strongly bound basic contaminants.

Step 3: Gradient Analysis

  • Action: Run a shallow gradient from 5% B to 40% B over 15 minutes to ensure the aromatic core has sufficient time to interact with the phenyl stationary phase.

References

  • Title: 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Can LC–MS Revolutionize the Quantitation of Drug Product Impurities? Source: LCGC International URL: [Link]

  • Title: High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase Source: Scholars' Mine, Missouri University of Science and Technology URL: [Link]

Comparative Analysis: 1-Methyl vs. 1-Phenyl Isoquinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 1-Methyl vs. 1-Phenyl Isoquinoline-3-Carboxylic Acid Activity Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The isoquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for targets ranging from the Translocator Protein (TSPO) to HIF Prolyl Hydroxylases (HIF-PH) . The substitution at the C1 position—specifically the choice between a small alkyl group (1-methyl ) and a bulky aromatic group (1-phenyl )—acts as a molecular switch, drastically altering the compound's lipophilicity, steric profile, and target selectivity.

This guide objectively compares these two derivatives, synthesizing experimental data and Structure-Activity Relationship (SAR) principles to aid in rational ligand design.

Chemical & Physical Property Analysis[1]

The transition from a methyl to a phenyl group at the C1 position is not merely a change in size; it fundamentally reshapes the molecule's interaction potential.

Feature1-Methyl Derivative1-Phenyl DerivativeImpact on Bioactivity
Steric Bulk Low (Compact)High (Bulky)1-Phenyl requires a large hydrophobic pocket (e.g., TSPO). 1-Methyl fits restricted active sites (e.g., certain enzymes).
Lipophilicity (cLogP) ~1.5 - 2.0~3.0 - 3.51-Phenyl significantly increases membrane permeability and non-specific binding.
Electronic Effect Weak Inductive Donor (+I)Resonance Donor/Acceptor (+M/-I)1-Phenyl extends the

-system, enabling

stacking interactions with aromatic residues (e.g., Trp, Phe).
Solubility ModerateLow (Aqueous)1-Phenyl derivatives often require DMSO/surfactants for assay compatibility.

Biological Activity Profile

Context A: TSPO (Translocator Protein) Affinity

The most prominent application of this scaffold is in ligands for TSPO (formerly Peripheral Benzodiazepine Receptor).[1][2] PK11195 , the gold-standard TSPO ligand, is a 1-(2-chlorophenyl) isoquinoline-3-carboxamide.[2][3]

  • 1-Phenyl Activity: The 1-aryl substituent is critical for high-affinity binding. Crystallographic and mutagenesis studies indicate that the C1-phenyl ring occupies a deep hydrophobic pocket defined by transmembrane helices, engaging in

    
     stacking with tryptophan residues (e.g., Trp41, Trp50 in mTSPO).
    
  • 1-Methyl Activity: Substitution of the 1-aryl group with a 1-methyl group results in a drastic loss of affinity (typically >100-fold reduction). The methyl group fails to fill the lipophilic pocket and lacks the ability to form

    
    -stacking interactions, rendering the molecule inactive as a high-potency TSPO ligand.
    
Context B: HIF Prolyl Hydroxylase (PHD) Inhibition

In the context of anemia and ischemia, isoquinoline-3-carboxylic acids mimic 2-oxoglutarate (2-OG) to inhibit PHD enzymes.

  • 1-Methyl Activity: Small substituents (H, Methyl, Cl) at C1 are often tolerated or preferred. They allow the carboxylic acid and nitrogen (N2) to chelate the active site Iron (Fe²⁺) without steric clash from the surrounding protein matrix.

  • 1-Phenyl Activity: While 1-phenyl derivatives can be active, they often require specific substitutions (e.g., 4-OH) to maintain potency. A rigid phenyl group at C1 can cause steric clashes in the tight 2-OG binding pocket unless the inhibitor is designed to exploit an adjacent accessory pocket.

Comparative Data Summary
Target1-Methyl Isoquinoline-3-COOH1-Phenyl Isoquinoline-3-COOHMechanism of Action
TSPO (18 kDa) Inactive / Low Affinity (

)
High Affinity (

)*
Lipophilic pocket filling;

-stacking.
HIF-PH (PHD2) Active (Moderate Potency)Variable (Steric dependent)Active site Fe²⁺ chelation (2-OG mimicry).
FXR (Nuclear Receptor) Low AgonismPotential AgonistLigand binding domain activation.

*Data based on PK11195 (1-(2-chlorophenyl) analog) as the representative benchmark.

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the divergent signaling and binding logic for these two derivatives.

G Core Isoquinoline-3-Carboxylic Acid (Scaffold) Sub_Me 1-Methyl Substitution (Small, Aliphatic) Core->Sub_Me Sub_Ph 1-Phenyl Substitution (Bulky, Aromatic) Core->Sub_Ph Target_HIF Target: HIF-PH (Enzyme Active Site) Sub_Me->Target_HIF Fits Small Pocket Target_TSPO Target: TSPO (Hydrophobic Pocket) Sub_Me->Target_TSPO Fails to Fill Pocket Sub_Ph->Target_HIF Potential Steric Clash Sub_Ph->Target_TSPO Perfect Complementarity Outcome_HIF Effective Chelation (Steric Fit) Target_HIF->Outcome_HIF Outcome_TSPO High Affinity Binding (Pi-Stacking) Target_TSPO->Outcome_TSPO Outcome_Inactive Loss of Affinity (Incomplete Filling) Target_TSPO->Outcome_Inactive With 1-Methyl

Caption: SAR decision tree highlighting how C1-substitution dictates target selectivity between HIF-PH enzymes and TSPO receptors.

Experimental Protocols

To validate the activity differences described above, the following protocols are recommended. These methodologies are "self-validating" by including necessary controls (e.g., PK11195 as a positive control).

Protocol A: Synthesis of 1-Phenylisoquinoline-3-carboxylic Acid

Rationale: The 1-phenyl bond is difficult to form directly on the acid. A Suzuki coupling strategy on a halogenated precursor is preferred for reliability.

  • Starting Material: Methyl 1-chloroisoquinoline-3-carboxylate.

  • Coupling: Dissolve substrate (1.0 eq) and Phenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1).

  • Catalyst: Add

    
     (5 mol%) and 
    
    
    
    (2.0 eq).
  • Reaction: Reflux at 100°C for 12 hours under Argon. Monitor by TLC (Hexane/EtOAc).

  • Hydrolysis: Treat the resulting ester with LiOH (3 eq) in THF/H2O to yield the free acid.

  • Validation:

    
    -NMR must show diagnostic aromatic multiplets at 
    
    
    
    7.4–7.6 ppm (phenyl ring) distinct from the isoquinoline backbone.
Protocol B: TSPO Radioligand Binding Assay

Rationale: This assay definitively quantifies the affinity difference between 1-methyl and 1-phenyl analogs.

  • Membrane Prep: Use kidney mitochondria or glial cell membranes (rich in TSPO).

  • Radioligand:

    
     (Specific Activity ~80 Ci/mmol). Concentration: 1 nM.
    
  • Competitors: Prepare serial dilutions (

    
     to 
    
    
    
    ) of:
    • Compound A: 1-Methylisoquinoline-3-carboxylic acid.[4]

    • Compound B: 1-Phenylisoquinoline-3-carboxylic acid.

    • Control: Unlabeled PK11195.

  • Incubation: 90 minutes at 4°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Displacement vs. Log[Concentration] to determine

    
     and 
    
    
    
    .
    • Expected Result: Compound B (1-Phenyl) will show a sigmoidal displacement curve (

      
       in nM range). Compound A (1-Methyl) will show little to no displacement (
      
      
      
      ).

References

  • Cappelli, A., et al. (1997). Mapping the peripheral benzodiazepine receptor binding site by conformationally restrained derivatives of PK11195. Journal of Medicinal Chemistry. Link

  • Kassiou, M., et al. (2025). PK 11195 derivatives: exploring the influence of amide and heterocyclic substitution on A147T TSPO discrimination. RSC Medicinal Chemistry. Link

  • McDonough, M. A., et al. (2006). Cellular and biophysical mechanisms of HIF prolyl hydroxylase inhibitors. Proceedings of the National Academy of Sciences. Link

  • Le Fur, G., et al. (1983).[5] Peripheral benzodiazepine binding sites: Effect of PK 11195, 1-(2-chlorophenyl)-N-methyl-(1-methylpropyl)-3 isoquinolinecarboxamide.[3] Life Sciences. Link

  • Guilarte, T. R. (2019). TSPO Ligands and Neuroinflammation.[1][6] Journal of Neuroimmune Pharmacology. Link

Sources

Structural Insights into Isoquinoline-3-Carboxylic Acid Derivatives: A Comparative X-ray Crystallography Guide for Target-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline-3-carboxylic acid (I3CA) and its saturated counterpart, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ), are privileged pharmacophores in modern medicinal chemistry. Their rigid bicyclic frameworks provide precise spatial orientation for substituents, making them ideal for targeting deep enzymatic pockets. This guide objectively compares the crystallographic performance, binding modalities, and experimental workflows of I3CA/THIQ derivatives across two distinct therapeutic classes: Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PH2) inhibitors (e.g., Roxadustat) and MTA-cooperative PRMT5 inhibitors .

Designed for structural biologists and medicinal chemists, this guide outlines the causality behind experimental choices and provides self-validating protocols for obtaining high-resolution X-ray crystallography data.

Mechanistic Causality in Scaffold Selection

Why does the I3CA scaffold perform so well across divergent targets? The answer lies in its structural rigidity and the specific vectors it provides for functional group display.

  • HIF-PH2 (EGLN1) Inhibition: The I3CA core of Roxadustat (FG-4592) acts as a highly effective 2-oxoglutarate (2OG) mimetic. The 3-carboxylic acid (or carboxamide) and the 4-hydroxyl group form a bidentate chelation complex with the catalytic Fe(II) ion in the active site 1. The planar isoquinoline ring intercalates into the hydrophobic pocket, displacing water molecules, stabilizing the enzyme, and preventing the proteasomal degradation of HIF-1α 2.

  • PRMT5 Inhibition: The THIQ core is utilized in MTA-cooperative inhibitors (e.g., GSK3326595 and Compound 24). The partially saturated ring provides a specific vector at the 6-position to direct substituents into the S-adenosylmethionine (SAM) binding pocket. X-ray structures reveal that the THIQ nitrogen acts as a crucial hydrogen bond anchor, while ether extensions reach the SAM pocket to hydrogen bond with Arg368 3.

Pathways cluster_0 HIF-PH2 Inhibition (Roxadustat) cluster_1 PRMT5 Inhibition (THIQ Derivatives) A1 I3CA Scaffold A2 Bidentate Fe(II) Chelation A1->A2 A3 HIF-1α Stabilization A2->A3 B1 THIQ Scaffold B2 MTA-Cooperative Binding B1->B2 B3 Epigenetic Modulation B2->B3

Fig 1. Divergent pharmacological pathways of I3CA and THIQ scaffolds in target-based drug design.

Comparative X-ray Crystallography Data

The following table summarizes the quantitative crystallographic parameters for representative I3CA and THIQ derivatives bound to their respective targets.

Target EnzymeLigand ScaffoldClinical / Lead ExamplePDB IDSpace GroupResolution (Å)Primary Binding Interaction
HIF-PH2 (EGLN1) I3CARoxadustat / IOX3 analogs3OUJ / 4ZAL

~2.0 - 2.2Bidentate Fe(II) chelation via 3-carboxamide and 4-OH [[1]]()
PRMT5/MEP50 THIQGSK33265959MGL

2.40THIQ core in active site; S-methyl group H-bonds to SAM pocket 3
PRMT5/MEP50 THIQCompound 249MGM

2.45Ether extension reaches SAM pocket; H-bond from pyrazole N to Arg368 [[3]]()

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the crystallization of these complexes requires strict environmental controls. The protocols below are designed as self-validating systems, incorporating mandatory Quality Control (QC) checkpoints before proceeding to the next step.

Protocol A: Metalloenzyme Co-Crystallization (HIF-PH2 + I3CA Derivative)

Causality Focus: HIF-PH2 requires iron in the Fe(II) state for ligand coordination. Oxidation to Fe(III) inactivates the enzyme and abolishes I3CA binding. Therefore, anaerobic conditions and reducing agents are non-negotiable.

  • Protein Preparation: Express HIF-PH2 (residues 181-426) in E. coli or insect cells. Purify via Ni-NTA affinity and Size Exclusion Chromatography (SEC) in a buffer containing 50 mM Tris-HCl (pH 7.5) and 500 mM NaCl.

  • QC Checkpoint (Monodispersity): Perform Dynamic Light Scattering (DLS). The polydispersity index (PDI) must be < 0.15 to proceed.

  • Anaerobic Complex Formation: Transfer the protein to an anaerobic glove box. Add 1 mM FeSO₄ and 2 mM L-ascorbate (to prevent Fe oxidation).

  • Ligand Soaking/Co-crystallization: Add the I3CA derivative (e.g., Roxadustat analog) at a 1:3 molar ratio (Protein:Ligand). Incubate for 2 hours at 4°C.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 0.1 M HEPES (pH 7.5), 0.2 M MgCl₂, and 20-25% PEG 3350. Crystals typically appear in the

    
     space group within 3-5 days.
    
Protocol B: Cooperative Complex Co-Crystallization (PRMT5 + THIQ Derivative)

Causality Focus: THIQ derivatives like Compound 24 are MTA-cooperative. They exhibit high affinity only when the SAM pocket is pre-occupied by the byproduct MTA (5'-deoxy-5'-methylthioadenosine).

  • Protein Preparation: Co-express the PRMT5/MEP50 complex in insect cells. Purify via FLAG-affinity and SEC in 20 mM HEPES (pH 7.4), 250 mM NaCl, and 5% glycerol.

  • Co-factor Saturation: Pre-incubate the purified complex with 1 mM MTA for 1 hour on ice to lock the enzyme into the cooperative conformation.

  • QC Checkpoint (Binding Validation): Utilize Fluorescence Anisotropy with a TAMRA-labeled peptide to confirm that the addition of the THIQ ligand displaces the peptide, calculating the

    
     to ensure active complex formation 3.
    
  • Ligand Addition: Add the THIQ derivative (e.g., Compound 24) to a final concentration of 2 mM.

  • Crystallization: Set up sitting-drop vapor diffusion against a reservoir of 0.1 M Bis-Tris (pH 6.5) and 15-20% PEG 10,000. Harvest crystals and cryoprotect with 20% ethylene glycol before synchrotron X-ray diffraction.

Workflow Start Protein Purification & QC Cond1 HIF-PH2 + Fe(II) + Ascorbate (Anaerobic) Start->Cond1 Cond2 PRMT5/MEP50 + MTA (Co-factor Saturation) Start->Cond2 Lig1 Add I3CA Ligand Cond1->Lig1 Lig2 Add THIQ Ligand Cond2->Lig2 Cryst Vapor Diffusion Crystallization Lig1->Cryst Lig2->Cryst Xray Synchrotron X-ray Diffraction Cryst->Xray

Fig 2. Comparative X-ray co-crystallization workflows for HIF-PH2 and PRMT5 target complexes.

Data Interpretation & Structure-Activity Relationship (SAR)

The structural data obtained from these distinct workflows directly dictate lead optimization strategies:

  • Solid-State Characterization of I3CA: For HIF-PH2 inhibitors, the crystalline forms of Roxadustat (Compound A) have been extensively characterized by X-ray powder diffraction (XRPD). Form A exhibits distinct peaks at 8.5, 16.2, and 27.4°2θ, which are critical metrics for ensuring batch-to-batch solid-state stability and predictable oral bioavailability 4.

  • Mechanism Switching in THIQ: For PRMT5 inhibitors, X-ray crystallography guided the SAR by revealing a small pocket adjacent to the 6-position of the THIQ ring. By modifying this position to include an ether extension, researchers successfully optimized the hydrogen bond acceptor network within the SAM pocket, achieving high cellular potency while simultaneously reducing the multidrug resistance 1 (Mdr1) efflux ratio 3.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information (PMC). 2

  • MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. American Chemical Society (ACS). 3

  • Selective Small Molecule Probes for the Hypoxia Inducible Factor (HIF) Prolyl Hydroxylases. ResearchGate. 1

  • US9617218B2 - Crystalline forms of a prolyl hydroxylase inhibitor. Google Patents. 4

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 1-Methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of medicinal chemistry and material science, a comprehensive understanding of the photophysical properties of heterocyclic compounds is paramount. Among these, the 1-methylisoquinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules and functional materials. The electronic absorption characteristics of these derivatives, specifically their UV-Vis absorption maxima (λmax), are fundamental to their application, influencing everything from analytical detection to the design of photosensitizers.

This guide provides a comparative analysis of the UV-Vis absorption maxima of a series of 1-methylisoquinoline derivatives. We will explore the influence of various substituents on the electronic transitions within the molecule, offering a blend of experimental data and theoretical insights. This document is designed to be a practical resource, furnishing researchers with the foundational knowledge and methodologies required to predict and interpret the spectroscopic behavior of this important class of compounds.

The Influence of Substituents on the UV-Vis Absorption Maxima

The position of the maximum absorption wavelength (λmax) in the UV-Vis spectrum of an organic molecule is exquisitely sensitive to its electronic structure. For aromatic systems like isoquinoline, the absorption bands primarily arise from π → π* transitions. The energy of these transitions, and thus the λmax, can be modulated by the introduction of substituents onto the aromatic core. These substituents can be broadly classified into two categories based on their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. A smaller energy gap corresponds to the absorption of lower-energy photons, resulting in a shift of the λmax to longer wavelengths. This phenomenon is known as a bathochromic shift or red shift.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) are electronegative and pull electron density away from the aromatic ring. These groups tend to lower the energy of both the HOMO and LUMO, but the effect is more pronounced on the LUMO. This increases the HOMO-LUMO gap, requiring higher energy photons for excitation. Consequently, the λmax is shifted to shorter wavelengths, a phenomenon referred to as a hypsochromic shift or blue shift.

The position of the substituent on the isoquinoline ring also plays a critical role in determining the extent of these shifts, as it affects the degree of conjugation and interaction with the nitrogen heteroatom.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the experimentally determined UV-Vis absorption maxima for a selection of 1-methylisoquinoline derivatives. The data has been compiled from various sources and is presented to illustrate the general trends discussed above. It is important to note that the solvent can also influence the λmax, and thus the solvent used for each measurement is specified.

CompoundSubstituentPositionλmax (nm)SolventReference
1-Methylisoquinoline-H-312, 266, 217Ethanol[1]
1-Methyl-7-methoxyisoquinoline-OCH37~320Chloroform[2]
1-(Hydroxymethyl)-8-nitroisoquinoline-NO28>350Not Specified[3]

Note: The available experimental data for a systematic series of 1-methylisoquinoline derivatives is limited in the literature. The values presented here are illustrative. The nitro-substituted compound is a 1-(hydroxymethyl) derivative, but the strong electron-withdrawing effect of the nitro group is expected to be the dominant factor influencing the absorption spectrum.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption spectrum and λmax of a 1-methylisoquinoline derivative.

I. Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

  • Cuvettes: A matched pair of quartz cuvettes (1 cm path length) are required for measurements in the UV region (< 340 nm). Glass or plastic cuvettes can be used for the visible region.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is critical as it can influence the fine structure of the absorption spectrum and the position of the λmax. The solvent should be transparent in the wavelength range of interest and should not react with the analyte.

  • Analyte: A sample of the 1-methylisoquinoline derivative of known purity.

  • Volumetric flasks and pipettes: Class A for accurate preparation of solutions.

  • Analytical balance: For accurate weighing of the analyte.

II. Experimental Workflow

The following diagram illustrates the general workflow for determining the UV-Vis absorption maximum of a 1-methylisoquinoline derivative.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Weigh Analyte dissolve Dissolve in Solvent start->dissolve dilute Prepare Stock & Serial Dilutions dissolve->dilute blank Record Baseline (Blank) dilute->blank measure Measure Sample Absorbance blank->measure plot Plot Absorbance vs. Wavelength measure->plot identify_lambda_max Identify λmax plot->identify_lambda_max

Caption: A flowchart outlining the key steps in the experimental determination of UV-Vis absorption maxima.

III. Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a small amount of the 1-methylisoquinoline derivative (e.g., 1-5 mg) using an analytical balance.

    • Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL or 25 mL).

    • Dissolve the sample in a small amount of the chosen spectroscopic grade solvent and then dilute to the mark with the same solvent. This is the stock solution.

    • From the stock solution, prepare a series of dilutions to obtain a final concentration that gives a maximum absorbance in the range of 0.3-1.0 absorbance units (AU). This is to ensure the measurement is within the linear range of the Beer-Lambert law.

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

    • Fill both the sample and reference cuvettes with the pure solvent (the "blank").

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Perform a baseline correction. This will subtract the absorbance of the solvent and the cuvettes from the subsequent sample measurement.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample solution.

    • Place the sample cuvette back into the sample holder.

    • Start the spectral scan. The instrument will record the absorbance of the sample at each wavelength in the specified range.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax. If there are multiple peaks, record the λmax for each distinct peak.

    • For quantitative analysis, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

Conclusion

References

  • Leach, S., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(9), 5121-5141.
  • Leach, S., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. ResearchGate. Available at: [Link]

  • Warren, J. T., et al. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics, 159(13).
  • Balewski, Ł., et al. (2019).
  • Balewski, Ł., et al. (2019). Absorption and fluorescence spectra of 1-(isoquinolin-3-yl)imidazolidin-2-one (3e). ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). isoquinoline, 7-methyl-1-phenoxy-. SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-7-methylisoquinoline. PubChem. Retrieved from [Link]

  • Coletta, A., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLOS ONE, 8(9), e73881.
  • NIST. (n.d.). Isoquinoline, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • Ionic Viper. (2018). Database for UV/vis spectra. VIPEr. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • Wang, X., et al. (2015). A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups.
  • PubChem. (n.d.). 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. PubChemLite. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Japanese Pharmacopoeia. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylisoquinoline. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylisoquinoline (C10H9N). PubChemLite. Retrieved from [Link]

  • Coletta, A., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. CORE. Retrieved from [Link]

  • Ali, M. A., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Progress in Chemical and Biochemical Research, 4(1), 1-10.
  • Santos, G., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. ResearchGate. Available at: [Link]

  • Mohammed, M., et al. (2022). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. ResearchGate. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. University of Toronto Scarborough. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-aminoisoquinoline-1-carboxylate (C11H10N2O2). PubChemLite. Retrieved from [Link]

Sources

Safety Operating Guide

1-Methylisoquinoline-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a set of regulatory hurdles, but as a logical system of risk mitigation driven by molecular properties. 1-Methylisoquinoline-3-carboxylic acid (CAS: 910123-62-5) is a highly valuable building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and receptor antagonists[1]. However, its nitrogen-containing heterocyclic core and carboxylic acid moiety demand stringent, scientifically grounded operational and disposal protocols.

The following master guide provides a self-validating, step-by-step framework for the safe handling, segregation, and disposal of this compound, ensuring both laboratory safety and strict environmental compliance.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Its specific hazards dictate the physical and logistical safeguards required during its lifecycle.

Table 1: Physicochemical Properties & Waste Profiling

PropertyValue / ClassificationDisposal & Handling Implication
Chemical Formula C11H9NO2Combustion yields toxic nitrogen oxides (NOx); requires scrubber-equipped incineration.
Physical State Solid (Powder)Dust inhalation hazard; necessitates localized exhaust ventilation (LEV) during weighing.
Health Hazards Category 2 (Skin/Eye Irritant)Direct contact causes severe irritation; mandates strict PPE compliance[2].
Corrosivity May be corrosive to metalsWaste must be stored in corrosive-resistant high-density polyethylene (HDPE) containers[2].
Environmental Heterocyclic ToxicityResists standard wastewater biodegradation; strictly prohibited from drain disposal.

Operational Safety & Handling Workflows

Before waste is generated, source control is paramount. This protocol ensures that the compound is handled in a manner that prevents environmental release and operator exposure.

Protocol 1: Safe Handling and Solution Preparation
  • Step 1: Environmental Control. Conduct all weighing and transfer operations within a certified chemical fume hood.

    • Causality: The fine powder of isoquinoline derivatives can easily aerosolize. Inhalation of these particulates leads to acute mucous membrane irritation.

    • Validation Step: Verify the fume hood's airflow monitor reads between 80–120 feet per minute (fpm) prior to opening the chemical container.

  • Step 2: PPE Selection & Donning. Equip standard laboratory PPE, specifically prioritizing heavy-duty nitrile gloves and splash-proof safety goggles.

    • Causality: The compound is a documented Category 2 skin and eye irritant[2]. Nitrile offers superior chemical resistance to the solid powder and the polar aprotic solvents (like DMSO) typically used to dissolve it.

    • Validation Step: Perform a visual and tactile inspection of gloves for micro-tears or degradation before handling the active pharmaceutical ingredient (API).

  • Step 3: Transfer and Dissolution. Use anti-static weigh boats and static-dissipative spatulas. Transfer the weighed solid directly into the reaction vessel before adding the solvent.

    • Causality: Organic powders can hold static charges, causing the material to scatter upon transfer, leading to uncontained micro-spills.

Waste Segregation & Accumulation Strategy

Proper segregation prevents dangerous exothermic cross-reactions and significantly reduces institutional disposal costs. Under the , spent solvents mixed with this compound must be rigorously evaluated to determine if they constitute a listed or characteristic hazardous waste[3],[4].

Table 2: Waste Segregation Categories

Waste StreamPrimary ConstituentsEPA Waste Code CompatibilityContainer Type
Solid Waste Contaminated PPE, empty vials, raw powderNon-RCRA hazardous (State regulated)HDPE solid waste bucket with secure lid
Non-Halogenated Compound + DMSO, MeOH, or MeCND001 (if ignitable solvents are present)HDPE or glass carboy, vented cap
Halogenated Compound + DCM, ChloroformU-listed or F-listed (solvent dependent)Glass carboy, secondary containment
Aqueous Waste Compound + Water/BuffersD002 (if pH is highly corrosive)HDPE carboy

Causality for Segregation: Never mix halogenated and non-halogenated waste streams. 1-Methylisoquinoline-3-carboxylic acid dissolved in DMSO (non-halogenated) must be kept separate from dichloromethane extractions (halogenated). Halogenated waste requires specialized, highly controlled incineration to prevent the formation of toxic dioxins, and mixing the two exponentially increases disposal costs.

WasteRouting Start Waste Generation: 1-Methylisoquinoline-3-carboxylic acid Solid Solid Waste (Powder, Vials, Gloves) Start->Solid Liquid Liquid Waste (Reaction Solvents) Start->Liquid HazWaste Hazardous Waste Collection Facility Solid->HazWaste Org Organic Solvents (DMSO, DMF, MeOH) Liquid->Org Non-aqueous Aq Aqueous Waste (Buffers, Washes) Liquid->Aq Aqueous Org->HazWaste Aq->HazWaste Incineration High-Temperature Incineration (NOx Scrubber Equipped) HazWaste->Incineration Final Disposal

Fig 1: Waste segregation and disposal routing for 1-Methylisoquinoline-3-carboxylic acid.

Step-by-Step Disposal Procedure

The disposal of 1-Methylisoquinoline-3-carboxylic acid must be executed systematically to ensure compliance with institutional Environmental Health and Safety (EHS) guidelines[5].

Protocol 2: Routine Waste Disposal and Manifesting
  • Step 1: Containerization. Collect all liquid waste in compatible primary containers. Because the compound is mildly corrosive to metals, strictly utilize HDPE or heavy-duty glass carboys[2],[5].

    • Causality: Metal containers will degrade over time when exposed to carboxylic acids, leading to catastrophic structural failure and secondary spills.

    • Validation Step: Perform a weekly visual inspection of the primary container's integrity, checking for micro-fissures or discoloration.

  • Step 2: Volume Management. Do not fill liquid waste containers beyond 80% capacity.

    • Causality: Leaving a 20% headspace accommodates vapor expansion due to ambient laboratory temperature fluctuations, preventing container rupture.

  • Step 3: Labeling. Attach a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. List "1-Methylisoquinoline-3-carboxylic acid" and all associated solvents explicitly.

    • Causality: "Unknown" waste triggers highly expensive analytical testing by disposal vendors and violates OSHA and EPA regulations[4].

  • Step 4: Final Transfer. Transfer the sealed containers to the central hazardous waste accumulation area for pickup by an approved waste disposal plant[6].

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent exposure and facility contamination.

Protocol 3: Spill Containment and Decontamination
  • Step 1: Isolation and Assessment. Immediately halt work, alert nearby personnel, and assess the volume of the spill. If the spill involves highly toxic solvents or exceeds 1 liter, evacuate the lab and call EHS.

  • Step 2: Containment. For solid spills, do not dry-sweep. For liquid spills, surround the perimeter with an inert absorbent material like vermiculite or sand.

    • Causality: Dry-sweeping solid powder aerosolizes the API. Using inert absorbents for liquids prevents exothermic reactions that could occur if reactive chemical spill pads were mistakenly used.

  • Step 3: Collection. Carefully sweep up the absorbed material or dampened powder and shovel it into a suitable, closed HDPE container[6].

  • Step 4: Decontamination. Wash the affected surface thoroughly with plenty of soap and water, followed by an ethanol wipe[2].

    • Causality: Soap and water mechanically remove the bulk of the compound, while ethanol ensures the solubilization and removal of any remaining lipophilic isoquinoline residues.

    • Validation Step: Perform a final wipe of the area and inspect under a portable UV lamp (if applicable, as many isoquinolines fluoresce) to confirm total decontamination.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Risk Spill->Assess PPE Don Appropriate PPE (Nitrile, Goggles) Assess->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Collect Collect in Sealed Container Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Label Label as Hazardous Waste Decon->Label

Fig 2: Step-by-step spill response and surface decontamination workflow.

References

  • Title: Safety Data Sheet - Carboxylic Acid Polymer Mixtures (Hazard Classifications) Source: Pennsylvania Department of Environmental Protection URL: [Link]

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Hazardous Waste - EHSO Manual 2025-2026 Source: University of Oklahoma Health Sciences Center (OUHSC) URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal protective equipment for handling 1-Methylisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance exercise, but as a fundamental variable that dictates experimental integrity. When handling functionalized heterocycles like 1-Methylisoquinoline-3-carboxylic acid , understanding the molecular behavior of the compound is the first step in designing a robust safety and operational protocol.

This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound, ensuring both operator safety and assay reproducibility.

Mechanistic Basis for Hazard Assessment

To select the appropriate PPE, we must first deconstruct the molecule's structural hazards:

  • The Isoquinoline Core: Unsubstituted isoquinoline is a known lipophilic irritant that can penetrate the stratum corneum, causing dermatitis and systemic toxicity upon dermal contact [1]. It is classified as harmful if swallowed (H302) and toxic in contact with skin (H311)[2].

  • The Carboxylic Acid Moiety: The addition of a carboxylic acid group at the 3-position introduces a localized pH drop upon contact with ambient moisture (e.g., sweat or mucosal membranes). This acidification alters intracellular pH, exacerbating tissue irritation, redness, and protein denaturation [3].

  • Physical State: Supplied as a dry powder stored at 2-8°C [4], the primary physical hazard is the generation of aerosolized micro-particulates during weighing, which can lead to rapid respiratory and ocular absorption.

Quantitative Data & PPE Matrix

The following tables summarize the physicochemical parameters and the strictly required PPE, grounded in the compound's mechanistic behavior.

Table 1: Physicochemical & Hazard Profile

Property Value / Specification Mechanistic Implication
CAS Number 910123-62-5[4] Unique identifier required for hazardous waste tracking.
Molecular Weight 187.20 g/mol [4] Low molecular weight increases mobility if aerosolized.
Storage Conditions 2-8°C, Sealed, Dry[4] Prevents thermal degradation and hygroscopic clumping.

| Primary Hazards | H302, H311, H315, H319[1] | Acute toxicity via dermal absorption; severe eye/skin irritant. |

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Causal Justification
Hand Protection Nitrile (≥ 5 mil thickness) Provides a sufficient barrier against the dry powder. Note: If solubilizing in DMSO/DMF, double-gloving is mandatory as these solvents act as rapid transdermal carriers.
Eye Protection ANSI Z87.1 Chemical Goggles Prevents ocular exposure to aerosolized acidic dust. Safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-resistant, cuffed lab coat Protects against accidental contact and minimizes static discharge, which can aerosolize the powder.

| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Local exhaust ventilation is the primary defense against inhalation. N95/P100 respirators are required only if hood access is compromised. |

Operational Workflow: Handling & Dispensing Protocol

To guarantee safety and prevent cross-contamination, every operational step must be a self-validating system.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 80–100 feet per minute (fpm).

  • Causality: Proper face velocity ensures that any aerosolized particles are pulled away from the operator's breathing zone.

  • Validation: Tape a small piece of tissue to the bottom of the sash; a steady inward pull physically confirms negative pressure.

Step 2: Thermal Equilibration

  • Action: Remove the sealed vial of 1-Methylisoquinoline-3-carboxylic acid from 2-8°C storage[4] and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial introduces ambient humidity, which condenses on the powder. This moisture reacts with the carboxylic acid moiety, causing clumping and accelerating degradation.

Step 3: Dispensing

  • Action: Use an anti-static weighing boat and a grounded stainless-steel micro-spatula.

  • Causality: Dry organic powders easily build static charge, causing them to "jump" and aerosolize, increasing inhalation risk.

  • Validation: A stable analytical balance reading (fluctuation < 0.1 mg) confirms the absence of micro-drafts, ensuring powder is not escaping the weighing zone.

Step 4: Solubilization (If applicable)

  • Action: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed powder inside the fume hood. Cap the vial tightly before vortexing.

  • Causality: Vortexing an open container generates micro-droplets. Capping prevents the release of highly concentrated, solvent-carried isoquinoline into the hood environment.

Spill Response & Waste Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination[1].

Minor Dry Spill Protocol (< 5 grams):

  • Isolate: Alert nearby personnel and ensure the fume hood sash is lowered to an operational height.

  • Suppress: Do NOT sweep the dry powder. Gently cover the spill with paper towels slightly dampened with water or a dilute alkaline solution (e.g., 5% sodium bicarbonate). Causality: Dampening prevents dust aerosolization, while the bicarbonate neutralizes the acidic carboxylic group.

  • Collect: Use a disposable plastic scoop to transfer the damp towels and residue into a sealable hazardous waste bag.

  • Decontaminate: Wipe the surface with 70% ethanol or isopropanol to dissolve any remaining lipophilic isoquinoline residue.

  • Validation: After wiping the surface with a damp cloth, touch a pH test strip to the area. A reading of ~7.0 confirms the complete removal and neutralization of the carboxylic acid.

Waste Disposal:

  • Solid Waste: Dispose of all contaminated weighing boats, spatulas, and spill cleanup materials in a designated "Halogen-Free Organic Solid Waste" container.

  • Liquid Waste: Solutions containing 1-Methylisoquinoline-3-carboxylic acid must be collected in compatible high-density polyethylene (HDPE) carboys. Label clearly with CAS 910123-62-5[4]. Do not mix with strong oxidizing agents[1].

Logical Workflow Visualization

Below is the logical decision matrix for handling and spill response, ensuring operators have a clear, visual cognitive map of the procedure.

G Start 1. Preparation Verify Hood & PPE Weigh 2. Dispensing Use Anti-Static Tools Start->Weigh Solvent 3. Solubilization (DMSO/DMF) Weigh->Solvent Spill Spill Detected? Solvent->Spill Clean 4a. Wet Wipe & Neutralize (NaHCO3) Spill->Clean Yes Proceed 4b. Proceed to Assay Workflow Spill->Proceed No Dispose 5. Hazardous Waste Disposal Clean->Dispose Proceed->Dispose

Fig 1. Operational and spill response workflow for 1-Methylisoquinoline-3-carboxylic acid.

References

  • Title: Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation Source: MDPI URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.